molecular formula C4H7N3 B081767 (1H-Imidazol-4-YL)methanamine CAS No. 13400-46-9

(1H-Imidazol-4-YL)methanamine

Cat. No.: B081767
CAS No.: 13400-46-9
M. Wt: 97.12 g/mol
InChI Key: MPCYZPCWSYUWMJ-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-YL)methanamine, also known as 4-(Aminomethyl)imidazole, is a pivotal biochemical building block and research compound of significant interest in medicinal chemistry and neuropharmacology. This molecule serves as a core structural motif for the synthesis of histamine (2-(1H-Imidazol-4-yl)ethanamine) and a wide range of histaminergic ligands. Its primary research value lies in its role as a precursor for developing and screening novel histamine H3 and H4 receptor modulators, which are critical targets for investigating neurological disorders, immune responses, and inflammatory conditions. The presence of both the imidazole ring, which is essential for receptor binding, and the reactive aminomethyl group makes this compound an exceptionally versatile intermediate for constructing more complex molecules, including heterocyclic compounds and potential enzyme inhibitors. Researchers utilize this compound to study the structure-activity relationships (SAR) of histamine-related pathways, to create fluorescent or radiolabeled probes for receptor mapping, and to explore new therapeutic avenues for allergies, asthma, and sleep-wake disorders. Supplied as a high-purity solid, it is characterized to ensure identity and quality for consistent, reliable experimental results in your advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCYZPCWSYUWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496861
Record name 1-(1H-Imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13400-46-9
Record name 1-(1H-Imidazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1H-Imidazol-4-YL)methanamine: A Key Histamine Analogue in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1H-Imidazol-4-YL)methanamine in Medicinal Chemistry

This compound, also known as 4-(aminomethyl)imidazole, is a structurally simple yet pharmacologically significant molecule. As a close structural analogue of histamine, it serves as a crucial building block and pharmacological tool for researchers in the field of drug discovery and development.[1] Its imidazole core and primary amine side chain mimic the key features of histamine, allowing it to interact with histamine receptors and providing a versatile scaffold for the synthesis of a wide range of therapeutic agents.[2][3] The imidazole moiety itself is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas due to its unique electronic and hydrogen-bonding properties.[3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and pharmacological relevance of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a five-membered imidazole ring with a methanamine substituent at the 4-position. The presence of both a basic primary amine and the amphoteric imidazole ring dictates its chemical behavior and physiological interactions.

Chemical Structure
  • IUPAC Name: this compound[4]

  • Molecular Formula: C₄H₇N₃[5]

  • Canonical SMILES: C1=C(NC=N1)CN

  • InChI: 1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7)[5]

The molecule's structure allows for tautomerism, with the proton on the imidazole nitrogen potentially residing on either nitrogen atom. This dynamic property can be crucial for its interaction with biological targets.

Physicochemical Data Summary

A compilation of key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 97.12 g/mol [4]
Boiling Point (Predicted) 341.9 ± 17.0 °C[6]
Density (Predicted) 1.199 ± 0.06 g/cm³[6]
pKa (Predicted) 14.33 ± 0.10[6]
XLogP3-AA -1[4]
Topological Polar Surface Area 54.7 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis of this compound: Methodologies and Experimental Protocols

Several synthetic routes to this compound have been described, with the most common starting from imidazole-4-carboxaldehyde. The choice of method often depends on the desired scale, purity requirements, and available reagents.

Method 1: Reductive Amination of Imidazole-4-carboxaldehyde

This is a widely used and efficient one-pot method. The causality behind this experimental choice lies in its straightforward nature, typically proceeding with good yields and allowing for variations in the amine component to produce a library of analogues.

Experimental Protocol:

  • Imine Formation: Dissolve imidazole-4-carboxaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane. Add a solution of ammonia in methanol or aqueous ammonia (excess) to the mixture. Stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS. Once complete, carefully quench the excess reducing agent by the slow addition of water.

  • Extraction and Purification: Remove the organic solvent under reduced pressure. Basify the aqueous residue with a strong base (e.g., NaOH) to a pH > 10. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol with a small amount of triethylamine to prevent streaking.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification Imidazole-4-carboxaldehyde Imidazole-4-carboxaldehyde Imine Formation Imine Formation Imidazole-4-carboxaldehyde->Imine Formation Ammonia Ammonia Ammonia->Imine Formation Sodium Borohydride Sodium Borohydride Reduction Reduction Sodium Borohydride->Reduction Imine Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Reductive Amination Workflow for this compound Synthesis.

Method 2: Synthesis via Oxime Formation and Hydrogenation

This two-step method provides an alternative route, which can be advantageous if the direct reductive amination proves problematic. The self-validating nature of this protocol lies in the isolation and characterization of the intermediate oxime before proceeding to the final reduction step.

Experimental Protocol:

  • Oxime Formation: To a solution of 4-imidazolecarboxaldehyde and sodium carbonate in water, add hydroxylamine hydrochloride.[6] Stir the reaction at room temperature overnight. The resulting 1H-imidazole-4-carbaldehyde oxime can be isolated by filtration and recrystallized from ethanol.[6]

  • Hydrogenation: Dissolve the oxime in methanol. Add a catalytic amount of palladium on carbon (5% Pd/C).[6] Hydrogenate the mixture under atmospheric pressure of hydrogen gas overnight.

  • Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.[6] The filtrate is then concentrated under reduced pressure to yield this compound.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for this compound is limited, its spectral properties can be predicted based on its structure and comparison to similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two imidazole ring protons (around δ 7.5 and 6.8 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the amine (around δ 3.6 ppm), and a broad singlet for the amine (-NH₂) protons. The imidazole N-H proton may also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the three imidazole ring carbons and one for the methylene carbon.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic peaks for N-H stretching of the primary amine and the imidazole ring (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2800-3100 cm⁻¹), and C=N and C=C stretching of the imidazole ring (around 1500-1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum (ESI+) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 98.1.

Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups:

  • Primary Amine: The amino group is nucleophilic and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (in reductive amination) to form amides, sulfonamides, and secondary or tertiary amines, respectively. This reactivity is the cornerstone of its utility in building more complex molecules.

  • Imidazole Ring: The imidazole ring is aromatic and can undergo electrophilic substitution, although the conditions need to be carefully controlled. The nitrogen atoms of the imidazole ring can also act as nucleophiles or bases and can be alkylated. The imidazole ring is generally stable under many reaction conditions.[7]

For storage, this compound should be kept in a tightly sealed container in a cool, dry place, protected from light.[6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation through oxidation.[8]

Applications in Drug Development: A Histamine Receptor Modulator

The primary pharmacological interest in this compound stems from its structural similarity to histamine. This makes it a valuable lead compound for the development of ligands targeting histamine receptors (H₁R, H₂R, H₃R, and H₄R), which are all G-protein coupled receptors (GPCRs).

Histamine H₃ Receptor Antagonists

This compound is a key pharmacophore in the design of histamine H₃ receptor antagonists.[9][10] The H₃ receptor is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Consequently, H₃ receptor antagonists are being investigated for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

The general structure of many H₃ antagonists consists of three key components:

  • An imidazole ring (or a bioisosteric replacement) that interacts with the receptor's binding pocket.

  • A flexible linker of varying length.

  • A second basic amine or a lipophilic group.

This compound provides the crucial imidazole and a primary amine, which can be readily elaborated to introduce the linker and the second basic moiety.

G cluster_antagonist H3 Receptor Antagonist Design Imidazole_Core This compound (Core Pharmacophore) Linker_Addition Linker Moiety (Alkylation/Acylation) Imidazole_Core->Linker_Addition Lipophilic_Group Lipophilic/Basic Group Linker_Addition->Lipophilic_Group H3_Receptor_Antagonist Potent and Selective H3 Receptor Antagonist Lipophilic_Group->H3_Receptor_Antagonist Therapeutic_Applications Cognitive Disorders ADHD, Schizophrenia H3_Receptor_Antagonist->Therapeutic_Applications

Caption: Logical Flow from this compound to H3 Receptor Antagonists.

Conclusion

This compound is a foundational molecule in medicinal chemistry, particularly in the exploration of the histamine receptor family. Its straightforward synthesis, coupled with the versatile reactivity of its primary amine and the inherent pharmacological properties of the imidazole ring, makes it an invaluable tool for drug discovery. The continued investigation of this and related scaffolds holds significant promise for the development of novel therapeutics for a range of human diseases.

References

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(Aminomethyl)imidazole, a key structural analogue of histamine, serves as a vital building block in medicinal chemistry and drug development. Its synthesis is of paramount importance for the creation of novel therapeutic agents, particularly those targeting histamine receptors. This guide provides a detailed examination of the principal synthetic pathways to 4-(aminomethyl)imidazole, designed for researchers, chemists, and professionals in drug development. We will explore two primary, field-proven routes: the conversion of 4-(hydroxymethyl)imidazole via a chloromethyl intermediate and subsequent amination, and the reduction of imidazole-4-carbonitrile. The document emphasizes the underlying mechanisms, provides detailed experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate synthetic strategy based on laboratory scale, safety, and efficiency considerations.

Introduction: The Strategic Importance of 4-(Aminomethyl)imidazole

4-(Aminomethyl)imidazole is a heterocyclic amine that shares the core imidazole ring with the biogenic amine histamine (4-(2-aminoethyl)imidazole) but differs in the length of its ethylamine side chain.[1][2] This subtle structural modification makes it a valuable scaffold in pharmaceutical research. By mimicking the imidazole pharmacophore of histamine, derivatives of 4-(aminomethyl)imidazole can be designed to interact with histamine receptors (H1, H2, H3, H4), leading to the development of agonists or antagonists with therapeutic potential.[3][4] For instance, modifying this scaffold is a key strategy in designing selective ligands for the H3 receptor, a target for treating neurological and cognitive disorders.[3]

The synthesis of this molecule, however, requires careful strategic planning. The primary challenges involve the selective functionalization of the imidazole ring and the introduction of the aminomethyl group while preventing common side reactions such as over-alkylation. This guide focuses on robust and scalable methods that ensure high purity and yield, critical for downstream applications in drug discovery.

Pathway I: Synthesis from 4-(Hydroxymethyl)imidazole

This is arguably the most common and well-documented route, proceeding in two distinct, high-yielding steps. The strategy involves activating the primary alcohol of 4-(hydroxymethyl)imidazole as a good leaving group, typically a halide, followed by nucleophilic substitution with a protected nitrogen source to introduce the amine.

Step 1: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride

The initial step is the conversion of the relatively unreactive hydroxyl group into a highly reactive chloromethyl group. The use of thionyl chloride (SOCl₂) is the method of choice for this transformation, as it is highly effective and produces gaseous byproducts (SO₂ and HCl) that are easily removed.

Causality Behind Experimental Choices:

  • Reagent: Thionyl chloride is preferred over other chlorinating agents like HCl because it reacts under milder conditions and the reaction is driven to completion by the evolution of gaseous byproducts.

  • Temperature Control: The reaction is highly exothermic. Adding the 4-(hydroxymethyl)imidazole portion-wise to an ice-cooled solution of thionyl chloride is crucial to maintain control over the reaction rate and prevent thermal decomposition or the formation of unwanted side products.[5]

  • Solvent: Thionyl chloride often serves as both the reagent and the solvent when used in excess. After the reaction, a non-polar solvent like diethyl ether is added to precipitate the hydrochloride salt product, facilitating its isolation.[5]

Reaction Mechanism: Chlorination with Thionyl Chloride The mechanism involves the initial attack of the hydroxyl oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. An intramolecular SNi (substitution nucleophilic internal) type mechanism or an SN2 attack by the chloride ion then displaces what is now a good leaving group to form the alkyl chloride. The imidazole nitrogen is protonated by the generated HCl, yielding the stable hydrochloride salt.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products R_alc 4-(Hydroxymethyl)imidazole I1 Protonated Alcohol attacks SOCl₂ R_alc->I1 Nucleophilic attack on S R_socl2 Thionyl Chloride (SOCl₂) R_socl2->I1 I2 Chlorosulfite Ester Intermediate I1->I2 Elimination of Cl⁻ and H⁺ I3 Sₙ2 attack by Cl⁻ I2->I3 Intramolecular rearrangement or external attack P_prod 4-(Chloromethyl)imidazole·HCl I3->P_prod Formation of C-Cl bond P_so2 SO₂ (gas) I3->P_so2 Elimination P_hcl HCl (gas) I3->P_hcl Protonation of Imidazole

Caption: Workflow for the chlorination of 4-(hydroxymethyl)imidazole.

Experimental Protocol: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride [5]

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, cool 50 mL of thionyl chloride in an ice bath.

  • Add 11.2 g (0.1 mol) of 4-(hydroxymethyl)imidazole in small portions over 15 minutes, maintaining the internal temperature between 10°C and 20°C. A colorless precipitate will form.

  • Once the addition is complete, slowly raise the temperature to 55°C and hold for 30 minutes.

  • Cool the mixture back down to 10°C and dilute with 100 mL of diethyl ether to complete the precipitation.

  • Collect the solid product by filtration, wash thoroughly with diethyl ether, and air-dry. This typically yields the hydrochloride salt of the product.

Step 2: Amination via the Gabriel Synthesis

With the reactive 4-(chloromethyl)imidazole hydrochloride in hand, the amino group can be introduced. Direct reaction with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the product amine being more nucleophilic than ammonia. The Gabriel synthesis elegantly circumvents this issue by using a protected form of ammonia.

Causality Behind Experimental Choices:

  • Reagent: Potassium phthalimide is used as an ammonia surrogate.[6] The nitrogen atom in phthalimide is rendered non-nucleophilic after the initial alkylation due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing over-alkylation.[7]

  • Deprotection: While acidic hydrolysis can be used to liberate the amine, it requires harsh conditions.[8] The Ing-Manske procedure, using hydrazine (N₂H₄), is a much milder method that cleaves the N-alkylphthalimide to yield the desired primary amine and a stable phthalhydrazide byproduct, which precipitates out of solution.[8][9]

Reaction Mechanism: Gabriel Synthesis The synthesis proceeds in two stages. First, the phthalimide anion acts as a nucleophile in an SN2 reaction, displacing the chloride from 4-(chloromethyl)imidazole to form N-(imidazol-4-ylmethyl)phthalimide. In the second stage, hydrazine attacks the carbonyl carbons of the phthalimide moiety, leading to the formation of a stable six-membered ring (phthalhydrazide) and releasing the desired 4-(aminomethyl)imidazole as a free primary amine.[10]

G Start 4-(Chloromethyl)imidazole·HCl Step1 Sₙ2 Alkylation Start->Step1 Reagent1 Potassium Phthalimide Reagent1->Step1 Intermediate N-(Imidazol-4-ylmethyl)phthalimide Step1->Intermediate Forms C-N bond Step2 Hydrazinolysis (Deprotection) Intermediate->Step2 Reagent2 Hydrazine (N₂H₄) Reagent2->Step2 Product 4-(Aminomethyl)imidazole Step2->Product Amine liberated Byproduct Phthalhydrazide Step2->Byproduct Precipitates

Caption: The Gabriel synthesis pathway for 4-(aminomethyl)imidazole.

Experimental Protocol: Gabriel Synthesis

  • Dissolve the 4-(chloromethyl)imidazole hydrochloride in a polar aprotic solvent such as DMF.

  • Add one equivalent of potassium phthalimide and heat the mixture (e.g., to 80-100°C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and add ethanol, followed by one equivalent of hydrazine hydrate.

  • Reflux the mixture for 1-2 hours. A thick white precipitate of phthalhydrazide will form.

  • After cooling, filter off the phthalhydrazide.

  • Acidify the filtrate with HCl to precipitate any unreacted starting material and then basify to isolate the product amine, which can be extracted with an organic solvent or purified by chromatography.

Pathway II: Synthesis via Reduction of Imidazole-4-carbonitrile

An alternative and powerful strategy for synthesizing primary amines is the reduction of a nitrile (cyano) group. This pathway is highly efficient, provided that the starting material, imidazole-4-carbonitrile, is readily accessible.

Strategy Overview: This approach involves the synthesis of imidazole-4-carbonitrile, followed by its chemical or catalytic reduction to the aminomethyl group.

Step 1: Preparation of Imidazole-4-carbonitrile The synthesis of the nitrile precursor can be achieved through various methods, such as the dehydration of imidazole-4-carboxamide with reagents like P₂O₅ or SOCl₂, or via a Sandmeyer-type reaction from 4-aminoimidazole. The accessibility of these starting materials will dictate the feasibility of this step.

Step 2: Reduction of the Nitrile The reduction of the nitrile to a primary amine is a standard transformation.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employed in industrial settings. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are used under a hydrogen atmosphere. The reaction is typically carried out in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

  • Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are also highly effective. This method is common in laboratory-scale synthesis.

Reaction Mechanism: Catalytic Hydrogenation of a Nitrile The mechanism involves the catalytic surface of the metal (e.g., Raney Ni). Hydrogen gas adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The nitrile also coordinates to the metal surface. A stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond occurs, first forming an imine intermediate which is then further reduced to the primary amine.

G Start Imidazole-4-carbonitrile Step1 Reduction Start->Step1 Reagents H₂ Gas Raney Nickel Catalyst Reagents->Step1 Step2 Further Reduction Reagents->Step2 Intermediate Imine Intermediate Step1->Intermediate First H₂ addition Intermediate->Step2 Product 4-(Aminomethyl)imidazole Step2->Product Second H₂ addition

References

(1H-Imidazol-4-YL)methanamine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (1H-Imidazol-4-YL)methanamine (Histamine) in Biological Systems

Abstract

This compound, universally known as histamine, is a pleiotropic biogenic amine that functions as a pivotal signaling molecule across a vast array of physiological and pathological processes. Its actions, ranging from mediating allergic inflammatory responses and regulating gastric acid secretion to modulating neurotransmission, are not inherent to the molecule itself but are dictated by its interaction with a family of four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] This guide provides a comprehensive exploration of the molecular mechanisms underpinning histamine's biological effects. We will dissect the synthesis and metabolic fate of histamine, delve into the receptor-specific signaling cascades, and present detailed, field-proven experimental protocols for investigating these pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of the histaminergic system.

Histamine Homeostasis: A Balance of Synthesis and Degradation

The biological activity of histamine is tightly controlled by its synthesis, storage, and rapid inactivation. Understanding this lifecycle is fundamental to appreciating its role as a transient signaling molecule.

1.1. Biosynthesis

Histamine is synthesized in a single enzymatic step from the amino acid L-histidine. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC) , which utilizes pyridoxal-5'-phosphate as a cofactor.[3] HDC is expressed in various cell types, including mast cells, basophils, gastric enterochromaffin-like (ECL) cells, and specific neurons in the central nervous system (CNS), which serve as the primary sources of histamine in the body.[3][4]

1.2. Metabolism and Inactivation

Once released, histamine's actions are terminated by two primary metabolic pathways.[5] The specific pathway utilized often depends on the tissue location.

  • N-Methylation: In the CNS and airways, histamine is primarily inactivated by histamine-N-methyltransferase (HNMT) , which transfers a methyl group to the imidazole ring, forming Nτ-methylhistamine. This metabolite is then further processed by monoamine oxidase B (MAO-B).[6][7]

  • Oxidative Deamination: In peripheral tissues, diamine oxidase (DAO) , also known as histaminase, converts histamine to imidazole acetic acid.[5][6]

The rapid inactivation by these enzymes ensures that histamine signaling is localized and temporally restricted.

Histamine Metabolism Histidine L-Histidine Histamine This compound (Histamine) Histidine->Histamine L-histidine decarboxylase (HDC) N_Methylhistamine Nτ-methylhistamine Histamine->N_Methylhistamine Histamine-N-methyltransferase (HNMT) (CNS, Airways) Imidazole_Acetic_Acid Imidazole Acetic Acid Histamine->Imidazole_Acetic_Acid Diamine oxidase (DAO) (Periphery) H1R Signaling Pathway cluster_membrane Plasma Membrane H1R H1 Receptor Gq11 Gαq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 cleavage by PLC DAG DAG PIP2->DAG cleavage by PLC Histamine Histamine Histamine->H1R ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ↑ Intracellular [Ca²⁺] ER->Ca2_cyto releases Ca²⁺ Ca2_cyto->PKC activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Increased Vascular Permeability) Ca2_cyto->Response PKC->Response phosphorylates targets H2R Signaling Pathway cluster_membrane Plasma Membrane H2R H2 Receptor Gs Gαs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates Histamine Histamine Histamine->H2R ATP ATP cAMP ↑ cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses (e.g., Gastric Acid Secretion) PKA->Response phosphorylates targets H3R Signaling Pathway cluster_membrane Presynaptic Terminal Membrane H3R H3 Receptor (Autoreceptor/ Heteroreceptor) Gio Gαi/o H3R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits (Gα) Ca_Channel N-type Ca²⁺ Channel Gio->Ca_Channel inhibits (Gβγ) cAMP ↓ cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Histamine Histamine Histamine->H3R Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle triggers fusion Response ↓ Neurotransmitter Release Vesicle->Response H4R Signaling Pathway cluster_membrane Immune Cell Membrane H4R H4 Receptor Gio Gαi/o H4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits (Gα) PLC Phospholipase C (PLC) Gio->PLC activates (Gβγ) MAPK MAPK Cascade (ERK, p38) Gio->MAPK activates cAMP ↓ cAMP AC->cAMP Ca2_cyto ↑ Intracellular [Ca²⁺] PLC->Ca2_cyto via IP3 Histamine Histamine Histamine->H4R Response Cellular Responses (Chemotaxis, Cytokine Release) Ca2_cyto->Response MAPK->Response Binding Assay Workflow Prep Prepare H1R-expressing Cell Membranes Plate Plate Membranes, [³H]mepyramine, & Test Compound Dilutions Prep->Plate Incubate Incubate to Reach Binding Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration to Separate Bound/Unbound Incubate->Filter Count Scintillation Counting to Measure Radioactivity Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze Calcium Assay Workflow PlateCells Plate H1R-expressing Cells in 96-well Plate LoadDye Load Cells with Calcium- Sensitive Dye (e.g., Fluo-4 AM) PlateCells->LoadDye Wash Wash to Remove Extracellular Dye LoadDye->Wash ReadBaseline Measure Baseline Fluorescence Wash->ReadBaseline InjectAgonist Inject Histamine / Agonist ReadResponse Record Fluorescence Change Over Time ReadBaseline->ReadResponse Simultaneous with Injection InjectAgonist->ReadResponse Analyze Data Analysis: Calculate EC50 ReadResponse->Analyze

References

Introduction: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules.[1][2][3][4] Its unique electronic properties, including its aromaticity, amphoteric nature (acting as both a weak acid and a weak base), and ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged scaffold in drug design.[2][5][6] This versatility allows imidazole-containing compounds to interact with a wide range of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities.[6][7]

From naturally occurring molecules like the amino acid histidine and the neurotransmitter histamine to a multitude of synthetic drugs, the imidazole core is a testament to nature's and scientists' ingenuity.[3][4][8] Clinically used imidazole derivatives include the antifungal miconazole, the anti-cancer drug dacarbazine, and the anti-protozoal metronidazole.[1] The continuous exploration of imidazole chemistry indicates its promising potential for developing novel therapeutics to address unmet medical needs, including emerging infectious diseases and complex conditions like cancer.[1][7] This guide provides a technical overview of the primary biological activities of imidazole derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate them.

Section 1: Antifungal Activity - Disrupting the Fungal Cell Membrane

Imidazole derivatives represent a cornerstone of antifungal therapy.[9] Their primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungal membranes.[9][10][11]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The key target for antifungal imidazoles is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][11][12] This enzyme is crucial in the ergosterol biosynthesis pathway, catalyzing the oxidative removal of the 14α-methyl group from lanosterol. The non-protonated nitrogen atom (N3) in the imidazole ring binds to the heme iron atom in the active site of CYP51, while the substituted side chain interacts with the enzyme's lipophilic pocket. This binding competitively inhibits the enzyme, blocking the conversion of lanosterol to ergosterol.[11][13]

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors increase the permeability and fluidity of the fungal cell membrane.[10][11] This disruption impairs the function of membrane-bound enzymes, alters nutrient transport, and ultimately leads to the inhibition of fungal growth and cell death.[9][10] Additionally, this disruption can inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, which is a critical step in pathogenesis.[10]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14α-demethylated intermediates Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivative Imidazole->Lanosterol Inhibits Enzyme Imidazole->Intermediate

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13][14][15]

Causality Behind Experimental Choices:

  • RPMI-1640 Medium: This medium is standardized for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and has a defined composition, ensuring reproducibility.

  • Serial Dilution: This method allows for the testing of a wide range of concentrations to precisely determine the MIC.

  • Incubation Time (24-48h): This duration is typically sufficient for most Candida species to show visible growth, allowing for a clear determination of inhibition.[15]

  • Visual/Spectrophotometric Reading: Visual inspection is a straightforward method for determining growth inhibition. A spectrophotometer provides a quantitative and objective measure of turbidity, which correlates with microbial growth.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the synthesized imidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 4 mg/mL).[15]

  • Fungal Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar plate.[9][12] Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Plate Preparation: Dispense the RPMI-1640 medium into the wells of a 96-well microtiter plate.

  • Compound Dilution: Perform a two-fold serial dilution of the imidazole derivative stock solution across the microtiter plate. Ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent toxicity.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungi in medium without the compound) and a negative control (medium only). A reference antifungal drug (e.g., fluconazole) should be tested in parallel.[9]

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[15]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. Alternatively, cell viability can be assessed using a spectrophotometer to measure optical density (OD) at a specific wavelength (e.g., 600 nm).

Compound Type Example Fungal Strains Typical MIC Range (µg/mL) Reference
Imidazole-Dithiocarbamate HybridsCandida spp.Varies, some derivatives show high potential[13]
Imidazole-Dienone HybridsCandida albicans (fluconazole-resistant)8[14]
Trisubstituted ImidazolesAspergillus niger, Candida albicans12.5[16]

Section 2: Anticancer Activity - A Multi-Targeted Approach

The anticancer potential of imidazole derivatives is a rapidly expanding field of research.[1][2][17] Unlike their antifungal counterparts, anticancer imidazoles do not converge on a single mechanism. Instead, they exhibit diverse modes of action, targeting various hallmarks of cancer.[2][6][17]

Mechanisms of Action
  • Kinase Inhibition: Many signaling pathways that control cell proliferation, survival, and metastasis are driven by protein kinases. Imidazole-based compounds have been designed to inhibit key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinases, thereby blocking tumor growth.[2][18]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some imidazole derivatives bind to tubulin, disrupting microtubule assembly and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[17][19]

  • DNA Binding and Damage: Certain imidazole derivatives can bind to DNA, either through intercalation or by alkylation, which interferes with DNA replication and transcription, causing cell death.[2][17] Some compounds can also increase intracellular levels of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis.[2]

  • Enzyme Inhibition (e.g., HDAC, Topoisomerase): Imidazoles can inhibit enzymes crucial for cancer cell survival, such as Histone Deacetylases (HDACs) or Topoisomerases, leading to cell cycle arrest and apoptosis.[2][6][17]

Anticancer_Workflow cluster_flow In Vitro Anticancer Screening Workflow Start Synthesized Imidazole Derivative MTT Cytotoxicity Screening (e.g., MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Potent Potent Compound (Low IC50) IC50->Potent Yes NonPotent Not Potent (High IC50) IC50->NonPotent No Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Kinase Assay) Potent->Mechanism Lead Lead Compound for Further Development Mechanism->Lead

Caption: A typical workflow for the in vitro screening of anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[20] It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[20][21]

Causality Behind Experimental Choices:

  • Cancer Cell Lines: A panel of cell lines from different tumor types (e.g., MCF-7 for breast cancer, T24 for urothelial carcinoma) is used to assess the spectrum of activity.[21][22] A non-cancerous cell line (e.g., fibroblasts) is often included to evaluate selectivity.[22]

  • MTT Reagent: The yellow tetrazolium salt (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: The insoluble formazan crystals must be dissolved (e.g., with DMSO or isopropanol) to allow for spectrophotometric quantification.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.[17][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[20]

  • Addition of MTT Reagent: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[21]

Section 3: Antibacterial Activity

Imidazole derivatives have demonstrated a potential effect to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.[23][24] Their mechanisms of action can involve interfering with essential bacterial processes.[23]

Mechanism of Action

The antibacterial mechanisms of imidazole derivatives are varied and can include:

  • Disruption of Cell Membrane: Some derivatives can insert into the microbial cell membrane, disrupting its integrity and increasing permeability, which leads to the leakage of essential cellular components and cell death.[11][23]

  • Inhibition of Nucleic Acid Synthesis: Imidazoles can interfere with bacterial DNA replication, preventing the bacteria from multiplying.[23]

  • Inhibition of Cell Wall Synthesis: Some compounds may inhibit the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[23]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, similar to the one used for antifungal testing, is the standard for determining the MIC of antibacterial agents.[25]

Causality Behind Experimental Choices:

  • Bacterial Strains: Testing against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial to determine the spectrum of activity.[25]

  • Mueller-Hinton Broth (MHB): MHB is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antibacterial agents.

  • Inoculum Standardization: Using a standardized inoculum (e.g., via McFarland standard) is critical for reproducible results, as the final bacterial concentration can significantly affect the MIC value.

Step-by-Step Methodology:

  • Preparation of Materials: Prepare sterile Mueller-Hinton Broth (MHB), 96-well microtiter plates, and stock solutions of the test imidazole derivatives in DMSO.

  • Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to the final required concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Add MHB to the wells of a 96-well plate. Perform a two-fold serial dilution of the test compounds down the columns of the plate.

  • Inoculation: Add the standardized bacterial inoculum to all wells.

  • Controls: Include a positive control (bacteria in broth), a negative control (broth only), and a standard antibiotic (e.g., ciprofloxacin) as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Section 4: Anti-inflammatory Activity

Imidazole-containing compounds have demonstrated considerable anti-inflammatory effects.[1][26] They can modulate key signaling pathways and enzymes involved in the inflammatory response.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of imidazole derivatives can be attributed to several mechanisms:[26]

  • Inhibition of Inflammatory Enzymes: They can inhibit enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX), which are responsible for producing pro-inflammatory prostaglandins.[26]

  • Modulation of Signaling Pathways: Imidazoles can modulate the activity of key transcription factors like Nuclear Factor-kappa B (NF-κB).[26] NF-κB is a central regulator of inflammation, and its inhibition can downregulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[26][27]

Anti_Inflammatory_Pathway cluster_pathway NF-κB Signaling Pathway cluster_drug Mechanism of Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK activation Stimuli->IKK IkB IκB degradation IKK->IkB NFkB_complex NF-κB/IκB Complex (Inactive, Cytoplasm) IkB->NFkB_complex NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (e.g., IL-1β, TNF-α) Imidazole Imidazole Derivative Imidazole->IKK Inhibits Imidazole->IkB Prevents

Caption: Potential inhibition points of imidazole derivatives in the NF-κB pathway.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[16][28][29]

Causality Behind Experimental Choices:

  • Carrageenan: This phlogistic (inflammation-causing) agent induces a reproducible, biphasic inflammatory response. The initial phase (0-2h) involves the release of histamine and serotonin, while the later phase (3-5h) is mediated by prostaglandins and other factors, making it sensitive to inhibition by NSAIDs and other anti-inflammatory agents.[29]

  • Plethysmometer: This apparatus provides a precise and objective measurement of paw volume (edema), allowing for quantitative assessment of inflammation.[29]

  • Reference Drug: A standard anti-inflammatory drug like indomethacin is used as a positive control to validate the assay and provide a benchmark for the activity of the test compound.[16]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the imidazole derivative. Fast the animals overnight with free access to water.[29]

  • Baseline Measurement: Mark the left hind paw of each rat at the level of the lateral malleolus. Measure the initial paw volume using a plethysmometer. This is the basal volume.

  • Drug Administration: Administer the vehicle (e.g., saline or a suspension agent) to the control group, the standard drug to the reference group, and the test compound to the test groups, typically via oral gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the marked paw of each rat.[29]

  • Measurement of Paw Edema: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[29]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its basal volume. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.[29]

Conclusion and Future Perspectives

The imidazole scaffold is a remarkably versatile and enduring core in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1][30][31] The established success of imidazole derivatives as antifungal agents, coupled with their profound and diverse potential in anticancer, antibacterial, and anti-inflammatory therapies, ensures their continued relevance in drug discovery.[1][5][7]

Future research will likely focus on several key areas. The synthesis of novel, hybrid molecules that combine the imidazole scaffold with other pharmacophores may lead to compounds with dual activities (e.g., anti-inflammatory and antifungal) or enhanced potency.[7][16] Furthermore, a deeper understanding of the specific molecular targets and structure-activity relationships will enable the rational design of more selective and less toxic derivatives, particularly in the realm of cancer therapy where targeted treatments are paramount.[2][19] As challenges like antimicrobial resistance and the need for more effective cancer treatments persist, the humble imidazole ring is poised to remain a critical building block for the next generation of therapeutic agents.

References

Spectroscopic Characterization of (1H-Imidazol-4-YL)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Imidazol-4-YL)methanamine, also known as 4-(aminomethyl)imidazole, is a key heterocyclic amine that serves as a fundamental building block in medicinal chemistry and drug development.[1] Its structure, featuring a reactive primary amine appended to an imidazole ring, is a crucial pharmacophore found in many biologically active compounds, most notably as a structural analog of histamine. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the study of its interactions in biological systems.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its characteristic spectroscopic signatures. The imidazole ring is an aromatic system containing two nitrogen atoms, leading to a unique electronic environment. The aminomethyl group introduces aliphatic protons and a primary amine functionality.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Considerations:

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the key regions of interest are the aromatic protons on the imidazole ring, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The choice of solvent is critical, as the chemical shifts of the N-H and -NH₂ protons are highly dependent on the solvent's hydrogen-bonding capabilities. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for such compounds as it allows for the observation of exchangeable protons.

Predicted ¹H NMR Data:

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in DMSO-d₆. These predictions are based on data from analogous imidazole derivatives.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (imidazole)7.5 - 7.8SingletN/A
H-5 (imidazole)6.8 - 7.1SingletN/A
-CH₂- (methylene)3.6 - 3.9SingletN/A
-NH₂ (amine)1.5 - 2.5 (broad)Singlet (broad)N/A
N-H (imidazole)11.5 - 12.5 (broad)Singlet (broad)N/A

Interpretation:

  • Imidazole Protons (H-2 and H-5): The protons on the imidazole ring are expected to appear in the aromatic region of the spectrum. The H-2 proton, situated between two nitrogen atoms, is anticipated to be the most downfield-shifted due to the electron-withdrawing nature of the nitrogens. The H-5 proton will likely appear at a slightly higher field.

  • Methylene Protons (-CH₂-): The protons of the aminomethyl group are expected to appear as a singlet in the range of 3.6 - 3.9 ppm. The absence of adjacent non-equivalent protons leads to the prediction of a singlet multiplicity.

  • Amine and Imidazole N-H Protons: The protons of the primary amine and the imidazole N-H are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly variable and dependent on concentration, temperature, and solvent. The imidazole N-H proton is expected to be significantly downfield due to its involvement in the aromatic system and hydrogen bonding.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR should be used.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Considerations:

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required compared to ¹H NMR. The chemical shifts of the carbon atoms in this compound will be influenced by their hybridization and proximity to electronegative atoms.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR chemical shifts for this compound are summarized below, based on data from similar imidazole-containing compounds.[2][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (imidazole)135 - 140
C-4 (imidazole)130 - 135
C-5 (imidazole)115 - 120
-CH₂- (methylene)40 - 45

Interpretation:

  • Imidazole Carbons (C-2, C-4, and C-5): The carbon atoms of the imidazole ring are expected to resonate in the aromatic region of the ¹³C NMR spectrum. C-2, being adjacent to two nitrogen atoms, is predicted to be the most downfield. C-4, the site of substitution, will also be in a similar downfield region. C-5 is expected to be the most upfield of the ring carbons.

  • Methylene Carbon (-CH₂-): The aliphatic carbon of the aminomethyl group is expected to appear at a significantly higher field, typically in the 40-45 ppm range.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 100 MHz or higher ¹³C NMR spectrometer.

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shift calibration referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Considerations:

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups. For this compound, key functional groups include the N-H bonds of the imidazole and amine groups, C-H bonds, C=N and C=C bonds of the imidazole ring, and C-N bonds.

Predicted IR Absorption Bands:

The following table presents the predicted characteristic IR absorption bands for this compound. These predictions are based on known vibrational frequencies for imidazoles and primary amines.[4][5]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (imidazole)3100 - 3400Broad, Medium
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2960Medium
C=N Stretch (imidazole)1580 - 1650Medium
Imidazole Ring Vibrations1400 - 1500Medium-Strong
C-N Stretch1000 - 1250Medium

Interpretation:

  • N-H Stretching: A broad absorption band is expected in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the imidazole ring. The primary amine should exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

  • Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions, including the C=N stretching of the imidazole ring and various bending vibrations, which are characteristic of the molecule as a whole.

Experimental Protocol for IR Spectroscopy (ATR Method):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Theoretical Principles and Experimental Considerations:

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure. Electron Ionization (EI) is a common ionization technique that often leads to extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrum Data:

The molecular weight of this compound (C₄H₇N₃) is 97.12 g/mol .

  • Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z = 97.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through pathways that lead to stable fragments.

fragmentation M [C₄H₇N₃]⁺˙ m/z = 97 (Molecular Ion) F1 [C₃H₄N₂]⁺˙ m/z = 68 (Loss of •CH₂NH) M->F1 - •CH₂NH F2 [C₄H₆N₂]⁺˙ m/z = 82 (Loss of •NH) M->F2 - •NH

Figure 2. Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • Loss of •CH₂NH: A significant fragment at m/z = 68 is predicted, corresponding to the loss of a •CH₂NH radical. This would leave a stable imidazole radical cation.

  • Loss of •NH: Another plausible fragmentation pathway involves the loss of an •NH radical from the primary amine, resulting in a fragment at m/z = 82.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. While direct experimental data is sparse, the predictive analysis presented in this guide, based on the well-understood principles of spectroscopy and data from analogous compounds, offers researchers a solid foundation for the identification and structural elucidation of this important molecule. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data in the laboratory.

References

A Technical Guide to High-Purity (1H-Imidazol-4-YL)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of high-purity (1H-Imidazol-4-YL)methanamine, a critical building block for researchers, medicinal chemists, and drug development professionals. This document will delve into the commercial supplier landscape, quality control considerations, and its pivotal role in the synthesis of pharmacologically active compounds.

Introduction to this compound: A Versatile Scaffold

This compound, also known as 4-(aminomethyl)imidazole, is a heterocyclic amine that serves as a crucial structural motif in a multitude of biologically active molecules.[1] Its imidazole core is a key component of the essential amino acid histidine and the neurotransmitter histamine, bestowing upon its derivatives a wide range of pharmacological possibilities.[2] The inherent properties of the imidazole ring, including its aromaticity, hydrogen bonding capabilities, and coordination potential, make it a privileged scaffold in medicinal chemistry.[3] This guide will focus on the practical aspects of sourcing high-purity this compound for research and development purposes.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity starting materials is a cornerstone of reproducible and reliable research. Several chemical suppliers offer this compound and its more stable dihydrochloride salt. The choice of supplier often depends on the required purity, quantity, and available documentation. Below is a comparative overview of some commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurity/SpecificationForm
BLD Pharm This compound13400-46-9C₄H₇N₃--
Parchem This compound, Hcl66247-84-5C₄H₈ClN₃-Hydrochloride Salt
ChemUniverse This compound DIHYDROCHLORIDE72631-80-2C₄H₇N₃·2HCl95%Dihydrochloride Salt
Dayang Chem (Hangzhou) Co.,Ltd. This compound13400-46-9C₄H₇N₃--
Chemenu This compound13400-46-9C₄H₇N₃--
Finetech Industry Limited This compound13400-46-9C₄H₇N₃--

Note: Purity specifications and available forms may vary. It is imperative to request a Certificate of Analysis (CoA) from the supplier for lot-specific data.

Ensuring Scientific Integrity: Purity and Analytical Validation

The purity of this compound is paramount, as impurities can lead to ambiguous biological data and the formation of undesirable side products in multi-step syntheses. Potential impurities may arise from the synthetic route, which often involves the reduction of an oxime or nitrile derivative of imidazole-4-carboxaldehyde.

Key Analytical Techniques for Purity Assessment

A combination of analytical methods is typically employed to ensure the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying organic impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting trace impurities.[6][7] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier is a common starting point.[7]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).

Generalized Protocol for HPLC Purity Analysis

The following is a representative, non-validated protocol for the purity determination of this compound by HPLC.

Objective: To determine the purity of a sample of this compound by assessing the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm

    • Gradient Program:

      • 0-20 min: 5-95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (A: 0.1% HCOOH in H₂O, B: ACN) hplc HPLC System (C18 Column, UV Detector) prep_mp->hplc Load prep_sample Prepare Sample (1 mg/mL in Mobile Phase) inject Inject Sample (10 µL) prep_sample->inject Load run Run Gradient (5-95% B over 20 min) inject->run detect UV Detection (210 nm) run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: A generalized workflow for the HPLC purity analysis of this compound.

Role in Drug Discovery and Development: A Histamine Receptor Modulator Precursor

This compound is a valuable building block in the synthesis of ligands for various biological targets, most notably the histamine receptors.[8][9] The structural similarity to histamine makes it an ideal starting point for the development of agonists, antagonists, and inverse agonists for the H3 and H4 receptors, which are implicated in a range of neurological and inflammatory disorders.[10][11]

Histamine Receptor Signaling and Therapeutic Potential

Histamine receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological responses. The this compound scaffold can be chemically modified to achieve selectivity and desired pharmacological activity at these receptors.

Histamine_Signaling cluster_ligands Ligands cluster_receptors Histamine Receptors (GPCRs) cluster_downstream Downstream Signaling cluster_therapeutic Therapeutic Areas histamine Histamine h3r H3 Receptor histamine->h3r h4r H4 Receptor histamine->h4r derivative This compound Derivative derivative->h3r Modulates derivative->h4r Modulates g_protein G-Protein Activation h3r->g_protein h4r->g_protein effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Change (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response cns CNS Disorders cellular_response->cns inflammation Inflammatory Diseases cellular_response->inflammation

Caption: The role of this compound derivatives in modulating histamine receptor signaling pathways.

The ability to synthesize novel derivatives from this core structure allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

High-purity this compound is a fundamental building block for the discovery and development of novel therapeutics. A thorough understanding of the commercial supplier landscape, coupled with rigorous analytical validation, is essential for ensuring the quality and integrity of research outcomes. Its central role as a precursor to histamine receptor modulators underscores its continued importance in medicinal chemistry and drug discovery.

References

Navigating the Ambiguity of CAS Number 13400-46-9: A Preliminary Technical Briefing

Author: BenchChem Technical Support Team. Date: January 2026

To the Researcher, Scientist, or Drug Development Professional,

In the pursuit of scientific accuracy and safety, it is imperative to begin any chemical investigation with an unambiguous identification of the substance . Your query for an in-depth technical guide on the properties and hazards of CAS number 13400-46-9 has revealed a critical discrepancy within publicly accessible data. This CAS number is predominantly associated with two distinct chemical entities: (1H-Imidazol-4-yl)methanamine and Cesium Fluoride .

As a Senior Application Scientist, my primary responsibility is to provide information that is not only technically sound but also unequivocally safe to apply. Given that these two compounds possess vastly different physicochemical properties and hazard profiles, presenting a unified guide would be scientifically irresponsible and potentially hazardous.

This document, therefore, serves as a preliminary technical briefing. It is designed to present the available data for each compound separately, allowing you to identify the correct substance for your application. Upon clarification of the intended compound, a comprehensive technical guide as per your original request can be developed.

Compound 1: this compound

This compound , with the molecular formula C4H7N3, is a derivative of imidazole and a structural analog of histamine.[1][2] This positions it as a compound of interest in pharmaceutical research, particularly for studying histamine receptors and developing novel therapeutic agents.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 13400-46-9[3][4][5][6][7]
Molecular Formula C4H7N3[3][4][5][7]
Molecular Weight 97.12 g/mol [3][4][5]
Appearance Colorless liquid[3]
Boiling Point 341.9°C at 760 mmHg[3][7]
Flash Point 187.3°C[3][7]
Density 1.199 g/cm³[3][7]
Refractive Index 1.587[3][7]
Storage Keep in dark place, inert atmosphere, 2-8°C[5]
Hazard Profile and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

The following diagram outlines the logical flow for hazard identification and initial response for this compound.

cluster_ID Hazard Identification cluster_Response Initial Response Protocol H302 H302: Harmful if swallowed Ingestion Ingestion: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. H302->Ingestion H315 H315: Causes skin irritation Skin Skin Contact: Wash with plenty of water. If irritation occurs: Get medical advice. H315->Skin H319 H319: Causes serious eye irritation Eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. If irritation persists: Get medical advice. H319->Eye H335 H335: May cause respiratory irritation Inhalation Inhalation: Remove person to fresh air. Keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. H335->Inhalation

Hazard and Response Flow for this compound.
Applications and Synthesis

This compound serves as a building block in medicinal chemistry and drug discovery, primarily due to its structural similarity to histamine.[1][3] It is used in the synthesis of various heterocyclic compounds to explore new therapeutic agents.[3] A common synthetic route involves the reductive amination of 1H-imidazole-5-carboxaldehyde.[1]

Compound 2: Cesium Fluoride

In contrast, several Safety Data Sheets (SDS) identify CAS number 13400-13-0 (a possible typographical error in the query) as Cesium Fluoride (CsF). Cesium Fluoride is an inorganic salt used as a source of the fluoride ion in organic synthesis and is known for its hygroscopic nature.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cesium Fluoride.

PropertyValueSource
CAS Number 13400-13-0[9][10][11][12][13][14]
Molecular Formula CsF[12]
Molecular Weight 151.90 g/mol [12]
Appearance White powder/crystals[13][14]
Melting Point 682 °C (1260 °F)
Density 4.115 g/mL at 25 °C[12]
Solubility Soluble in water[12]
Special Properties Hygroscopic, Air sensitive[11][12][13][15]
Hazard Profile and GHS Classification

Cesium Fluoride is a highly hazardous substance with severe health risks, including fatality and serious organ damage.

GHS Hazard Statements:

  • H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.[9]

  • H314: Causes severe skin burns and eye damage.[9][12]

  • H318: Causes serious eye damage.[10][14]

  • H361: Suspected of damaging fertility or the unborn child.[14]

  • H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[9][12]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][12]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

The following diagram illustrates the critical hazard response workflow for Cesium Fluoride.

cluster_Hazard Critical Hazard Identification (Cesium Fluoride) cluster_Action Immediate Emergency Protocol H300 H300: Fatal if swallowed Call Immediately call a POISON CENTER or doctor/physician. H300->Call H310 H310: Fatal in contact with skin Decontaminate Take off all contaminated clothing immediately. Rinse skin/eyes with water for several minutes. H310->Decontaminate H330 H330: Fatal if inhaled Ventilate Move to fresh air. Provide oxygen if breathing is difficult. H330->Ventilate H314 H314: Causes severe skin burns and eye damage H314->Decontaminate

Critical Hazard Response for Cesium Fluoride.
Safe Handling and Storage Protocol

Due to its high toxicity and reactivity, handling Cesium Fluoride requires stringent safety measures.

Step-by-Step Handling Protocol:

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust.[15] Ensure an eyewash station and safety shower are immediately accessible.[11][13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or rubber gloves.[13]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[13]

    • Body Protection: Wear a lab coat or chemical-resistant apron.[13]

    • Respiratory: Use an approved respirator if dust cannot be fully controlled by ventilation.[13]

  • Handling:

    • Handle under an inert gas (e.g., argon or nitrogen) due to its hygroscopic and air-sensitive nature.[11][13]

    • Avoid formation of dust.[13][15]

    • Do not eat, drink, or smoke in the handling area.[15]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[13][15]

    • Keep the container tightly closed.[11][15]

    • Store away from incompatible materials such as acids and strong oxidizing agents.[12][13]

Conclusion and Path Forward

The information presented highlights the critical need for precise chemical identification. The properties and hazards of this compound and Cesium Fluoride are starkly different.

Please review the information for both compounds and confirm which substance is the subject of your research. Once you have identified the correct compound, a complete and in-depth technical guide can be provided, detailing experimental protocols, mechanistic insights, and a comprehensive reference list as per your original request.

References

Potential Therapeutic Applications of 4-(Aminomethyl)imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-(Aminomethyl)imidazole, a heterocyclic amine with significant, yet largely unexplored, therapeutic potential. As a structural analog of histamine, this molecule is poised to interact with key biological targets, particularly within the histaminergic system. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its pharmacological profile and potential clinical applications. While direct research on 4-(Aminomethyl)imidazole is limited, this paper synthesizes data from structurally related compounds to provide a robust framework for future investigation.

Introduction to 4-(Aminomethyl)imidazole: Chemical Profile and Rationale for Investigation

4-(Aminomethyl)imidazole, also known as 4-imidazolemethanamine, is a small molecule featuring a central imidazole ring substituted with an aminomethyl group at the 4-position. The imidazole nucleus is a ubiquitous motif in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its presence in the essential amino acid histidine and the neurotransmitter histamine underscores its fundamental role in biological systems.[3][4]

The structural similarity of 4-(Aminomethyl)imidazole to histamine, which has an aminoethyl side chain, provides a strong rationale for investigating its activity at histamine receptors. The histamine receptor family, comprising four G-protein coupled receptors (H1R, H2R, H3R, and H4R), mediates a wide array of physiological and pathophysiological processes, including allergic reactions, gastric acid secretion, neurotransmission, and immune modulation.[5] Of particular interest are the H3 and H4 receptors, which are key targets in the development of therapies for neurological and inflammatory disorders, respectively.

Postulated Mechanisms of Action: Targeting the Histamine H3 and H4 Receptors

Based on extensive research into 4-substituted imidazole derivatives, it is hypothesized that 4-(Aminomethyl)imidazole will primarily exert its effects through interaction with the histamine H3 and H4 receptors.

Histamine H3 Receptor (H3R): A Target for Neurological and Cognitive Disorders

The H3R is predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[6] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This unique pharmacological profile makes the H3R an attractive target for treating a range of neurological and psychiatric conditions.

It is plausible that 4-(Aminomethyl)imidazole could act as an agonist at the H3R. H3R agonists are known to decrease histamine release in the brain, a mechanism that has been explored for its potential to promote sleep.[7] The activity of various imidazole-containing carbamates at the human H3R has been demonstrated, with many compounds displaying high affinity.[8]

Histamine H4 Receptor (H4R): A Gateway to Immunomodulation and Anti-Inflammatory Therapy

The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[5] Its activation is linked to a variety of pro-inflammatory responses, such as chemotaxis, cytokine and chemokine release, and the modulation of immune cell function.[5][9] Consequently, the H4R has emerged as a promising therapeutic target for inflammatory and autoimmune diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

Given its structural features, 4-(Aminomethyl)imidazole is a candidate for investigation as an H4R agonist. The activity of 4-methylhistamine as a potent and selective H4R agonist highlights the potential for 4-substituted imidazoles to modulate this receptor.[9] H4R agonists can be valuable research tools to probe the receptor's function in various inflammatory models.[9]

Potential Therapeutic Applications and Preclinical Investigation Strategies

The putative activity of 4-(Aminomethyl)imidazole at H3 and H4 receptors suggests several promising avenues for therapeutic development. This section outlines these potential applications and provides detailed experimental protocols for their preclinical evaluation.

Inflammatory and Autoimmune Disorders

The immunomodulatory role of the H4 receptor suggests that 4-(Aminomethyl)imidazole could be a valuable tool for studying and potentially treating inflammatory conditions.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models a1 Receptor Binding Assays (HEK293 cells expressing hH4R) a2 Functional Assays (e.g., cAMP, Calcium mobilization) a1->a2 Determine functional activity a3 Cytokine Release Assays (e.g., LPS-stimulated PBMCs or RAW264.7 cells) a2->a3 Assess downstream effects b1 Carrageenan-Induced Paw Edema (Acute inflammation model) a3->b1 Inform in vivo starting dose b2 DSS-Induced Colitis (Inflammatory bowel disease model) b1->b2 Progress to disease-specific models b3 Ovalbumin-Induced Asthma (Allergic airway inflammation model) b2->b3 Broaden therapeutic scope G cluster_0 In Vitro Neuroprotection cluster_1 In Vivo Behavioral & CNS Studies c1 Neuronal Cell Viability Assays (e.g., SH-SY5Y cells with neurotoxin) c2 Oxidative Stress Markers (e.g., ROS, MDA levels) c1->c2 Investigate mechanism c3 Anti-inflammatory Markers (e.g., TNF-α, IL-1β in microglia) c2->c3 Assess anti-inflammatory component d1 Cognitive Function Tests (e.g., Morris Water Maze, Y-Maze) c3->d1 Justify behavioral studies d2 CNS Penetration Studies (LC-MS/MS analysis of brain tissue) d1->d2 Confirm target engagement d3 Neuroinflammation Models (e.g., LPS-induced neuroinflammation) d2->d3 Link behavior to neuroinflammation G A 4-(Hydroxymethyl)imidazole B 4-(Chloromethyl)imidazole Hydrochloride A->B SOCl2 or HCl/Formaldehyde C 4-(Azidomethyl)imidazole B->C NaN3 D 4-(Aminomethyl)imidazole C->D Reduction (e.g., H2/Pd-C)

References

An In-depth Technical Guide on (1H-Imidazol-4-YL)methanamine as a Histamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Imidazole Nucleus

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2][3] Its presence in essential biomolecules like the amino acid histidine and the neurotransmitter histamine underscores its fundamental role in physiological processes.[1] (1H-Imidazol-4-YL)methanamine, also known as 4-(aminomethyl)imidazole, is a simple yet potent histamine analogue that serves as a critical tool for dissecting the complex pharmacology of the histaminergic system. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and detailed interactions with the four known histamine receptor subtypes, offering field-proven insights and methodologies for researchers in pharmacology and drug development.

Part 1: The Histaminergic System: A Brief Overview

Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[4] Each receptor subtype is characterized by its unique tissue distribution, signaling mechanisms, and physiological functions, making them important targets for therapeutic intervention.[4][5]

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] This cascade ultimately increases intracellular calcium levels. H1Rs are widely distributed in tissues like smooth muscle and the central nervous system (CNS), mediating allergic reactions and regulating sleep-wake cycles.[4][7]

  • H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[8] Predominantly found in gastric parietal cells, H2Rs are crucial for regulating gastric acid secretion.[4]

  • H3 Receptor (H3R): These receptors are primarily located in the CNS and couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production. The H3R functions as a presynaptic autoreceptor, controlling the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters like dopamine, serotonin, and acetylcholine.[4][5]

  • H4 Receptor (H4R): Similar to H3R, the H4R couples to Gi/o proteins.[9] It is highly expressed on cells of hematopoietic origin, such as mast cells and leukocytes, and is implicated in inflammatory and immune responses.[10]

Part 2: Synthesis and Physicochemical Profile

The synthesis of this compound and its derivatives is a topic of significant interest. While multiple synthetic routes exist for imidazole-containing compounds, a common approach involves the modification of a pre-formed imidazole ring.[11][12]

General Synthetic Approach

A representative synthesis could start from imidazole-4-methanol, which can be synthesized from imidazole-4-carboxylic acid.[13] The hydroxyl group is then converted to a better leaving group (e.g., via tosylation or conversion to a halide), followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to yield the final product.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Formula C4H7N3[14]
Molecular Weight 97.12 g/mol [14]
CAS Number 13400-46-9[15]
Form Dihydrochloride salt is a solid
Solubility Soluble in water[2]

Part 3: Pharmacology as a Histamine Receptor Ligand

This compound and its derivatives are invaluable pharmacological tools due to their interactions with histamine receptors. Their activity profile helps to elucidate the specific roles of each receptor subtype.

Binding Affinity and Selectivity

The affinity of a ligand for its receptor is a critical parameter, typically determined through radioligand binding assays. These assays quantify the ability of an unlabeled compound to displace a specific radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity.

While specific Ki values for the parent compound this compound across all four receptors are not consolidated in a single source, the literature on its derivatives and related imidazole compounds provides a strong indication of its pharmacological profile. It is known to be a potent agonist at H3 receptors.[16][17] For example, the structurally related compound 4-(1H-imidazol-4-ylmethyl)piperidine is a potent and selective H3 receptor agonist.[17] Furthermore, studies on various imidazole-based ligands show a range of affinities for H3 and H4 receptors, often with lower affinity for H1 and H2 receptors.[10][18]

Functional Activity and Signaling Pathways

Functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).

3.2.1 H1 Receptor Interaction & Signaling

  • Mechanism: H1 receptor activation by an agonist leads to the Gq/11-mediated activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[6]

  • Experimental Protocol: Calcium Mobilization Assay

    • Cell Culture: Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Dye Loading: Plate the cells in a 96-well plate. On the day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

    • Compound Addition: Prepare serial dilutions of this compound and reference compounds.

    • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.[9]

    • Data Analysis: Plot the change in fluorescence against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

H1R_Signaling cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq/11 H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand (1H-Imidazol-4-YL) methanamine (Agonist) Ligand->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Response Ca_Release->Response PKC->Response

Caption: H1 Receptor Gq-coupled signaling pathway.

3.2.2 H2 Receptor Interaction & Signaling

  • Mechanism: The H2 receptor is coupled to the Gs protein. Agonist binding activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP).[8] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.[8]

  • Experimental Protocol: cAMP Accumulation Assay

    • Cell Culture: Use cells stably expressing the human H2 receptor.

    • Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Compound Stimulation: Add serial dilutions of this compound or reference agonists and incubate for a defined period (e.g., 30 minutes).

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.

    • Data Analysis: Plot the measured cAMP levels against ligand concentration and fit the data to determine the EC50.

H2R_Signaling cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts Ligand (1H-Imidazol-4-YL) methanamine (Agonist) Ligand->H2R Binds cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: H2 Receptor Gs-coupled signaling pathway.

3.2.3 H3 Receptor Interaction & Signaling

  • Mechanism: this compound derivatives are particularly potent H3 receptor agonists.[16][17] The H3 receptor couples to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, causing a decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also modulate ion channels and other effector proteins.

  • Experimental Protocol: [35S]GTPγS Binding Assay

    • Membrane Preparation: Prepare membranes from cells or tissues expressing the H3 receptor.

    • Assay Buffer: Prepare an assay buffer containing GDP, MgCl2, and other necessary components.

    • Reaction: In a 96-well plate, incubate the membranes with the test compound (agonist) and [35S]GTPγS (a non-hydrolyzable GTP analog). Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gαi subunit.

    • Separation: Terminate the reaction and rapidly separate the bound from free [35S]GTPγS by filtration through a glass fiber filter mat.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity. Determine EC50 and Emax values by non-linear regression.

H3R_Signaling cluster_membrane Cell Membrane H3R H3 Receptor Gi Gi/o H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Response Inhibition of Neurotransmitter Release Gi->Response Modulates Ion Channels (via Gβγ) cAMP ↓ cAMP AC->cAMP Ligand (1H-Imidazol-4-YL) methanamine (Agonist) Ligand->H3R Binds cAMP->Response

Caption: H3 Receptor Gi-coupled inhibitory pathway.

3.2.4 H4 Receptor Interaction & Signaling

  • Mechanism: Like the H3R, the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent decrease in cAMP.[9] It also mediates cellular processes like chemotaxis.

  • Functional Assay: The functional activity at the H4 receptor can be assessed using a cAMP assay (measuring inhibition of forskolin-stimulated cAMP) or a chemotaxis assay. In the latter, the migration of H4R-expressing cells (e.g., mast cells) towards a gradient of the test compound is measured.

Part 4: Structure-Activity Relationships (SAR)

The interaction of imidazole-based ligands with histamine receptors is governed by specific structural features.

  • The Imidazole Ring: This heterocyclic core is crucial for binding to all histamine receptors. The nitrogen atoms can participate in hydrogen bonding and ionic interactions with key amino acid residues in the receptor binding pocket. For example, in the H4 receptor, the imidazole ring interacts with residues like D94 and F344.[19]

  • The Ethylamine Side Chain: The length and flexibility of the side chain connecting the imidazole ring to the basic amine group are critical for selectivity and potency. Modifications to this chain can dramatically alter the ligand's profile.

  • The Terminal Amine: The basic nitrogen atom is essential for a salt-bridge interaction with a conserved aspartate residue (D3.32) in the third transmembrane domain of most aminergic GPCRs, including histamine receptors.[19]

SAR_Diagram cluster_ligand Key Pharmacophoric Features Imidazole Imidazole Ring (H-bonding, π-π stacking) [[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlnlc5BH7Y0LEwJpGw42POFLzb0Z-DD1UvOu82jUJdj1EJOAkOycQD69kcie2a1913liSknUmY-0zWCsxgCX2h2eMWE3HyDHgXV3DfzRyxI9IxBOl5rj24YyEVd3NAxsD0YoSj4O3ByGSxtk3xytcbqCv4lnhIyjRWFHcXXJo0s1Qkv-HNDA%3D%3D)][[21](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEiN7v3C-5Ll7j4RvP1pRmtsxMxYw7fLNAUFBqp2HP7EAFL2qVTIZLT_ttUhVDjgVz1EHNbtamcnVYdWZbNLd0ZrGJIFWGtX1G3HU_upuqg7ApmXaro6E1Cai59054wnZovPMy0B5e_saOHpo%3D)] Receptor Histamine Receptor Binding Pocket Imidazole->Receptor Interaction 1 SideChain Flexible Side Chain (Influences Selectivity) [[22](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpcRpEkcTKrmsaNT5jayx6MXYSKDEIXWsIbNJsFbSkbVnEw0jOZniEKWTNxonvvLrwZKMfg9VWW3IF_wcfP4KslH1x-j8hDMHXJNinfO-N2weAdNfQLAA-aLhlXght-o32wfdh3R3pgGkiUw%3D%3D)] SideChain->Receptor Positioning Amine Basic Amine (Ionic Interaction with Asp) [[21](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEiN7v3C-5Ll7j4RvP1pRmtsxMxYw7fLNAUFBqp2HP7EAFL2qVTIZLT_ttUhVDjgVz1EHNbtamcnVYdWZbNLd0ZrGJIFWGtX1G3HU_upuqg7ApmXaro6E1Cai59054wnZovPMy0B5e_saOHpo%3D)] Amine->Receptor Interaction 2 (Anchor)

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of (1H-Imidazol-4-YL)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1H-Imidazol-4-YL)methanamine

This compound, a structural analogue of histamine, is a molecule of significant interest in medicinal chemistry and pharmacology. Histamine is a pivotal biogenic amine that functions as a neurotransmitter and modulates local immune responses and gut physiology.[1] Consequently, its analogues are invaluable chemical tools for probing the structure-activity relationships of histamine receptors (H1, H2, H3, and H4) and serve as foundational scaffolds in the development of novel therapeutics.[2][3]

Reductive amination stands out as one of the most effective and versatile strategies for the synthesis of amines.[4][5] This method transforms a carbonyl group into an amine through an intermediate imine in a highly controlled manner, often as a one-pot reaction.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of this compound from 1H-imidazole-4-carbaldehyde using a sodium borohydride-mediated reductive amination. The causality behind reagent selection, critical process parameters, and troubleshooting strategies are discussed to ensure reliable and reproducible execution.

Reaction Mechanism and Rationale

The synthesis proceeds via a classical reductive amination pathway, which can be conceptually divided into two primary stages: imine formation and subsequent reduction.

  • Stage 1: Imine Formation. The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 1H-imidazole-4-carbaldehyde. This reaction, which is typically facilitated in a weakly acidic or neutral medium, forms an unstable hemiaminal intermediate.[7][8] The hemiaminal then undergoes dehydration to yield the corresponding imine. This step is a reversible equilibrium, and the reaction is driven forward by the subsequent, irreversible reduction step.

  • Stage 2: Imine Reduction. The C=N double bond of the imine (or its protonated form, the iminium ion) is then reduced by a hydride-donating agent.[7] While several reducing agents can be employed, this protocol utilizes sodium borohydride (NaBH₄), an inexpensive and readily available reagent.[6][9] NaBH₄ selectively reduces the iminium ion to the target primary amine, this compound.[10]

Below is a diagram illustrating the step-by-step reaction mechanism.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Aldehyde 1H-Imidazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine Dehydration H2O_out H₂O Imine->H2O_out Amine This compound (Final Product) Imine->Amine Hydride Attack on Imine Reducer Sodium Borohydride (NaBH₄) Hydride Hydride (H⁻) Reducer->Hydride Hydride->Amine

Caption: Reaction mechanism for reductive amination.

Physicochemical Data and Reagent Overview

Accurate reagent data is critical for stoichiometric calculations and safety.

Table 1: Physicochemical Properties of Key Compounds

Compound NameStructureFormulaMol. Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1H-Imidazole-4-carbaldehydeImidazole ring with a -CHO group at position 4C₄H₄N₂O96.09174-177[11]367.8[11]
This compoundImidazole ring with a -CH₂NH₂ group at position 4C₄H₇N₃97.12N/A341.9[12]

Table 2: Reagents and Materials

ReagentFormulaMol. Weight ( g/mol )Concentration / GradeKey Properties
1H-Imidazole-4-carbaldehydeC₄H₄N₂O96.09≥98%Off-white solid.
Methanol (MeOH)CH₃OH32.04AnhydrousColorless, volatile, flammable liquid.[13][14]
Aqueous AmmoniaNH₃(aq)17.03 (NH₃)~28-30%Pungent, colorless liquid; corrosive.[1][15]
Sodium BorohydrideNaBH₄37.83≥98%White, hygroscopic solid; reacts with water.[6][9]
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeColorless, volatile liquid; denser than water.[16]
Sodium SulfateNa₂SO₄142.04AnhydrousWhite crystalline solid; drying agent.[17]
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%Colorless liquid with fish-like odor; basic.[2][7]
Silica GelSiO₂60.0860-120 meshPorous solid; stationary phase for chromatography.[18][19]

Detailed Experimental Protocol

This protocol details a one-pot synthesis and purification procedure.

G Start Dissolve Aldehyde in MeOH Add_NH3 Add Aqueous Ammonia Start->Add_NH3 Imine_Formation Stir for 2h at RT (Imine Formation) Add_NH3->Imine_Formation Cool Cool to 0°C (Ice Bath) Imine_Formation->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Reaction Stir Overnight at RT Add_NaBH4->Reaction Quench Quench with Water Reaction->Quench Evaporate Concentrate in vacuo Quench->Evaporate Extract Extract with DCM (3x) Evaporate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate_Crude Concentrate to Obtain Crude Product Dry->Concentrate_Crude Purify Purify via Column Chromatography Concentrate_Crude->Purify End Characterize Final Product Purify->End

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole-4-carbaldehyde (1.0 g, 10.4 mmol) in 40 mL of anhydrous methanol.

    • To this stirring solution, add 10 mL of aqueous ammonia (~28%).

    • Stir the resulting mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.[3]

  • Reduction:

    • After 2 hours, cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly and in small portions, add sodium borohydride (0.79 g, 20.8 mmol, ~2 equivalents) to the cooled solution over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.[3]

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up and Extraction:

    • After the reaction is complete, carefully quench by adding 20 mL of water.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[9]

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.[9]

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, typically as a viscous oil or solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[9]

    • Expert Tip: The basic nature of the amine product can cause it to streak on the acidic silica gel column. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system (e.g., dichloromethane/methanol/triethylamine).[9]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound.

Troubleshooting and Key Considerations

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: While NaBH₄ is effective and economical, it can reduce the starting aldehyde if added too early or in excess. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used for a direct one-pot procedure where all reagents are mixed at the start.[7][20] NaBH(OAc)₃ is generally preferred over the cyanoborohydride due to the high toxicity of cyanide byproducts.[20][21]

  • Solvent: Methanol is an excellent solvent for both the starting material and the NaBH₄ reagent. For other reducing agents like NaBH(OAc)₃, non-protic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are required.[21]

  • pH Control: The initial imine formation is favored under weakly acidic to neutral conditions.[7] The use of aqueous ammonia provides the nucleophile and maintains a basic environment, which is compatible with the stability of NaBH₄.

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Insufficient reaction time.1. Increase the initial stirring time for imine formation before adding the reducer. 2. Use a fresh, unopened bottle of sodium borohydride.[9] 3. Allow the reaction to proceed for a full 24 hours and monitor by TLC.
Formation of Alcohol Byproduct The reducing agent is reducing the starting aldehyde before imine formation.Ensure the reaction mixture is thoroughly cooled to 0 °C before adding NaBH₄. Add the NaBH₄ slowly and in small portions. Alternatively, switch to a more selective reducing agent like NaBH(OAc)₃.[7]
Difficulty in Purification (Streaking on TLC/Column) The basic amine product is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine to the chromatography eluent to neutralize active sites on the silica and improve peak shape.[9]
Product is an Oil and Difficult to Handle The free-base form of the product may be an oil or low-melting solid at room temperature.For improved stability and easier handling, convert the purified free base to its hydrochloride salt by dissolving it in a solvent like diethyl ether and adding a solution of HCl in ether. The salt will typically precipitate as a stable, crystalline solid.[9]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via reductive amination. By explaining the underlying chemical principles and offering practical, experience-based insights into process optimization and troubleshooting, this guide serves as a valuable resource for researchers engaged in the synthesis of histamine analogues and other amine-containing compounds for drug discovery and development.

References

Application Notes & Protocols: Utilizing (1H-Imidazol-4-YL)methanamine in Histamine H3 Receptor Agonist Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals

Introduction: The Histamine H3 Receptor as a CNS Therapeutic Target

The Histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) that has garnered significant attention as a promising therapeutic target for a variety of central nervous system (CNS) disorders.[1][2] First identified in 1983, the H3R is predominantly expressed in the CNS, particularly in the cerebral cortex, hippocampus, and striatum.[3][4] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine.[5][6]

(1H-Imidazol-4-YL)methanamine, also known as 4-(aminomethyl)imidazole, is a foundational chemical scaffold.[11] It contains the essential imidazole ring required for binding to histamine receptors and a reactive aminomethyl group, making it an ideal starting point for the synthesis of potent and selective H3R agonists.[12] These agonists are indispensable research tools for elucidating the physiological roles of the H3R and for validating it as a drug target. This guide provides a comprehensive overview and detailed protocols for the characterization of H3R agonists derived from this pivotal molecular structure.

The Histamine H3 Receptor Signaling Cascade

Activation of the H3R by an agonist initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors. This signaling pathway is central to the receptor's inhibitory effects on neurotransmission.

  • MAPK Pathway Activation: H3R activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence longer-term cellular processes like gene expression and neuroprotection.[13]

H3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist H3R Agonist (this compound derivative) H3R Histamine H3 Receptor Agonist->H3R G_protein Gi/o Protein (αβγ) H3R->G_protein AC Adenylyl Cyclase G_protein->AC Ca_Channel N-Type Ca²⁺ Channel G_protein->Ca_Channel cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx PKA PKA cAMP->PKA Neurotransmitter_Release Neurotransmitter Release Inhibition Ca_influx->Neurotransmitter_Release

Caption: Canonical Gi/o signaling pathway of the Histamine H3 Receptor.

Pharmacological Characterization: Data & Protocols

A thorough pharmacological evaluation is essential to determine the potency, efficacy, and selectivity of a novel H3R agonist. The following protocols provide a robust framework for this characterization, from initial receptor binding to functional cellular responses.

Data Presentation: Profile of a Representative H3R Agonist

The table below summarizes representative data for a hypothetical H3R agonist derived from the this compound scaffold, illustrating the key parameters obtained from the subsequent protocols.

ParameterValueAssay MethodCell Line / TissueRationale
Binding Affinity (Kᵢ) 15 nMRadioligand Competition BindingHEK293 cells expressing hH3RMeasures the affinity of the compound for the receptor binding site.
Functional Potency (EC₅₀) 85 nM[³⁵S]GTPγS Binding AssayRat Cortical MembranesDetermines the concentration required for 50% maximal G-protein activation.
Functional Efficacy (Eₘₐₓ) 95%[³⁵S]GTPγS Binding AssayRat Cortical MembranesMeasures the maximal response relative to a full agonist (e.g., Imetit).
Cellular Potency (IC₅₀) 120 nMcAMP Inhibition AssayCHO cells expressing hH3RQuantifies the concentration needed to inhibit 50% of forskolin-stimulated cAMP.
Selectivity (Kᵢ) >10,000 nMRadioligand BindingCells expressing H1, H2, H4Ensures the compound acts specifically on the H3 receptor subtype.
Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test agonist for the H3 receptor by measuring its ability to compete with a known high-affinity radioligand.

Expertise & Rationale: This assay is the foundational step for characterizing any new ligand. It directly measures the physical interaction between the compound and the receptor. Using a radiolabeled antagonist like [³H]-Nα-methylhistamine is common for determining agonist affinity.[14][15] The resulting Kᵢ value is a critical measure of potency at the receptor level.

Materials:

  • Cell membranes from cells stably expressing the human H3R (e.g., HEK293-hH3R).

  • Radioligand: [³H]-Nα-methylhistamine.

  • Test Agonist: this compound derivative.

  • Non-specific control: A high concentration of a known H3R ligand (e.g., 10 µM Imetit).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute the test agonist to various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in binding buffer.

  • Incubation Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]-Nα-methylhistamine (at its Kᴅ concentration) + buffer.

    • Non-Specific Binding (NSB): Membranes + [³H]-Nα-methylhistamine + non-specific control (10 µM Imetit).

    • Competition: Membranes + [³H]-Nα-methylhistamine + varying concentrations of the test agonist.

  • Reaction: Add 50 µL of radioligand, 50 µL of test compound/control, and 100 µL of diluted membranes (20-40 µg protein) to each well.

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold binding buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Convert CPM values for the competition wells into a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test agonist.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Functional Assay

Objective: To measure the functional activity of the test agonist by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to Gαi/o proteins upon H3R activation.

Expertise & Rationale: This is a direct functional assay that confirms agonism.[16] It measures the very first downstream event after receptor binding: G-protein activation.[17] Unlike cell-based assays, this membrane-based assay isolates the receptor-G protein interaction, providing a clean assessment of a compound's efficacy (Eₘₐₓ) and potency (EC₅₀).

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare H3R Membranes (e.g., Rat Cortex) incubate Incubate Membranes, Agonist, and [³⁵S]GTPγS (60 min @ 25°C) prep_membranes->incubate prep_agonist Prepare Serial Dilutions of Test Agonist prep_agonist->incubate prep_reagents Prepare Assay Buffer with GDP and [³⁵S]GTPγS prep_reagents->incubate filter Rapidly Filter through GF/B Filter Plate incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count plot Plot % Stimulation vs. [Agonist] count->plot calculate Calculate EC₅₀ and Eₘₐₓ (Non-linear Regression) plot->calculate

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess agonist activity.

Materials:

  • Rat cortical membranes or membranes from H3R-expressing cells.

  • [³⁵S]GTPγS radioligand.

  • Test Agonist and a known full H3R agonist (e.g., R-α-methylhistamine).

  • Guanosine Diphosphate (GDP).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[17]

  • Non-labeled GTPγS for determining non-specific binding.

Procedure:

  • Preparation: Dilute membranes in ice-cold assay buffer. Prepare a working solution of assay buffer containing GDP (typically 10-30 µM). The GDP is critical for keeping G-proteins in their inactive state prior to agonist stimulation.

  • Incubation Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer with GDP.

    • 50 µL of test agonist at various concentrations (or buffer for basal binding, or non-labeled GTPγS for NSB).

    • 50 µL of membranes (20-50 µg protein).

  • Pre-incubation: Incubate for 15 minutes at 25°C to allow agonists to bind to the receptors.

  • Stimulation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate for 60 minutes at 25°C with gentle shaking.

  • Termination and Analysis: Terminate the reaction and analyze the results using the same harvesting and counting method described in Protocol 1 (Steps 5-6).

  • Data Analysis:

    • Calculate specific [³⁵S]GTPγS binding by subtracting NSB from all other values.

    • Express the data as a percentage of the stimulation observed with the saturating concentration of the full agonist control.

    • Plot the percentage of stimulation against the log concentration of the test agonist.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values.

Protocol 3: cAMP Inhibition Functional Assay

Objective: To confirm the agonist's mechanism of action in a live-cell context by measuring the inhibition of forskolin-stimulated cAMP production.

Expertise & Rationale: This assay validates the downstream functional consequence of Gi/o protein activation in an intact cellular environment.[18] Forskolin is used to directly activate adenylyl cyclase, creating a large, measurable pool of cAMP. An H3R agonist will inhibit this process, causing a dose-dependent decrease in the cAMP signal. This is a robust method for screening compounds and confirming their cellular activity.[19][20]

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed H3R-expressing cells (e.g., CHO-hH3R) in a 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight pretreat Pre-treat cells with Test Agonist (15 min) incubate_overnight->pretreat stimulate Stimulate with Forskolin (e.g., 10 µM) (30 min) pretreat->stimulate lyse_detect Lyse cells and detect cAMP (using HTRF or similar kit) stimulate->lyse_detect read_plate Read Plate (Fluorescence Reader) lyse_detect->read_plate plot Plot % Inhibition vs. [Agonist] read_plate->plot calculate Calculate IC₅₀ (Non-linear Regression) plot->calculate

Caption: Workflow for a whole-cell cAMP inhibition assay.

Materials:

  • CHO or HEK293 cells stably expressing the human H3R.

  • Cell culture medium and 96-well culture plates.

  • Forskolin.

  • Test Agonist.

  • cAMP Assay Kit (e.g., HTRF®, GloSensor™, or ELISA-based kits).[19][21]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional but recommended to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed the H3R-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: The next day, wash the cells with serum-free medium or assay buffer.

  • Agonist Pre-treatment: Add varying concentrations of the test agonist to the cells. Include wells for a "no agonist" control (forskolin stimulation only) and a "basal" control (no agonist, no forskolin). Incubate for 15-30 minutes at 37°C.[19]

  • Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, determined empirically) to all wells except the basal control. Incubate for another 15-30 minutes at 37°C.

  • cAMP Measurement: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit. This typically involves cell lysis followed by the addition of detection reagents.

  • Data Analysis:

    • The signal is inversely proportional to agonist activity.

    • Normalize the data by setting the forskolin-only signal as 0% inhibition and the basal signal as 100% inhibition.

    • Plot the percentage of inhibition against the log concentration of the test agonist.

    • Use non-linear regression to determine the IC₅₀ value, which represents the cellular potency of the agonist.

References

Application Notes & Protocols: Characterizing the In Vitro Bioactivity of (1H-Imidazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the in vitro characterization of (1H-Imidazol-4-YL)methanamine. Given its structural analogy to histamine, this compound is predicted to interact with key biological targets within the histaminergic system. We move beyond a simple recitation of steps, offering a suite of validated protocols grounded in mechanistic principles. This guide furnishes researchers with the necessary tools to robustly assess target engagement, functional receptor modulation, and enzymatic inhibition. The protocols herein are designed as self-validating systems, complete with causality-driven explanations for experimental choices, ensuring both scientific rigor and reproducibility.

Foundational Principles: Understanding the Target Landscape

This compound is a small molecule featuring an imidazole ring, a core pharmacophore for histamine receptor ligands.[1][2][3] Its structure strongly suggests potential activity as a modulator of histamine receptors and related enzymes. The primary putative targets for this compound are:

  • Histamine H3 Receptor (H3R): A Gi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][4] It functions as a presynaptic autoreceptor to inhibit histamine synthesis and release, and as a heteroreceptor to modulate the release of other vital neurotransmitters (e.g., acetylcholine, dopamine).[4][5] This makes H3R a significant target for neurological and psychiatric disorders.[1][5]

  • Histamine H4 Receptor (H4R): Also a Gi/o-coupled GPCR, the H4R is primarily found on cells of hematopoietic origin, such as mast cells and eosinophils.[6][7] Its role in mediating immune responses and inflammation makes it a compelling target for inflammatory and autoimmune diseases.[6][7]

  • Diamine Oxidase (DAO): A critical enzyme responsible for the metabolic degradation of extracellular histamine.[8][9] Inhibition or modulation of DAO can significantly impact local histamine concentrations, thereby influencing physiological responses.[9][10]

This guide provides three core in vitro assays to comprehensively profile the activity of this compound against these targets.

Essential Safety & Handling Protocols

Before commencing any experimental work, adherence to strict safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally related imidazole compounds dictate a cautious approach.[11][12]

Table 1: Minimum Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentRationale
Eye & Face Chemical safety goggles and face shieldProtects against splashes which can cause serious eye damage.[11][13]
Skin Nitrile gloves and a chemical-resistant lab coatPrevents skin contact, which may cause irritation or burns.[11][13]
Respiratory Certified chemical fume hoodAll handling of the solid compound and concentrated stock solutions must be performed in a fume hood to prevent inhalation.[11]
Foot Closed-toe shoesProtects feet from potential spills.
Standard Operating Procedures (SOPs):
  • Handling: Always handle the solid compound and stock solutions within a certified chemical fume hood.[11] Avoid creating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[14]

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a designated hazardous waste container. Clean the spill area thoroughly.

  • Disposal: All chemical waste, including contaminated PPE, must be disposed of according to institutional and local environmental health and safety guidelines. Do not discharge down the drain.[11]

Protocol I: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

Principle: The foundational step in characterizing a compound is to confirm that it binds to its intended intracellular target in a physiological context. CETSA is a powerful biophysical technique that directly measures this target engagement. The principle is based on ligand-induced thermal stabilization: the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation and aggregation.[15][16][17][18] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve indicates target engagement.[18]

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells to Optimal Confluency B 2. Treat Cells with This compound or Vehicle Control A->B C 3. Aliquot Cell Suspensions B->C D 4. Heat Aliquots Across a Temperature Gradient (e.g., 40°C - 70°C) C->D E 5. Lyse Cells (e.g., Freeze-Thaw) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Detect Soluble Target Protein (Western Blot / ELISA) F->G H 8. Plot Protein vs. Temperature & Determine Tm Shift G->H

Caption: CETSA Experimental Workflow.

Step-by-Step CETSA Protocol

This protocol is designed to assess the engagement of this compound with a target like H3R or H4R expressed in a suitable cell line (e.g., HEK293-H3R).

  • Cell Culture: Seed HEK293 cells stably expressing the human H3R (or H4R) in a T-75 flask and culture until they reach 80-90% confluency.

  • Compound Treatment:

    • Harvest the cells using a non-enzymatic dissociation solution.

    • Resuspend the cells in a culture medium to a density of 5x10^6 cells/mL.

    • In separate tubes, treat cells with this compound (e.g., at 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating Step:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include a 37°C non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification & Detection:

    • Determine the total protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples via SDS-PAGE and Western Blot using a specific antibody against the target protein (e.g., anti-H3R). An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment group, plot the percentage of soluble protein remaining (relative to the 37°C control) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in the Tm for the compound-treated group compared to the vehicle control confirms target engagement.

Table 2: CETSA Experimental Parameters

ParameterRecommended ValueRationale
Cell Line HEK293 or CHO expressing targetEnsures sufficient target protein for detection.
Compound Conc. 1-10 µM (initial)A starting concentration to maximize the chance of observing a shift.
Heating Time 3 minutesSufficient to induce denaturation without causing excessive cell death.[17]
Temperature Gradient 40°C - 70°C (4°C steps)Spans the typical melting range for many proteins.
Lysis Method Freeze-ThawA gentle method that avoids detergents which might interfere with protein stability.
Detection Method Western BlotStandard, reliable method for specific protein quantification.[19]

Protocol II: Functional Characterization of Histamine H3/H4 Receptor Activity

Principle: H3R and H4R are Gi/o-coupled GPCRs.[20] Ligand-induced activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular concentrations of the second messenger cyclic AMP (cAMP).[20] Therefore, measuring changes in cAMP levels is a robust method to determine the functional activity of this compound as a potential agonist or antagonist.

Gi_Signaling cluster_membrane Cell Membrane Receptor H3R / H4R (Gi/o-coupled GPCR) G_Protein Gi/o Protein (αβγ complex) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand This compound (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: Gi/o-Coupled GPCR Signaling Pathway.

Step-by-Step cAMP Accumulation Assay (Luminescence-based)

This protocol uses a competitive immunoassay format, often available in commercial kits (e.g., Promega's cAMP-Glo™), to quantify changes in cAMP.[21]

  • Cell Preparation:

    • Culture CHO-K1 cells stably expressing human H3R (or H4R) to ~90% confluency.

    • Harvest cells and resuspend them in an appropriate assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is critical to prevent the degradation of cAMP and amplify the signal.

    • Dispense cells into a white, opaque 384-well plate.

  • Compound Treatment (Agonist Mode):

    • Prepare a serial dilution of this compound.

    • Add the compound to the cells and incubate for 15-30 minutes at room temperature. Include a vehicle control and a known H3R/H4R agonist (e.g., (R)-α-methylhistamine) as a positive control.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with a serial dilution of this compound for 15 minutes.

    • Add a fixed concentration of a known agonist (at its EC80 concentration) to all wells except the negative control.

    • Incubate for an additional 15-30 minutes.

  • Forskolin Stimulation (Critical Step):

    • To measure the inhibition of cAMP production, first stimulate the cells with Forskolin, a direct activator of adenylyl cyclase. This elevates the basal cAMP level, making the inhibitory effect of a Gi-agonist measurable.

    • Add a fixed concentration of Forskolin to all wells simultaneously with the agonist (or after the antagonist pre-incubation).

  • Cell Lysis and Detection:

    • Add the cAMP detection reagent containing a lysis buffer and a cAMP-detecting antibody/enzyme complex as per the manufacturer's protocol.

    • Incubate to allow for cell lysis and the detection reaction to reach equilibrium.

  • Signal Measurement:

    • Measure luminescence using a plate reader. The light signal is inversely proportional to the cAMP concentration in the well.

  • Data Analysis:

    • Convert the luminescence signal to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot cAMP concentration vs. log[compound concentration] and fit to a four-parameter logistic equation to determine the EC50 value.

    • For Antagonist Mode: Plot cAMP concentration vs. log[compound concentration] to determine the IC50 value.

Table 3: cAMP Assay Experimental Parameters

ParameterRecommended ValueRationale
Cell Line CHO-K1 or HEK293 expressing targetRobust cell lines commonly used for GPCR assays.[4]
PDE Inhibitor 100-500 µM IBMXPrevents cAMP degradation, increasing assay window.
Adenylyl Cyclase Activator 1-10 µM ForskolinElevates basal cAMP to allow for measurement of inhibition.
Incubation Time 15-30 minutesSufficient time for receptor signaling to impact cAMP levels.
Detection Method Luminescence-based kitOffers high sensitivity and a wide dynamic range.[21]

Protocol III: Diamine Oxidase (DAO) Enzymatic Inhibition Assay

Principle: This assay determines if this compound can inhibit the activity of DAO. The assay quantifies DAO activity by measuring the production of hydrogen peroxide (H₂O₂) as DAO metabolizes its substrate (e.g., putrescine).[22] The H₂O₂ produced is used by horseradish peroxidase (HRP) in a coupled reaction to oxidize a non-fluorescent probe into a highly fluorescent product.[8] A reduction in fluorescence in the presence of the test compound indicates DAO inhibition.

DAO_Assay cluster_primary Primary Reaction cluster_secondary Coupled Reporter Reaction DAO Diamine Oxidase (DAO) H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 Produces Substrate Putrescine (Substrate) Substrate->DAO H2O2_input H₂O₂ DAO_Inhibitor This compound (Potential Inhibitor) DAO_Inhibitor->DAO HRP Horseradish Peroxidase (HRP) Probe_Fluorescent Fluorescent Product (Resorufin) HRP->Probe_Fluorescent Oxidizes Probe_NonFluorescent Non-Fluorescent Probe Probe_NonFluorescent->HRP H2O2_input->HRP

Caption: Principle of the Fluorometric DAO Assay.

Step-by-Step Fluorometric DAO Assay Protocol

This protocol is adapted from commercially available kits (e.g., BioAssay Systems QuantiFluo™ Diamine Oxidase Assay Kit).[22]

  • Reagent Preparation:

    • Prepare an H₂O₂ standard curve by serially diluting a stock solution of H₂O₂. This is crucial for converting fluorescence units to the amount of product formed.

    • Prepare a working reagent containing the HRP enzyme, the fluorescent probe, and the DAO substrate (putrescine) in an assay buffer.

    • Prepare serial dilutions of this compound.

  • Assay Execution:

    • Add DAO enzyme (porcine kidney source is common) to the wells of a black, flat-bottom 96-well plate.

    • Add the serial dilutions of this compound or a known DAO inhibitor (e.g., aminoguanidine) as a positive control. Include a vehicle control (no inhibitor).

    • Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Add the working reagent to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 530/585 nm) every minute for 30 minutes at room temperature.[22]

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic read (ΔFluorescence/ΔTime).

    • Subtract the background rate (from a "no enzyme" control well).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control: % Inhibition = (1 - (Rate_compound / Rate_vehicle)) * 100

    • Plot the percent inhibition vs. log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 4: DAO Assay Experimental Parameters

ParameterRecommended ValueRationale
Enzyme Source Porcine Kidney DAOCommercially available and well-characterized.
Substrate PutrescineA common and effective substrate for DAO.[22]
Positive Control AminoguanidineA known inhibitor of DAO for assay validation.
Plate Type Black, flat-bottom 96-wellMinimizes background fluorescence and light scatter.
Readout Mode KineticProvides more robust data (reaction rate) than a single endpoint reading.

References

Topic: Preparation of Stock Solutions of (1H-Imidazol-4-YL)methanamine for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

(1H-Imidazol-4-YL)methanamine, also known as 4-(aminomethyl)imidazole, is a key chemical structure related to the biologically active molecule histamine. Its use in cell-based assays is growing, necessitating a standardized and reproducible method for preparing solutions. The accuracy of in vitro experimental results is fundamentally dependent on the precise and stable delivery of the test compound to the cell culture system. This document provides a comprehensive guide and detailed protocols for the preparation, sterilization, storage, and use of stock solutions of this compound, primarily focusing on its common salt form, the dihydrochloride, for enhanced solubility and stability.

Introduction: The Rationale for Rigorous Stock Preparation

This compound is a primary amine containing an imidazole ring, a heterocyclic moiety present in many essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1] The imidazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of therapeutic effects, including anticancer activities where they have been shown to induce apoptosis and autophagy in various cancer cell lines.[2][3]

The reproducibility of any cell-based assay hinges on the consistency of the reagents used. For small molecules like this compound, improper stock solution preparation can lead to significant experimental artifacts due to issues such as:

  • Inaccurate Concentration: Errors in weighing or calculation.

  • Compound Precipitation: Poor solubility in the chosen solvent or culture medium.

  • Chemical Degradation: Instability over time or due to improper storage.

  • Solvent-Induced Cytotoxicity: The vehicle used to dissolve the compound may itself affect cell health.[4]

This guide provides field-proven methodologies to mitigate these risks, ensuring the integrity of your experimental outcomes. We will primarily discuss the preparation of solutions using this compound dihydrochloride (or 4-(aminomethyl)imidazole dihydrochloride), as its salt form confers significantly higher aqueous solubility, a desirable characteristic for cell culture applications.[5][6][7]

Physicochemical Properties and Solvent Selection

Understanding the compound's properties is the first step in designing a robust protocol. The choice of solvent is critical and is dictated by the compound's solubility and compatibility with the cell line being used.

Key Properties
PropertyValue (Free Base)Value (Dihydrochloride Salt)Source
Chemical Name This compound4-(Aminomethyl)imidazole dihydrochloride-
Molecular Formula C₄H₇N₃C₄H₇N₃·2HCl[8]
Molecular Weight 97.12 g/mol 170.04 g/mol [8]
CAS Number 13400-46-972631-80-2[8]
Appearance Colorless LiquidWhite to off-white solid/powder[6][8]
Aqueous Solubility Sparingly SolubleHighly Soluble[5][6][7]
The Critical Choice of Solvent

The goal is to dissolve the compound at a high concentration to create a stock solution, which can then be diluted to a final working concentration in the cell culture medium. This minimizes the volume of solvent added to the cells.

  • For this compound Dihydrochloride: The recommended solvent is cell culture grade sterile water or sterile Phosphate-Buffered Saline (PBS). The dihydrochloride salt is very soluble in water, with related compounds dissolving at concentrations of 50 mg/mL or higher.[6][7] This is the preferred method as it avoids the potential confounding effects of organic solvents.

  • For this compound (Free Base): If using the free base form, which has lower aqueous solubility, the recommended solvent is cell culture grade Dimethyl Sulfoxide (DMSO) . While an effective solvent, DMSO can be toxic to cells. It is imperative that the final concentration of DMSO in the cell culture medium be kept at a non-toxic level, typically below 0.5% (v/v) , and ideally below 0.1% for sensitive cell lines.[9][10] A vehicle control (culture medium containing the same final concentration of DMSO) must always be included in experiments. [4][10]

Experimental Protocols

These protocols provide step-by-step instructions for preparing high-concentration stock solutions and subsequent working solutions. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (Dihydrochloride Salt)

This protocol is recommended for the highly water-soluble dihydrochloride salt.

Materials:

  • This compound dihydrochloride (MW: 170.04 g/mol )

  • Cell culture grade sterile water (e.g., WFI - Water for Injection) or sterile PBS

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Pre-Handling: Before opening, briefly centrifuge the vial of the compound powder to ensure all powder is at the bottom.

  • Calculation: Calculate the mass of the compound needed. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L × 0.001 L × 170.04 g/mol × 1000 mg/g = 17.00 mg

  • Weighing & Dissolution:

    • Accurately weigh 17.00 mg of the powder and transfer it to a sterile conical tube.

    • Add 1 mL of sterile water or PBS to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterilization:

    • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical for preventing microbial contamination of cell cultures.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise the stock solution's integrity.[9][11]

  • Labeling and Storage: Label each aliquot clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (up to 1 year) .

Protocol 2: Preparation of a 100 mM DMSO Stock Solution (Free Base)

Use this protocol if working with the free base or if aqueous solubility is a limiting factor.

Materials:

  • This compound (MW: 97.12 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2.0 mL) with secure caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-Handling: Briefly centrifuge the vial of the compound to collect all material at the bottom.

  • Calculation: To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = 0.1 mol/L × 0.001 L × 97.12 g/mol × 1000 mg/g = 9.71 mg

  • Weighing & Dissolution:

    • Accurately weigh 9.71 mg of the compound and transfer it to a sterile conical tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

  • Sterilization: Sterilization by filtration is generally not required for DMSO stock solutions as high-concentration DMSO is inherently bacteriostatic.[9] Aseptic handling is sufficient.

  • Aliquoting and Storage: Dispense into single-use aliquots (20-50 µL) in sterile tubes.

  • Labeling and Storage: Label clearly and store at -20°C or -80°C . DMSO solutions are hygroscopic; ensure tubes are tightly sealed.

Protocol 3: Preparation of Working Solutions in Cell Culture Medium

This final step involves diluting the high-concentration stock into your complete cell culture medium immediately before treating your cells.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature. Keep it on ice after thawing.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture volume.

    • Use the formula: M₁V₁ = M₂V₂

      • M₁ = Concentration of stock solution (e.g., 100 mM)

      • V₁ = Volume of stock solution to add (the unknown)

      • M₂ = Desired final concentration (e.g., 100 µM)

      • V₂ = Final volume of cell culture medium (e.g., 5 mL)

    • Example: To make a 100 µM solution in 5 mL of medium from a 100 mM stock:

      • First, ensure units are consistent: 100 mM = 100,000 µM

      • V₁ = (M₂V₂) / M₁ = (100 µM × 5 mL) / 100,000 µM = 0.005 mL or 5 µL

  • Dilution & Mixing:

    • Add the calculated volume of the stock solution (5 µL in the example) to your pre-warmed complete cell culture medium (5 mL).

    • Crucial Step: Add the small volume of stock solution directly into the medium, not onto the side of the culture vessel. Immediately and gently mix by pipetting up and down or swirling the plate/flask to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound or solvent, which can cause precipitation or cell shock.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of the solvent (sterile water or DMSO) to an identical volume of culture medium. For the example above, you would add 5 µL of sterile water or DMSO to 5 mL of medium.

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for preparing stock and working solutions of this compound.

G Workflow for this compound Solution Preparation start Start: Obtain Compound decision Identify Form: Salt (Dihydrochloride) or Free Base? start->decision solvent_h2o Select Solvent: Cell Culture Grade Sterile Water/PBS decision->solvent_h2o  Salt solvent_dmso Select Solvent: Anhydrous Cell Culture Grade DMSO decision->solvent_dmso Free Base   dissolve_h2o Weigh & Dissolve solvent_h2o->dissolve_h2o sterilize Sterile Filter (0.22 µm) dissolve_h2o->sterilize aliquot Aliquot into Single-Use Volumes sterilize->aliquot dissolve_dmso Weigh & Dissolve solvent_dmso->dissolve_dmso dissolve_dmso->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot for Use store->thaw dilute Dilute to Final Working Concentration in Pre-warmed Culture Medium thaw->dilute control Prepare Vehicle Control (Medium + Solvent) thaw->control end_exp Add to Cells for Experiment dilute->end_exp control->end_exp

Caption: Decision workflow for preparing stock and working solutions.

References

The Versatile Virtuoso: (1H-Imidazol-4-YL)methanamine as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(1H-Imidazol-4-YL)methanamine, also known as 4-(aminomethyl)imidazole, stands as a cornerstone in the edifice of contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural motif, featuring a nucleophilic primary amine tethered to a biologically significant imidazole ring, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications and detailed protocols for leveraging this powerful building block in the synthesis of high-value compounds, from potent histamine receptor modulators to innovative metalloproteinase inhibitors.

The imidazole core is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals.[1][2][3] This is largely due to its ability to participate in hydrogen bonding and coordinate with metal ions, crucial interactions for molecular recognition at biological targets.[2] The primary amine of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of elaborate molecular frameworks.

I. Foundational Applications in Medicinal Chemistry

The structural resemblance of this compound to the neurotransmitter histamine has made it a quintessential starting material for the development of ligands targeting histamine receptors.[4] Furthermore, its unique chemical properties have been exploited in the design of inhibitors for various enzymes, including matrix metalloproteinases (MMPs).

Architectures for Histamine Receptor Modulation

This compound is a key precursor for the synthesis of a wide array of histaminergic ligands, particularly agonists and antagonists for the H3 and H4 receptors.[5][6] These receptors are pivotal in regulating neurological and immunological processes, making them attractive targets for therapeutic intervention in a range of disorders.

The synthesis of such modulators often involves the elongation of the side chain at the primary amine, commonly through N-acylation followed by reduction, or direct reductive amination with an appropriate aldehyde. This allows for the introduction of lipophilic moieties that can significantly influence the compound's affinity and selectivity for different histamine receptor subtypes.[6][7]

Scaffolding for Metalloproteinase Inhibition

The imidazole nucleus is a known zinc-binding group, a key feature in the active site of matrix metalloproteinases (MMPs).[2] This has led to the exploration of imidazole-containing compounds as MMP inhibitors. While direct synthetic protocols starting from this compound for MMP inhibitors are not as prevalent in the literature as for histamine receptor ligands, the core structure provides a valuable scaffold. The primary amine can be functionalized to introduce substituents that interact with the S1' pocket of the enzyme, a critical determinant of inhibitor potency and selectivity.[8]

II. Key Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this compound as a building block is realized through a variety of fundamental organic reactions. The following sections provide detailed protocols for two of the most common and powerful transformations: reductive amination and N-acylation.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone for elaborating the structure of this compound.[9] This reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over direct alkylation, which can be difficult to control and lead to over-alkylation.

This protocol details the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound97.121.0 g10.3
Benzaldehyde106.121.1 g (1.04 mL)10.3
Sodium triacetoxyborohydride211.942.62 g12.36
Dichloromethane (DCM)-50 mL-
Saturated Sodium Bicarbonate-30 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a stirred solution of this compound (1.0 g, 10.3 mmol) in dichloromethane (50 mL) at room temperature, add benzaldehyde (1.1 g, 10.3 mmol).

  • Stir the mixture for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (2.62 g, 12.36 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (DCM/MeOH, 95:5) to afford the desired N-benzyl-(1H-imidazol-4-yl)methanamine.

Expected Yield: 80-90%

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that can reduce the intermediate iminium ion in the presence of the unreacted aldehyde, preventing the reduction of the starting material.[10] The use of a slight excess of the reducing agent ensures the complete conversion of the imine to the secondary amine.

Reductive_Amination cluster_reactants Reactants cluster_products Products amine This compound intermediate Imine/Iminium Ion amine->intermediate aldehyde Aldehyde/Ketone aldehyde->intermediate product Substituted Amine water H₂O intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive Amination Workflow.

N-Acylation: Constructing Amide Bonds

N-acylation is a fundamental transformation for introducing acyl groups to the primary amine of this compound, forming a stable amide linkage. This reaction is crucial for synthesizing a wide range of biologically active molecules where the amide bond is a key structural feature.

This protocol describes the N-acylation of this compound with acetyl chloride in the presence of a base.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound97.121.0 g10.3
Acetyl Chloride78.500.81 g (0.73 mL)10.3
Triethylamine101.192.1 g (2.9 mL)20.6
Dichloromethane (DCM)-50 mL-
Water-30 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve this compound (1.0 g, 10.3 mmol) and triethylamine (2.1 g, 20.6 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.81 g, 10.3 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Wash the reaction mixture with water (30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-((1H-imidazol-4-yl)methyl)acetamide.

Expected Yield: 85-95%

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.[11] The use of an excess of the base ensures the reaction proceeds to completion.

N_Acylation cluster_reactants Reactants cluster_products Products amine This compound product N-Acylated Product (Amide) amine->product acyl_halide Acyl Halide/Anhydride acyl_halide->product acid_byproduct HX or RCOOH base Base (e.g., Et₃N) base->product HCl scavenger

Caption: N-Acylation Reaction Scheme.

III. Advanced Applications and Future Perspectives

The versatility of this compound extends beyond the synthesis of histamine receptor modulators and MMP inhibitors. Its unique structure makes it an attractive building block for the creation of diverse heterocyclic libraries for high-throughput screening and the development of novel catalysts and materials.

The strategic functionalization of the imidazole ring, in concert with modifications at the primary amine, opens up a vast chemical space for exploration. As our understanding of biological pathways deepens, the demand for novel, highly specific molecular probes and therapeutic agents will continue to grow. This compound is poised to remain a central player in meeting this demand, empowering researchers to construct the molecules that will shape the future of medicine and materials science.

IV. References

  • BenchChem. This compound | High-Purity Reagent. Available at: --INVALID-LINK--

  • PubChem. (1-methyl-1H-imidazol-4-yl)methanamine. Available at: --INVALID-LINK--

  • de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(21), 6540. Available at: --INVALID-LINK--

  • Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles. Journal of medicinal chemistry, 37(3), 332–333. Available at: --INVALID-LINK--

  • Verma, A., Joshi, N., Singh, D., & Singh, P. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 67. Available at: --INVALID-LINK--

  • Kaur, H., & Kumar, S. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic & Medicinal Chemistry, 34, 115998. Available at: --INVALID-LINK--

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859. Available at: --INVALID-LINK--

  • PubChem. 1-(1H-Imidazol-5-yl)methanamine. Available at: --INVALID-LINK--

  • Asif, M. (2014). A review on medicinal prospective of various synthetic techniques and biological activities of imidazole derivatives. Chronicles of Young Scientists, 5(2), 89. Available at: --INVALID-LINK--

  • ResearchGate. Synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole. Available at: --INVALID-LINK--

  • Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a naturally available clay catalyst under solvent-free conditions. International Journal of ChemTech Research, 6(5), 2821-2827. Available at: --INVALID-LINK--

  • van der Veld, M. J., van der Velden, W. J. C., Bonger, K. M., & Rutjes, F. P. J. T. (2020). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors. Molecules, 25(17), 3986. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. Reductive Amination. Available at: --INVALID-LINK--

  • Johnson, E. F., & Olson, E. R. (2012). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. Journal of Biological Chemistry, 287(43), 35894-35903. Available at: --INVALID-LINK--

  • Fields, G. B. (2015). The rebirth of matrix metalloproteinase inhibitors: moving beyond the dogma. Matrix Biology, 44-46, 1-3. Available at: --INVALID-LINK--

  • Vollinga, R. C., de Koning, J. P., Jansen, F. P., Leurs, R., Menge, W. M., & Timmerman, H. (1994). A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. Journal of medicinal chemistry, 37(3), 332-333. Available at: --INVALID-LINK--

  • Katdare, A., & Goyal, S. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(12), 2195. Available at: --INVALID-LINK--

  • BenchChem. An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Available at: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Available at: --INVALID-LINK--

  • ResearchGate. Reductive Amination of aldehydes with sodium borohydride and lithium aluminum hydride in the presence of lithium perchlorate. Available at: --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: --INVALID-LINK--

  • Myers, A. G. (2011). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: --INVALID-LINK--

References

Application Notes and Protocols: Cell-Based Functional Assays for 4-(Aminomethyl)imidazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)imidazole is a heterocyclic organic compound featuring an imidazole ring, a core structure found in many biologically active molecules, including the neurotransmitter histamine.[1][2] Its structural similarity to histamine suggests potential activity at histamine receptors, a family of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and immune responses.[3] The four subtypes of histamine receptors (H1, H2, H3, and H4) represent important therapeutic targets for a variety of conditions.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for cell-based functional assays designed to characterize the activity of 4-(Aminomethyl)imidazole at each of the four histamine receptor subtypes. As a Senior Application Scientist, the following content is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring robust and reproducible results for researchers in pharmacology and drug development.

Principles of Histamine Receptor Functional Assays

Histamine receptors transduce extracellular signals by activating intracellular signaling cascades through their coupling to specific heterotrimeric G-proteins. The choice of a functional assay is therefore dictated by the G-protein associated with each receptor subtype.

  • Histamine H1 Receptor (H1R): Coupled to the Gq/11 family of G-proteins, H1R activation leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in intracellular Ca2+ concentration.[4][7][8] Therefore, a calcium flux assay is the primary method for assessing H1R activation.[9][10][11]

  • Histamine H2 Receptor (H2R): This receptor is coupled to the Gs G-protein. Activation of Gs stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] Thus, H2R activity is typically measured by quantifying the accumulation of intracellular cAMP.

  • Histamine H3 (H3R) and H4 (H4R) Receptors: Both H3R and H4R are coupled to the Gi/o family of G-proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][6] The functional activity of these receptors is therefore assessed by measuring the inhibition of forskolin-stimulated cAMP production.

Below are the signaling pathways for each receptor subtype, which form the basis of the described assays.

H1R_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to IP3R on Ca_release Intracellular Ca2+ Increase ER->Ca_release Releases Ca2+ Ligand 4-(Aminomethyl)imidazole or Histamine Ligand->H1R Binds

Figure 1: H1 Receptor Signaling Pathway.

H2R_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H2R H2 Receptor Gs Gs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP Accumulation ATP->cAMP Ligand 4-(Aminomethyl)imidazole or Histamine Ligand->H2R Binds

Figure 2: H2 Receptor Signaling Pathway.

H3R_H4R_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R_H4R H3/H4 Receptor Gi Gi/o H3R_H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP_inhibition cAMP Inhibition ATP->cAMP_inhibition Ligand 4-(Aminomethyl)imidazole or Histamine Ligand->H3R_H4R Binds Forskolin Forskolin Forskolin->AC Stimulates

Figure 3: H3/H4 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted for other formats. It is crucial to include appropriate controls in every experiment, including a known agonist and antagonist for each receptor subtype to validate the assay performance.

I. H1 Receptor Activation: Calcium Flux Assay

This protocol measures the transient increase in intracellular calcium following H1R activation.

Workflow Diagram:

Calcium_Assay_Workflow A 1. Cell Culture & Plating (HEK293-H1R cells) B 2. Dye Loading (Fluo-4 AM) A->B D 4. Fluorescence Measurement (Baseline reading) B->D C 3. Compound Preparation (4-(Aminomethyl)imidazole, Histamine, Antagonist) E 5. Compound Addition & Kinetic Read (Measure fluorescence change over time) C->E D->E F 6. Data Analysis (Calculate EC50/IC50) E->F

Figure 4: Calcium Flux Assay Workflow.

Materials and Reagents:

  • Cells: HEK293 cells stably expressing the human H1 receptor (e.g., GenScript, Cat. No. M00131).[12]

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/ml Zeocin).[12]

  • Assay Plate: Black, clear-bottom 96-well microplates.

  • Calcium Indicator: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: 4-(Aminomethyl)imidazole.

  • Positive Control (Agonist): Histamine.

  • Negative Control (Antagonist): Pyrilamine (Mepyramine).

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-H1R cells according to the supplier's instructions.

    • The day before the assay, seed cells into a 96-well black, clear-bottom plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium.[11]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X working solution of Fluo-4 AM in Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.[6]

  • Compound Preparation:

    • Prepare serial dilutions of 4-(Aminomethyl)imidazole and histamine (agonist control) in Assay Buffer at 5X the final desired concentration.

    • For antagonist mode, prepare dilutions of the test compound and pyrilamine (antagonist control) and pre-incubate with the cells for 15-30 minutes before adding a fixed concentration of histamine (e.g., EC80).

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence microplate reader (e.g., FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to excite at ~488 nm and measure emission at ~525 nm.[11]

    • Record a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 25 µL of the 5X compound solution to each well.

    • Immediately after addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 (for agonists) or IC50 (for antagonists).

Expected Results:

CompoundTargetExpected ActivityRepresentative EC50/pA2
HistamineH1RAgonist~3.2 - 69.3 nM[10][12]
PyrilamineH1RAntagonist-
II. H2, H3, and H4 Receptor Activity: cAMP Accumulation Assays

These protocols measure changes in intracellular cAMP levels. For H2R, agonist activity leads to an increase in cAMP. For H3R and H4R, which are Gi-coupled, agonist activity inhibits the production of cAMP stimulated by forskolin.

Workflow Diagram:

cAMP_Assay_Workflow A 1. Cell Culture & Plating (HEK293-H2R/H3R/H4R cells) B 2. Compound Treatment (Add test compound, controls, +/- Forskolin) A->B C 3. Cell Lysis & Signal Detection (e.g., HTRF, LANCE) B->C D 4. Data Analysis (Calculate EC50/IC50) C->D

Figure 5: cAMP Assay Workflow.

Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing human H2R, H3R, or H4R.

  • Cell Culture Medium: As appropriate for the cell line, with selection antibiotic.

  • Assay Plate: 96-well or 384-well white microplates.

  • cAMP Detection Kit: A competitive immunoassay kit, such as HTRF (Cisbio) or LANCE (PerkinElmer).

  • Stimulation Buffer: HBSS with 20 mM HEPES and a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Forskolin: For H3R and H4R assays.

  • Test Compound: 4-(Aminomethyl)imidazole.

  • Control Ligands:

    • H2R: Amthamine (agonist), Ranitidine (antagonist).

    • H3R: (R)-(-)-α-Methylhistamine (agonist), Thioperamide (antagonist/inverse agonist).[13]

    • H4R: 4-Methylhistamine (agonist), JNJ 7777120 (antagonist).[14]

Protocol for H2R (Gs-coupled):

  • Cell Plating: Seed HEK293-H2R cells into a white 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with 50 µL of Stimulation Buffer.

    • Add 50 µL of 2X concentrated test compound or control ligand dilutions prepared in Stimulation Buffer.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the signal (e.g., HTRF ratio) against the logarithm of the compound concentration.

    • Use a non-linear regression model to calculate the EC50.

Protocol for H3R and H4R (Gi-coupled):

  • Cell Plating: Seed HEK293-H3R or -H4R cells as described for the H2R assay.

  • Compound Treatment:

    • Prepare 4X dilutions of the test compound and control ligands in Stimulation Buffer.

    • Prepare a 4X solution of forskolin in Stimulation Buffer (final concentration should be its EC80, typically 1-10 µM, determined empirically).

    • Aspirate the culture medium. Add 25 µL of the 4X compound/control solution.

    • Add 25 µL of the 4X forskolin solution to all wells except the basal control.

    • Incubate at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol.

  • Data Analysis:

    • The signal will be inversely proportional to Gi activation.

    • Plot the signal against the logarithm of the compound concentration and fit to an inhibitory dose-response curve to determine the IC50.

Expected Results:

CompoundTargetExpected ActivityRepresentative pEC50/pIC50
AmthamineH2RAgonistpEC50: ~7.7[15]
RanitidineH2RAntagonist-
(R)-α-MethylhistamineH3RAgonistpEC50: ~8.5
ThioperamideH3RAntagonist/Inverse AgonistpKi: ~7.2-7.8[1]
4-MethylhistamineH4RAgonistpEC50: ~5.7-6.9[14]
JNJ 7777120H4RAntagonist-

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the functional activity of 4-(Aminomethyl)imidazole at the four histamine receptor subtypes. By employing assays that directly measure the canonical second messenger signals (Ca2+ and cAMP), researchers can determine the potency (EC50/IC50) and efficacy of the compound at each receptor. This information is critical for understanding its pharmacological profile and potential as a therapeutic agent or research tool. The inclusion of standard agonists and antagonists is essential for validating each assay and ensuring the reliability of the generated data.

References

Application Notes and Protocols for High-Throughput Screening of Imidazole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions have cemented its status as a "privileged scaffold."[2] This versatile structure is not only a key component of natural biomolecules like histidine and purines but also a central feature in a multitude of approved drugs, from antifungals to targeted cancer therapies.[3][4] The remarkable therapeutic breadth of imidazole-based compounds underscores the continued importance of developing robust and efficient high-throughput screening (HTS) strategies to unlock the full potential of novel imidazole derivatives.[1][5]

This guide provides a comprehensive overview of the key considerations and methodologies for designing and executing successful HTS campaigns involving imidazole-based compound libraries. We will delve into the intricacies of assay selection, protocol optimization, and data interpretation, with a focus on mitigating the specific challenges associated with this chemical class. Our aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to navigate the complexities of screening imidazole compounds and to accelerate the identification of promising new therapeutic leads.

Strategic Considerations for Screening Imidazole Libraries

The success of any HTS campaign hinges on a well-conceived screening strategy. When working with imidazole libraries, several factors warrant special attention due to the inherent properties of the imidazole scaffold.

Target Selection and Assay Format Compatibility

Imidazole-containing molecules have demonstrated activity against a wide array of biological targets, with a notable prevalence in the inhibition of protein kinases and modulation of G-protein coupled receptors (GPCRs).[6][7] The choice of HTS assay format should be guided by the specific target class and the desired biological readout.

  • Biochemical Assays: These assays, which measure the activity of a purified target protein, are often the preferred starting point for primary screening of imidazole libraries. They offer a direct measure of target engagement and are generally less susceptible to compound cytotoxicity. Common formats include:

    • Fluorescence Polarization (FP): Ideal for monitoring binding events, such as inhibitor binding to a kinase or a protein-protein interaction.[8]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A robust method for both binding and enzymatic assays, offering high sensitivity and reduced background interference.

    • Luminescence-Based Assays: Frequently employed for quantifying ATP consumption in kinase assays, providing a highly sensitive readout.

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring the effect of a compound on a cellular process.[9] They are crucial for secondary screening and hit validation to confirm cellular activity and assess cytotoxicity. Common formats include:

    • Reporter Gene Assays: Useful for monitoring the activation or inhibition of a specific signaling pathway.

    • Second Messenger Assays: For GPCRs, assays that measure changes in intracellular calcium or cAMP levels are widely used.

    • Phenotypic Assays: High-content imaging can be used to assess a variety of cellular phenotypes, such as changes in morphology or protein localization.[10]

Table 1: Comparison of HTS Assay Formats for Imidazole Library Screening

Assay FormatPrincipleAdvantages for Imidazole ScreeningDisadvantages for Imidazole Screening
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.Homogeneous, robust, and cost-effective for primary screening of inhibitors.[8]Potential for interference from fluorescent imidazole compounds.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore in close proximity.High sensitivity, reduced background fluorescence, and suitable for a wide range of targets.Can be more expensive than FP; potential for compound interference.
Luminescence-Based Assays Measures the production of light from a chemical reaction, often linked to enzymatic activity (e.g., ATP consumption).Very high sensitivity and dynamic range.Potential for inhibition of the luciferase enzyme by some imidazole compounds.
Reporter Gene Assays Measures the expression of a reporter gene (e.g., luciferase) under the control of a specific promoter.Provides a readout of a specific signaling pathway in a cellular context.Indirect measure of target engagement; potential for off-target effects.
Cellular Phenotypic Assays Utilizes high-content imaging to quantify changes in cellular morphology or function.Provides a holistic view of a compound's effect on a cell; can identify novel mechanisms of action.Complex data analysis; can be challenging to deconvolute the specific target.[11]
Navigating the Challenge of Compound Interference

A critical consideration when screening any compound library is the potential for assay interference, and imidazole-containing molecules are not without their challenges. The electron-rich nature of the imidazole ring can, in some instances, lead to non-specific interactions or direct interference with the assay signal.[12]

  • Fluorescence Interference: Some imidazole derivatives may be intrinsically fluorescent or act as quenchers of fluorescence, leading to false positives or false negatives in fluorescence-based assays.

    • Mitigation Strategy: A crucial counter-screening step is to test "hit" compounds in the absence of the biological target to identify those that directly affect the fluorescence signal. Additionally, utilizing red-shifted fluorophores in assays can minimize interference from the autofluorescence of many organic molecules, which typically occurs at shorter wavelengths.

  • Luciferase Inhibition: A subset of small molecules, including some heterocyclic compounds, are known to directly inhibit luciferase enzymes, a common reporter in HTS assays.

    • Mitigation Strategy: "Hit" compounds from a luciferase-based primary screen should be tested in a counter-screen against the purified luciferase enzyme to rule out direct inhibition.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.

    • Mitigation Strategy: Including a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can help to prevent compound aggregation. Confirmation of hits at multiple concentrations is also essential to identify compounds with steep dose-response curves, which can be indicative of aggregation.

By anticipating these potential pitfalls and incorporating appropriate counter-screens and assay optimization steps, the integrity of the screening data can be ensured.

Detailed Protocols for Key HTS Assays

The following sections provide detailed, step-by-step protocols for three widely used HTS assay formats that are particularly relevant for the screening of imidazole-based compound libraries targeting protein kinases and GPCRs.

Biochemical Screening of Kinase Inhibitors using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify imidazole-based inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase.

Principle: A fluorescently labeled, ATP-competitive ligand (tracer) binds to the kinase, resulting in a high FP signal. In the presence of a competing inhibitor from the imidazole library, the tracer is displaced, leading to a decrease in the FP signal.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Library Imidazole Library (in DMSO) Dispense_Compound Dispense Compound Compound_Library->Dispense_Compound Assay_Plate 384-well Plate Assay_Plate->Dispense_Compound Add_Kinase Add Kinase Enzyme Dispense_Compound->Add_Kinase Add_Tracer Add Fluorescent Tracer Add_Kinase->Add_Tracer Incubate Incubate Add_Tracer->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Data_Analysis Data Analysis (Z', % Inhibition) Read_FP->Data_Analysis Hit_Selection Hit Selection Data_Analysis->Hit_Selection

Caption: Workflow for an FP-based kinase inhibitor HTS campaign.

  • Assay Buffer Preparation: Prepare an appropriate kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The inclusion of a non-ionic detergent is recommended to minimize compound aggregation.

  • Compound Plating: Using an acoustic liquid handler or a pin tool, dispense a small volume (e.g., 20-50 nL) of each compound from the imidazole library (typically at 10 mM in DMSO) into the wells of a low-volume 384-well black assay plate. Also, include wells for positive controls (no inhibitor) and negative controls (a known potent inhibitor).

  • Kinase Addition: Add the kinase enzyme diluted in assay buffer to all wells. The final kinase concentration should be optimized to be in the linear range of the assay and to give a robust signal window.

  • Tracer Addition: Add the fluorescently labeled tracer diluted in assay buffer to all wells. The final tracer concentration should be at or below its Kd for the kinase to ensure a sensitive competition assay.

  • Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 60-120 minutes). The plate should be protected from light.

  • Fluorescence Polarization Reading: Read the plate on a plate reader equipped with the appropriate filters for the chosen fluorophore. The FP signal is typically measured in millipolarization units (mP).

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality of the assay. A Z' > 0.5 is indicative of an excellent assay.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the control wells).

Cell-Based Screening for GPCR Modulators using a Luciferase Reporter Assay

This protocol describes a cell-based assay to identify imidazole compounds that modulate the activity of a GPCR by measuring the downstream activation of a signaling pathway linked to a luciferase reporter gene.

Principle: A stable cell line is engineered to express the target GPCR and a luciferase reporter gene under the control of a response element that is activated by the GPCR's signaling pathway (e.g., CRE for Gs-coupled GPCRs, SRE for Gq-coupled GPCRs). Modulation of the GPCR by a compound from the imidazole library leads to a change in luciferase expression, which is quantified by adding a luciferase substrate and measuring the resulting luminescence.

GPCR_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Luminescence Readout Cell_Culture Culture Reporter Cell Line Seed_Cells Seed Cells into 384-well Plate Cell_Culture->Seed_Cells Dispense_Compound Dispense Imidazole Library Seed_Cells->Dispense_Compound Incubate_Cells Incubate Cells Dispense_Compound->Incubate_Cells Add_Substrate Add Luciferase Substrate Incubate_Cells->Add_Substrate Read_Luminescence Read Luminescence Add_Substrate->Read_Luminescence Data_Analysis Data Analysis & Hit Selection Read_Luminescence->Data_Analysis

Caption: Workflow for a cell-based luciferase reporter HTS.

  • Cell Seeding: Seed the engineered reporter cell line into white, clear-bottom 384-well cell culture plates at an optimized density to ensure they are in a logarithmic growth phase at the time of the assay.[13]

  • Compound Addition: The following day, add the imidazole compounds to the cells. For agonist screening, compounds are added directly. For antagonist screening, compounds are added prior to the addition of a known agonist at its EC₈₀ concentration.

  • Incubation: Incubate the plates for a period sufficient to allow for gene transcription and translation of the luciferase enzyme (typically 4-6 hours).

  • Lysis and Substrate Addition: Remove the culture medium and add a single reagent that both lyses the cells and contains the luciferase substrate.

  • Luminescence Reading: After a short incubation to allow the luminescent signal to stabilize, read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data to account for variations in cell number, if necessary (e.g., by using a multiplexed viability assay).

    • Calculate the percent activation or inhibition for each compound.

    • Identify "hits" based on a predefined activity threshold.

    • Crucial Self-Validation: As mentioned previously, "hits" should be counter-screened for direct inhibition of the luciferase enzyme.

Data Analysis, Hit Validation, and Case Studies

From Raw Data to Validated Hits: A Rigorous Workflow

The primary HTS campaign is only the beginning of the journey to identify a promising lead compound. A systematic and rigorous hit validation cascade is essential to eliminate false positives and to characterize the activity of the true hits.[14]

Hit_Validation_Workflow Primary_HTS Primary HTS (Single Concentration) Hit_Selection Initial Hit Selection (e.g., >50% Inhibition) Primary_HTS->Hit_Selection Confirmatory_Screen Confirmatory Screen (Fresh Compound) Hit_Selection->Confirmatory_Screen Dose_Response Dose-Response Curve (IC50/EC50 Determination) Confirmatory_Screen->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay (Different Technology) Counter_Screens->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (Panel of Related Targets) Orthogonal_Assay->Selectivity_Profiling Cellular_Assay Cellular Activity Assay (If Primary was Biochemical) Selectivity_Profiling->Cellular_Assay Validated_Hit Validated Hit Series Cellular_Assay->Validated_Hit

Caption: A typical hit validation cascade for an HTS campaign.[15]

  • Hit Confirmation: Re-test the initial "hits" from the primary screen using freshly sourced compound powder to confirm their activity.

  • Dose-Response Analysis: Generate a full dose-response curve for the confirmed hits to determine their potency (IC₅₀ or EC₅₀).

  • Counter-Screens: As discussed, perform counter-screens to identify and eliminate compounds that interfere with the assay technology.

  • Orthogonal Assays: Confirm the activity of the hits in an orthogonal assay that uses a different detection technology or principle. For example, a hit from an FP binding assay could be confirmed in a radiometric enzymatic assay.[16]

  • Selectivity Profiling: Test the validated hits against a panel of related targets to assess their selectivity. For kinase inhibitors, this typically involves screening against a broad panel of kinases.[17]

  • Cellular Activity: For hits identified in a biochemical screen, it is crucial to demonstrate that they are active in a relevant cell-based assay.

Case Study: The Discovery of Nilotinib, an Imidazole-Based Kinase Inhibitor

Nilotinib (Tasigna®) is a potent inhibitor of the BCR-ABL kinase, used for the treatment of chronic myeloid leukemia (CML).[18] The discovery of nilotinib exemplifies the successful application of HTS and structure-based drug design in identifying a highly effective imidazole-based therapeutic.

The development of nilotinib was built upon the foundation of the first-generation BCR-ABL inhibitor, imatinib. While imatinib was a groundbreaking therapy, resistance mutations emerged. This prompted the search for new inhibitors that could overcome this resistance. High-throughput screening of compound libraries, including those containing the imidazole scaffold, was instrumental in identifying new chemical starting points. The imidazole ring in nilotinib plays a crucial role in its binding to the ATP-binding site of the ABL kinase, forming key hydrogen bond interactions.[18] The subsequent optimization of the initial HTS hits, guided by structural biology, led to the development of nilotinib, a compound with significantly improved potency and a distinct resistance profile compared to imatinib.

Case Study: Olaparib, a PARP Inhibitor with a Phthalazinone-Imidazole Hybrid Scaffold

Olaparib (Lynparza®) is a first-in-class inhibitor of poly (ADP-ribose) polymerase (PARP) and is approved for the treatment of various cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2.[19][20] The discovery of olaparib highlights the power of targeting DNA repair pathways and the successful application of HTS to identify potent inhibitors.[21][22]

The development of PARP inhibitors was driven by the concept of synthetic lethality, where inhibiting PARP in cancer cells with pre-existing defects in DNA repair would lead to cell death.[19] High-throughput screening of chemical libraries was employed to identify small molecules that could inhibit the enzymatic activity of PARP. The chemical scaffold of olaparib, which incorporates a phthalazinone core that can be considered a fused imidazole derivative, was identified and optimized from these screening efforts. The subsequent clinical development of olaparib demonstrated its efficacy in patients with BRCA-mutated cancers, validating the HTS-driven approach and the therapeutic potential of targeting DNA repair.[23]

Conclusion and Future Perspectives

High-throughput screening remains an indispensable tool in the quest for novel therapeutics, and its application to imidazole-based compound libraries continues to yield promising drug candidates. The inherent versatility of the imidazole scaffold ensures its continued prominence in medicinal chemistry.[2][3] By understanding the specific challenges and opportunities associated with screening these compounds, and by implementing robust and well-validated assay protocols, researchers can significantly enhance the efficiency and success of their drug discovery efforts.

Future advancements in HTS technologies, such as the increasing use of high-content imaging, phenotypic screening, and DNA-encoded libraries, will undoubtedly open up new avenues for exploring the vast chemical space of imidazole derivatives. Coupled with the power of computational chemistry and artificial intelligence for hit prioritization and library design, the future of drug discovery with this remarkable scaffold is bright.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (1H-Imidazol-4-YL)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (1H-Imidazol-4-YL)methanamine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this critical building block. This compound, also known as 4-(aminomethyl)imidazole, is a key precursor for histamine and a versatile intermediate for developing novel histamine H3 and H4 receptor modulators[1]. Its synthesis, while straightforward in principle, can be prone to low yields due to side reactions, reagent quality, and purification challenges.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, supplemented with detailed protocols and expert insights to help you diagnose and resolve common issues in your experimental workflow.

Overview of Common Synthetic Routes

Two primary synthetic strategies are commonly employed for the laboratory-scale preparation of this compound. The choice of route often depends on the availability of starting materials and the specific capabilities of the laboratory.

  • Route A: Reductive Amination of 1H-Imidazole-4-carboxaldehyde. This is a widely used method involving the formation of an imine from the parent aldehyde and an ammonia source, followed by in-situ reduction.

  • Route B: Reduction of (1H-Imidazol-4-YL)acetonitrile. This route involves the reduction of a nitrile functional group to a primary amine using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation.

cluster_0 Route A: Reductive Amination cluster_1 Route B: Nitrile Reduction Aldehyde 1H-Imidazole-4- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 source Product (1H-Imidazol-4-YL) methanamine Imine->Product Reduction (e.g., NaBH4) Nitrile (1H-Imidazol-4-YL) acetonitrile Nitrile->Product Reduction (e.g., LiAlH4, H2/Catalyst)

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction has stalled. TLC analysis shows a high concentration of starting material with little to no product formation. What are the likely causes?

A: This is a common issue that typically points to a problem with the reagents or reaction conditions.

  • Possible Cause 1: Inactive Reducing Agent. Hydride-based reducing agents like Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), and Sodium Triacetoxyborohydride (STAB) are highly sensitive to moisture and can decompose upon improper storage. Borane complexes (BH₃-THF) can also degrade over time[2].

    • Suggested Solution: Use a freshly opened bottle of the reducing agent or a properly stored, sealed container. If you suspect your reagent is old, it is best to procure a new batch. For reductive amination, ensure the imine formation step has proceeded (can be monitored by TLC or ¹H NMR) before adding the reducing agent[3].

  • Possible Cause 2: Incomplete Imine Formation (Route A). The formation of the imine intermediate is an equilibrium-driven process. If water is not effectively removed or if the pH is not optimal, the equilibrium may favor the starting aldehyde and amine.

    • Suggested Solution: Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture to drive the imine formation forward[3]. Alternatively, increasing the reaction time for this step before adding the reductant can also improve conversion[3].

  • Possible Cause 3: Inadequate Reaction Temperature. Some reductions, particularly catalytic hydrogenations, require specific temperatures and pressures to proceed efficiently[4]. Similarly, reductions with borane complexes often require heating[2].

    • Suggested Solution: Review the literature protocol for the recommended temperature and pressure settings for your specific catalyst and substrate. Ensure your heating and pressure-monitoring equipment is calibrated and functioning correctly.

Q2: My TLC plate shows multiple product spots, and the yield of the desired amine is very low. What are these byproducts?

A: The formation of multiple byproducts is often indicative of side reactions involving either the starting materials or the newly formed product.

  • Possible Cause 1: Formation of Secondary/Tertiary Amines (Route B). During the catalytic hydrogenation of nitriles, the newly formed primary amine can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines as byproducts[2].

    • Suggested Solution: This side reaction can be suppressed by adding ammonia (or ammonium hydroxide) to the reaction mixture[2]. The excess ammonia shifts the equilibrium, favoring the reaction of the imine with ammonia over the reaction with the primary amine product.

  • Possible Cause 2: Side Reactions on the Imidazole Ring. The imidazole ring itself can undergo reactions under certain conditions. For example, strong acids or bases at high temperatures can lead to decomposition or rearrangement[5][6].

    • Suggested Solution: If you suspect ring-related side reactions, consider using milder reaction conditions. If the reaction requires a base or acid, use it in stoichiometric amounts and avoid excessive temperatures. In some complex syntheses, protecting the imidazole nitrogen may be necessary, although this adds extra steps[3].

  • Possible Cause 3: Over-reduction. While less common for this specific transformation, using an excessively powerful reducing agent or prolonged reaction times can sometimes lead to the reduction of the imidazole ring itself, although the aromatic nature of the ring makes it relatively stable[7].

    • Suggested Solution: Carefully control the stoichiometry of the reducing agent. Use the number of equivalents recommended in established protocols. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q3: I'm having great difficulty purifying my product. It streaks badly on my silica gel column, and I cannot get clean fractions.

A: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.

  • Possible Cause: Strong Interaction with Acidic Silica Gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions, leading to poor peak shape, tailing (streaking), and sometimes irreversible adsorption on the column[3].

    • Suggested Solution 1: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent mixture will neutralize the acidic sites on the silica, leading to sharp, well-defined peaks[3].

    • Suggested Solution 2: Consider using a different stationary phase. Alumina (neutral or basic) is a common alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18) can be an effective option.

Q4: My final purified product is a viscous oil that is difficult to handle, weigh, and store. How can I improve this?

A: Many amine free-bases are oils or low-melting solids at room temperature. This can make accurate dosing for subsequent reactions challenging and can make them more susceptible to degradation via oxidation or reaction with atmospheric CO₂.

  • Possible Cause: The inherent physical properties of the free-base form of the molecule.

    • Suggested Solution: Convert the purified free-base into a stable, crystalline salt, most commonly the hydrochloride (HCl) salt[3]. This is achieved by dissolving the purified amine in a suitable solvent (like diethyl ether, ethyl acetate, or methanol) and adding a solution of HCl (e.g., HCl in diethyl ether). The hydrochloride salt typically precipitates as a crystalline solid that is easy to filter, dry, weigh, and store long-term[3].

Diagnostic and Optimization Protocols

Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for tracking reaction progress and identifying the formation of byproducts.

  • Prepare the Eluent: A common starting eluent for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of Ammonium Hydroxide (NH₄OH). Start with a 95:5:0.5 DCM/MeOH/NH₄OH mixture and adjust polarity as needed.

  • Spot the Plate: On a silica gel TLC plate, spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Develop and Visualize: Place the plate in a developing chamber with the prepared eluent. Once the solvent front reaches the top, remove the plate and dry it. Visualize the spots using a UV lamp (254 nm) and then by staining with a potassium permanganate (KMnO₄) or ninhydrin solution.

  • Interpret the Results: The starting material spot should diminish over time, while the product spot (typically lower Rf due to the polar amine group) should intensify. Any additional spots indicate byproducts.

Table 1: Typical TLC Data

Compound Typical Rf (90:10:1 DCM/MeOH/NH₄OH) Visualization
1H-Imidazole-4-carboxaldehyde ~0.6-0.7 UV active, stains with KMnO₄

| this compound | ~0.2-0.3 | Not UV active, stains well with ninhydrin (purple) and KMnO₄ |

Protocol 2: Conversion of this compound to its Hydrochloride Salt

This procedure converts the oily free-base into a stable, solid salt.

  • Dissolve the Amine: Dissolve the purified free-base product in a minimal amount of a suitable solvent like anhydrous methanol or ethyl acetate.

  • Add HCl Solution: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise.

  • Precipitation: The hydrochloride salt will begin to precipitate out of the solution, often as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolate the Salt: Collect the solid by vacuum filtration.

  • Wash and Dry: Wash the collected solid with cold diethyl ether to remove any excess acid or solvent. Dry the solid under vacuum to obtain the final, stable hydrochloride salt[3].

Visual Workflow for Troubleshooting Synthesis

This flowchart provides a logical path for diagnosing and solving issues with your reaction.

cluster_no_reaction Troubleshoot: No Reaction cluster_reaction_ok Process Reaction cluster_low_yield Troubleshoot: Low Yield start Start Synthesis monitor Monitor reaction by TLC after 2 hours start->monitor decision_tlc Is starting material consumed? monitor->decision_tlc check_reagents 1. Verify activity of reducing agent. 2. Check reaction temp. 3. (Route A) Add dehydrating agent. decision_tlc->check_reagents No workup Perform Aqueous Work-up decision_tlc->workup Yes restart Restart with fresh reagents and optimized conditions check_reagents->restart decision_streaking Does product streak on column? workup->decision_streaking purify Purify by Column Chromatography decision_purity Is product pure but yield is low? purify->decision_purity analyze_byproducts Analyze TLC for byproducts. (Route B) Add NH3 to suppress secondary amine formation. Use milder conditions. decision_purity->analyze_byproducts Yes end_product Characterize Final Product (NMR, MS) decision_purity->end_product No, yield is acceptable decision_streaking->purify No add_base Add 0.5-1% Et3N or NH4OH to eluent and re-run column decision_streaking->add_base Yes add_base->purify analyze_byproducts->restart

References

Technical Support Center: Achieving High Purity in the Synthesis of 4-(Aminomethyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(Aminomethyl)imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their synthesized compound. Here, you will find practical, field-proven insights and detailed protocols to troubleshoot common and complex purification challenges.

Introduction

4-(Aminomethyl)imidazole, a histamine analog, is a valuable building block in medicinal chemistry.[1] Its synthesis, while seemingly straightforward, can present significant purification challenges due to its high polarity and the potential for various impurities. This guide provides a structured approach to identifying and eliminating these impurities, ensuring a high-purity final product suitable for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions and initial troubleshooting steps.

Q1: What are the most common impurities in the synthesis of 4-(Aminomethyl)imidazole?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 4-(hydroxymethyl)imidazole or the corresponding phthalimide intermediate.

  • Over-alkylation Products: If a Gabriel synthesis or similar method is used, multiple imidazole units can react.

  • By-products from Side Reactions: Depending on the synthetic route, by-products like isomeric impurities can form.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification, and leftover reagents.

Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of trace impurities or degradation products.[3] Consider treating your crude product solution with activated charcoal during the recrystallization process. A hot filtration step to remove the charcoal can effectively eliminate these colored impurities.[4]

Q3: I'm observing "oiling out" instead of crystallization during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound melts before it dissolves or when it comes out of solution as a liquid instead of a solid. This can be due to the presence of impurities that depress the melting point.[4] To address this, try the following:

  • Increase the solvent volume: Ensure the compound is fully dissolved at high temperature.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.

Q4: How should I store purified 4-(Aminomethyl)imidazole to maintain its purity?

A4: Due to its potential for degradation, 4-(Aminomethyl)imidazole should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[3] For long-term storage, refrigeration is recommended.

In-Depth Troubleshooting Guides

This section provides detailed protocols and logical frameworks for tackling more complex purification challenges.

Guide 1: Purification Strategy Selection

The choice of purification strategy depends on the nature and quantity of impurities. The following decision tree can guide you in selecting the most appropriate method.

purification_strategy start Crude 4-(Aminomethyl)imidazole is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes liquid_product Is the crude product a liquid/oil? is_solid->liquid_product No is_oiling_out Does it 'oil out' during recrystallization tests? is_oiling_out->recrystallize No, successful chromatography Column Chromatography is_oiling_out->chromatography Yes recrystallize->is_oiling_out If issues persist acid_base Acid-Base Extraction acid_base->chromatography If impurities remain liquid_product->acid_base Yes

Caption: Decision tree for selecting a purification strategy.

Guide 2: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] The key is selecting the right solvent system.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) at room temperature and at boiling. An ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to completely dissolve the crude 4-(Aminomethyl)imidazole.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal.

  • Solvent Selection: Choose a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common pair for polar compounds is ethanol and water.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Precipitation: Add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Add a few more drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling and Isolation: Follow steps 3-5 from the single-solvent protocol.

Solvent System Rationale
Isopropanol/n-HexaneA good starting point for moderately polar compounds.[4]
Ethanol/WaterEffective for highly polar compounds like amine salts.[5]
Ethyl AcetateCan be effective for removing highly polar impurities.[4]
Guide 3: Column Chromatography for Polar Amines

Due to the basic nature of the amine and imidazole groups, 4-(Aminomethyl)imidazole can interact strongly with acidic silica gel, leading to poor separation and tailing of peaks.[6]

Challenges with Standard Silica Gel Chromatography:

  • Acid-Base Interactions: The acidic silanol groups on the silica surface can strongly adsorb basic amines.[7]

  • Tailing: This strong interaction can cause the compound to elute slowly and over a wide volume, resulting in broad, "tailing" peaks.[8]

  • Irreversible Adsorption: In some cases, the compound may not elute from the column at all.

Strategies for Successful Chromatography:

  • Mobile Phase Modification: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanols and improve peak shape.[7]

    • Triethylamine (TEA): A common choice, typically added at 0.1-1% (v/v) to the eluent.[8]

    • Ammonia: A solution of methanol saturated with ammonia can be very effective for highly polar amines.[6]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[6]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[8]

Protocol 3: Flash Chromatography with a Modified Mobile Phase

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. For example, 0% to 10% methanol in DCM. Add 0.5% triethylamine to the mobile phase.[9]

  • Column Packing: Pack the column with silica gel slurried in the initial, non-polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the gradient, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

chromatography_workflow start Crude Sample tlc Develop TLC Method (DCM/MeOH + 0.5% TEA) start->tlc pack_column Pack Column with Silica Gel in Initial Eluent tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for flash chromatography of 4-(Aminomethyl)imidazole.

Guide 4: Acid-Base Extraction

This technique exploits the basicity of 4-(Aminomethyl)imidazole to separate it from neutral or acidic impurities.[2]

Protocol 4: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic 4-(Aminomethyl)imidazole will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the deprotonated 4-(Aminomethyl)imidazole back into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Purity Assessment

After purification, it is crucial to assess the purity of your 4-(Aminomethyl)imidazole.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for determining purity and identifying impurities.[10]

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile, often after derivatization.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

References

How to overcome solubility issues of (1H-Imidazol-4-YL)methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (1H-Imidazol-4-YL)methanamine. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges with this compound in aqueous buffers. As a potent amine with multiple ionizable centers, its behavior in solution is highly dependent on experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my neutral pH buffer?

A1: The solubility of this compound is fundamentally linked to its molecular structure, which contains two basic nitrogen centers: a primary aliphatic amine and an imidazole ring. The neutral "free base" form of the molecule has limited aqueous solubility. To become soluble, these nitrogen centers must be protonated (positively charged), which significantly enhances their interaction with polar water molecules.[1][2]

At a neutral pH of ~7.0, the primary aliphatic amine (pKa₂ ≈ 9.4) is likely protonated, but the imidazole ring (pKa₁ ≈ 5.8) is not.[3] This results in a monocationic species with moderate solubility. For maximum solubility, the buffer pH should be acidic enough to protonate both nitrogen centers, creating a highly soluble dicationic species.

Q2: What are the pKa values of this compound and why are they critical?

A2: While specific experimental data for this compound is limited, we can draw a very close analogy to its structural relative, histamine. The pKa values are critical because they dictate the charge state of the molecule at a given pH, which in turn governs its solubility.

  • pKa₁ ≈ 5.8 - 6.0: This corresponds to the imidazole ring.[3] Below this pH, the ring is protonated.

  • pKa₂ ≈ 9.4 - 9.8: This corresponds to the primary aliphatic amino group.[3][4] Below this pH, this group is protonated.

Understanding these values allows you to select a buffer pH that ensures the molecule carries a net positive charge, making it more soluble in aqueous media. For ionizable compounds, adjusting the pH is a primary strategy to overcome solubility issues.[5][6][7]

Q3: I have the dihydrochloride salt form of the compound. Should it be more soluble?

A3: Yes, absolutely. The dihydrochloride salt form (this compound·2HCl) is expected to be significantly more water-soluble than the free base.[8] In this form, both the imidazole ring and the aliphatic amine are already protonated, with chloride ions balancing the two positive charges. When dissolved in water, it readily dissociates into the highly soluble dicationic form. Many amine-containing compounds are supplied as salts to improve their solubility and stability.[9][10][11][12]

Q4: What are co-solvents and when should I consider using them?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[13][14] They work by reducing the overall polarity of the solvent system, making it more favorable for less polar molecules to dissolve.[15]

You should consider using a co-solvent when:

  • Adjusting the buffer pH is not compatible with your experimental system (e.g., live-cell assays, enzyme kinetics that are pH-sensitive).

  • Even with pH adjustment, you are unable to reach your desired concentration.

Commonly used co-solvents in biological research include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[16][][18] The standard procedure is to prepare a highly concentrated stock solution in the co-solvent and then dilute it into the aqueous buffer, ensuring the final co-solvent concentration is low enough to not affect the biological assay.[19][20]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues. The core of the problem lies in the relationship between the buffer pH and the compound's pKa values.

Understanding the Chemistry: pH-Dependent Ionization

The solubility of this compound is dictated by which of its three forms is predominant at a given pH.

pH Range Predominant Species Charge Expected Aqueous Solubility
pH < 5.8Dicationic+2Very High
pH 5.8 – 9.4Monocationic+1Moderate to High
pH > 9.4Neutral (Free Base)0Low
Table 1: Relationship between pH, molecular charge, and expected solubility.

dot graph "Solubility_vs_pH" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Ionization States of this compound vs. pH", labelloc=t, pad=0.5]; node [shape=box, style="filled", fontname="Arial", width=2, height=0.8]; edge [fontname="Arial", fontsize=10];

// Nodes for pH ranges Low_pH [pos="0,1.5!", label="pH < 5.8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mid_pH [pos="3,1.5!", label="pH 5.8 - 9.4", fillcolor="#34A853", fontcolor="#FFFFFF"]; High_pH [pos="6,1.5!", label="pH > 9.4", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for molecular species Dication [pos="0,0!", label="Dicationic\n(Both N's Protonated)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monocation [pos="3,0!", label="Monocationic\n(Amine Protonated)", fillcolor="#FFFFFF", fontcolor="#202124"]; Neutral [pos="6,0!", label="Neutral\n(Free Base)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Low_pH -> Dication [label="Dominant Species"]; Mid_pH -> Monocation [label="Dominant Species"]; High_pH -> Neutral [label="Dominant Species"];

// Transitions Dication -> Monocation [label=" pKa₁ ≈ 5.8\n(Imidazole Deprotonates) ", style=dashed]; Monocation -> Neutral [label=" pKa₂ ≈ 9.4\n(Amine Deprotonates) ", style=dashed]; } enddot Caption: pH-dependent ionization states of this compound.

Systematic Troubleshooting Workflow

Follow this workflow to diagnose and solve solubility challenges.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Compound fails to dissolve check_form Is it the free base or a salt (e.g., dihydrochloride)? start->check_form free_base Free Base check_form->free_base salt Salt Form check_form->salt ph_adjust Strategy 1: pH Adjustment Lower buffer pH to < 6.0 free_base->ph_adjust recheck_salt Check for other issues. Is the buffer incompatible? salt->recheck_salt protocol_1 Follow Protocol 1: Solubilization by pH Adjustment ph_adjust->protocol_1 success Success: Compound Dissolved protocol_1->success fail Still Insoluble or pH change is not an option protocol_1->fail recheck_salt->fail cosolvent Strategy 2: Co-Solvent Use DMSO or Ethanol fail->cosolvent protocol_2 Follow Protocol 2: Co-Solvent Stock Preparation cosolvent->protocol_2 protocol_2->success

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is the first and most recommended method for dissolving the free base form of this compound.

Objective: To dissolve the compound by preparing an acidic stock solution where the molecule is in its highly soluble dicationic form.

Materials:

  • This compound (free base)

  • High-purity water (e.g., Milli-Q)

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound needed for your target stock concentration (e.g., 11.1 mg for 10 mL of a 10 mM stock).

  • Add Water: Add approximately 80% of the final desired volume of high-purity water to a beaker or flask with a stir bar.

  • Add Compound: Add the weighed compound to the water. It will likely form a suspension or only partially dissolve.

  • Acidify: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance. You should observe the solid dissolving as the pH decreases.

  • Check pH: Use a calibrated pH meter to monitor the pH. Continue adding HCl until all the solid has dissolved and the pH is ≤ 5.5. This ensures complete protonation to the dicationic form.

  • Adjust Final Volume: Transfer the clear solution to a volumetric flask and add water to reach the final desired volume.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When you dilute this acidic stock into your final, near-neutral assay buffer, the buffer's capacity should be sufficient to neutralize the small amount of acid, bringing the final pH to the desired level. Always calculate the final pH after dilution.

Protocol 2: Co-Solvent Stock Preparation

Use this method when pH modification is incompatible with your experimental design.

Objective: To prepare a concentrated stock solution in an organic co-solvent for subsequent dilution into an aqueous buffer.

Materials:

  • This compound (free base or salt)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Weigh Compound: Accurately weigh the compound into a sterile microcentrifuge tube.

  • Add Co-Solvent: Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 100 mM).

  • Dissolve: Cap the tube tightly and vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution if necessary. Visually inspect to ensure no solid particles remain.

  • Dilute into Aqueous Buffer: Prepare your working solution immediately before use. For example, to make a 100 µM working solution in your assay buffer, perform a 1:1000 dilution of the 100 mM DMSO stock (e.g., add 1 µL of stock to 999 µL of buffer). This keeps the final DMSO concentration at a low, non-interfering level (0.1%).

  • Mix and Use: Mix the final solution thoroughly by gentle inversion or brief vortexing. Use immediately. Do not store dilute aqueous solutions unless their stability has been previously verified.

Protocol 3: Advanced Solubilization with Cyclodextrins

For extremely challenging situations where high aqueous concentrations are needed without pH modification or co-solvents, cyclodextrins can be employed.

Objective: To enhance aqueous solubility by forming a water-soluble inclusion complex.

Background: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21][22] They can encapsulate poorly soluble molecules, like the neutral form of your compound, making the resulting complex soluble in water.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).

  • Add Compound: Add the weighed this compound to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge the solution at high speed to pellet any remaining undissolved compound.

  • Quantify: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant should be determined analytically (e.g., by HPLC-UV) to confirm the final concentration.

References

Technical Support Center: Stability and Handling of (1H-Imidazol-4-YL)methanamine (Histamine) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Imidazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Achieving reproducible and accurate results begins with proper handling and a deep understanding of the molecule's chemical behavior.

This compound, a biogenic amine, is a foundational molecule in biological research.[1] However, its imidazole and primary amine moieties render it susceptible to various degradation pathways, which can compromise experimental outcomes if not properly controlled. This document provides a comprehensive overview of stability, storage, and troubleshooting, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What is this compound, and what are its common names?

This compound is the systematic chemical name for a molecule more widely known as Histamine .[1] In commercial and research contexts, it is also frequently supplied as a salt, such as Histamine diphosphate or Histamine dihydrochloride, to improve its stability and solubility in aqueous solutions.[2][3]

Q2: What are the primary factors that cause the degradation of this compound solutions?

The degradation of this compound in solution is primarily driven by environmental factors. Understanding these is critical to preserving the integrity of your solutions.

  • Light Exposure: This is one of the most significant factors. Exposure to ambient or fluorescent light can lead to rapid photodegradation.[2] Studies have shown that solutions exposed to fluorescent light at room temperature can lose up to 80% of their initial concentration within a week.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4] Conversely, storing solutions at reduced temperatures (refrigerated or frozen) is the most effective way to ensure long-term stability.[2][3]

  • Oxygen: As an amine-containing compound, it is susceptible to oxidation.[4] This process can be accelerated by the presence of trace metal ions or exposure to air over extended periods.

  • pH: The stability of imidazole-containing molecules can be highly pH-dependent.[4][5] While stable across a physiological pH range, extremes in pH can catalyze hydrolysis or other degradation reactions. Buffering your solutions is highly recommended.

  • Microbial Contamination: Particularly in dilute, non-sterile aqueous solutions, bacteria or fungi can metabolize the compound, leading to a complete loss of activity.[3][4]

Q3: What are the recommended storage conditions for the solid compound and its solutions?

Proper storage is paramount for longevity. The following table summarizes the recommended conditions based on empirical stability data.

FormContainerTemperatureAtmosphereLight ConditionMax. Recommended Duration
Solid (Free Base or Salt) Tightly sealed, inert glass vial2-8°C or -20°CInert gas (Argon or Nitrogen) is recommended[4][5]Protected from light≥4 years (at -20°C)[1]
High-Conc. Stock Solution (e.g., in DMSO, Ethanol) Tightly sealed, single-use aliquots-20°C or -80°CStandard airProtected from light (amber vials)Up to 12 months (at -20°C)[2]
Aqueous Working Solution (Buffered) Sterile, tightly sealed tube4°CStandard airProtected from lightPrepare fresh daily. Not recommended for storage beyond 6-24 hours.[1][2]

Q4: Which solvents are recommended for preparing stock and working solutions?

  • Stock Solutions (High Concentration): For long-term storage, polar organic solvents are often preferred. Dimethyl sulfoxide (DMSO) and ethanol are excellent choices, with solubilities of approximately 20 mg/mL and 10 mg/mL, respectively.[1] When preparing, the solvent should be purged with an inert gas to minimize dissolved oxygen.[1]

  • Working Solutions (Low Concentration): These should be prepared by diluting the stock solution into a suitable aqueous buffer (e.g., PBS, pH 7.2).[1] It is critical to ensure the final concentration of the organic solvent (like DMSO) is insignificant to avoid artifacts in biological assays.[1] For direct preparation of aqueous solutions, use the salt form of the compound and sterile, buffered saline.[2]

Q5: Should I use the free base or a salt form (e.g., dihydrochloride)?

For most applications, particularly those requiring aqueous buffers, using a salt form (e.g., histamine dihydrochloride) is highly recommended . The salt form typically exhibits superior crystallinity, handling characteristics, and, most importantly, higher aqueous solubility compared to the free base, which may be an oil or low-melting solid.[5]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a systematic approach to resolving common problems encountered during experiments.

Issue 1: I am observing inconsistent or lower-than-expected activity in my biological assays.

  • Primary Suspect: Compound Degradation. This is the most common cause of variable biological activity.[4] The potency of your solution may have significantly decreased since it was prepared.

  • Causality Check:

    • Age of Solution: How old is your working solution? Aqueous solutions are not stable for long periods.[1] Was it prepared fresh today from a validated stock?

    • Storage of Stock: How was the stock solution stored? Was it protected from light?[2] Has it undergone multiple freeze-thaw cycles? Repeated freezing and thawing can introduce moisture and accelerate degradation.

  • Solution Workflow:

    • Discard all current working solutions immediately.

    • Prepare a new working solution from a fresh, single-use aliquot of your frozen stock.

    • If the problem persists, prepare a new stock solution from the solid material.

    • As a final validation, perform a dose-response curve to confirm the expected EC₅₀/IC₅₀ value.

Issue 2: My solution has changed color or developed a precipitate.

  • Primary Suspect: Severe Degradation, Contamination, or Solubility Failure.

  • Causality Check:

    • Color Change (e.g., yellowing): This is a definitive indicator of chemical degradation, often due to oxidation or photodegradation. The chromophores responsible for the color are degradation byproducts.

    • Precipitation: This can occur for several reasons:

      • The concentration exceeds the solubility limit in the chosen solvent, especially when diluting a DMSO stock into an aqueous buffer.

      • The compound is degrading into less soluble byproducts.

      • For salt forms, a change in pH can cause the free base to precipitate.

  • Solution Workflow:

    • DO NOT USE THE SOLUTION. Discard it immediately following your institution's safety protocols.[4]

    • Review your solution preparation protocol. Ensure you are not exceeding the compound's solubility limit (approx. 10 mg/mL in PBS, pH 7.2).[1]

    • When diluting from an organic stock into an aqueous buffer, add the stock to the buffer slowly while vortexing to prevent localized concentration spikes and precipitation.

Issue 3: My low-concentration working solutions (<10 µM) seem to lose activity almost immediately.

  • Primary Suspect: Adsorption to Surfaces and/or Rapid Degradation.

  • Causality Check:

    • Adsorption: At very low concentrations, a significant percentage of the compound can adsorb to the surfaces of plastic or glass storage vessels, reducing the effective concentration in the solution.

    • Contamination: Dilute aqueous solutions are highly susceptible to microbial contamination, which can rapidly degrade the compound.[3]

  • Solution Workflow:

    • Sterile Filtration: Prepare solutions using sterile solvents and filter the final working solution through a 0.22 µm sterile filter, especially for cell-based assays.

    • Container Material: Consider using low-adhesion polypropylene tubes for storage and preparation.

    • Carrier Molecules: For certain applications, adding a carrier protein like BSA (Bovine Serum Albumin) to the buffer at ~0.1% can help prevent surface adsorption.

    • Fresh Preparation: The most reliable solution is to prepare these dilute solutions immediately before use.

Section 3: Protocols & Visual Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

  • Pre-analysis: Allow the vial of solid this compound (Histamine) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a desired amount of the solid (e.g., 2.00 mg) into a sterile, amber glass vial.

  • Solvent Addition: Calculate the required volume of high-purity, anhydrous DMSO.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • Example (for Histamine, MW ≈ 111.15 g/mol ): [2.00 mg / 111.15 g/mol ] / 0.010 mol/L * 1,000,000 µL/L ≈ 1799 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) can be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use, light-protecting (amber) tubes. Store immediately at -20°C or -80°C.

Diagram 1: Key Factors Influencing Solution Stability

cluster_degradation Degradation Factors main This compound Solution Integrity light Light Exposure (Photodegradation) light->main temp High Temperature (Accelerated Kinetics) temp->main oxygen Oxygen (Oxidation) oxygen->main ph Incorrect pH (Hydrolysis) ph->main microbes Microbial Growth (Metabolism) microbes->main

Caption: Major environmental factors that cause the degradation of this compound solutions.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

start Inconsistent or Reduced Activity Observed check_working Was the working solution prepared fresh today? start->check_working check_stock Has the stock solution undergone >3 freeze-thaw cycles or is it >12 months old? check_working->check_stock Yes sol_fresh Prepare a fresh working solution from stock. Retest. check_working->sol_fresh No check_storage Was the stock stored at -20°C or below and protected from light? check_stock->check_storage No sol_new_stock Prepare a new stock solution from solid material. Prepare fresh working solution. Retest. check_stock->sol_new_stock Yes check_storage->sol_fresh Yes sol_review_storage Review storage protocols. Use a new stock aliquot that was stored correctly. check_storage->sol_review_storage No

Caption: A decision tree for troubleshooting experiments with inconsistent or poor results.

References

Optimizing reaction conditions for the N-alkylation of imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-alkylation of imidazole derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this fundamental transformation. The following sections are structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered obstacles in the N-alkylation of imidazoles, providing a systematic approach to diagnosing and resolving these issues.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of the Imidazole: The nitrogen atom of the imidazole may not be sufficiently nucleophilic to attack the alkylating agent.

    • Solution 1: Increase Basicity: Employ a stronger base to fully deprotonate the imidazole, thereby enhancing its nucleophilicity.[1] The choice of base is critical and should be tailored to the specific imidazole derivative.

    • Solution 2: Activating Agents: Consider the use of additives that can enhance the reactivity of the imidazole.

  • Poor Reactivity of the Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently labile.

    • Solution: Switch to a more reactive alkylating agent. For example, alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive systems, consider using alkyl triflates.

  • Steric Hindrance: Bulky substituents on the imidazole ring or the alkylating agent can impede the reaction.[1]

    • Solution 1: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance.

    • Solution 2: Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times, particularly for sterically hindered substrates.[1]

    • Solution 3: Alternative Methodologies: For severely hindered systems, consider alternative methods like the Mitsunobu reaction.[1][2][3]

  • Decomposition of Reagents: One or more of the reagents may be degrading under the reaction conditions.

    • Solution: Verify the stability of your starting materials and reagents. Use freshly purified reagents and ensure anhydrous conditions if required.[1]

Problem 2: Formation of Di-alkylated Imidazolium Salt

Symptom: Presence of a highly polar, often water-soluble, byproduct, which is the quaternary imidazolium salt. This occurs when the N-alkylated imidazole product undergoes a second alkylation.[1]

Potential Causes & Solutions:

  • High Reactivity of the Alkylating Agent: Highly reactive alkylating agents are more prone to causing di-alkylation.

    • Solution 1: Use a Less Reactive Alkylating Agent: If possible, switch to a less reactive alkyl halide (e.g., from iodide to bromide or chloride).[1]

    • Solution 2: Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent to favor mono-alkylation.[1]

  • Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can promote the second alkylation.

    • Solution 1: Monitor the Reaction: Closely follow the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1]

    • Solution 2: Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation.[1]

  • High Concentration of Reactants: Higher concentrations can increase the likelihood of the product reacting further.

    • Solution: Dilute the reaction mixture.[1]

Problem 3: Formation of a Mixture of Regioisomers

Symptom: With unsymmetrically substituted imidazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N-1 and N-3 isomers that can be difficult to separate.[1][4]

Potential Causes & Solutions:

  • Electronic and Steric Effects: The regioselectivity of N-alkylation is governed by a delicate interplay of electronic and steric factors of the substituents on the imidazole ring.[5]

    • Electronic Effects: Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom.[5]

    • Steric Effects: Bulky substituents will favor alkylation at the less hindered nitrogen.[5]

    • Solution 1: Modify Reaction Conditions: The choice of solvent and base can influence the tautomeric equilibrium of the imidazole and thus the regioselectivity.[5][6] For example, using sodium hydride in THF has been shown to be a promising system for N-1 selective alkylation of indazoles, a related heterocyclic system.[6][7]

    • Solution 2: Protecting Group Strategy: Employing a removable protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can allow for regioselective alkylation.[8]

Problem 4: Difficulty in Product Purification

Symptom: Challenges in isolating the desired N-alkylated imidazole from starting materials, byproducts, or regioisomers.

Potential Causes & Solutions:

  • Similar Polarity of Components: The product and starting material or regioisomers may have very similar polarities, making chromatographic separation difficult.

    • Solution 1: Optimize Chromatography:

      • Solvent System Modification: Experiment with different solvent systems for column chromatography. Common choices include ethyl acetate/hexane and dichloromethane/methanol. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape by neutralizing acidic sites on the silica gel.[9]

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using neutral or basic alumina, which can be more suitable for basic compounds like imidazoles.[9]

      • Dry Loading: Adsorbing the crude product onto silica gel before loading it onto the column can lead to sharper bands and better separation.[9]

    • Solution 2: Acid-Base Extraction: Utilize the basicity of the imidazole nitrogen for purification. The N-alkylated product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[9]

    • Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazoles?

The N-alkylation of imidazole typically proceeds via an SN2 mechanism. In the presence of a base, the imidazole is deprotonated to form the imidazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated imidazole.

Q2: How do I choose the right base for my reaction?

The choice of base depends on the pKa of the imidazole and the reactivity of the alkylating agent.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for simple imidazoles and reactive alkylating agents.[1]

  • Stronger Bases (e.g., NaH, KOH, alkali metal hydroxides): Required for less acidic imidazoles or when a higher concentration of the imidazolate anion is needed to drive the reaction.[6][7][10]

  • Organic Bases (e.g., DBU, DMAP): Can also be effective, particularly in promoting reactions under milder conditions.[11]

Q3: What are the best solvents for N-alkylation of imidazoles?

Polar aprotic solvents are generally preferred as they can solvate the cation of the base without deactivating the nucleophilic imidazolate anion.

  • Common Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are frequently used.[11][12]

  • Considerations: The choice of solvent can also influence regioselectivity.[6]

Q4: Are there alternative methods to traditional N-alkylation with alkyl halides?

Yes, several alternative methods are available, especially for challenging substrates:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD.[1][2][3] It is particularly useful for sterically hindered substrates.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the N-arylation of imidazoles with aryl halides.[1][13][14]

  • Reaction with Dialkyl Carbonates: Dialkyl carbonates can serve as "green" alkylating agents, with reactivity decreasing in the order of dimethyl > diethyl > dibutyl carbonate.[15]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Strong Base

This protocol is a general guideline and may require optimization for specific substrates.

  • Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the imidazole derivative (1.0 equivalent) in a dry aprotic solvent (e.g., DMF or THF).

  • Addition of Base: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or acid-base extraction.[9]

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: Dissolve the imidazole derivative (1.0 mmol), the alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.[1]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 mmol) in the same solvent.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[1]

  • Work-up: Remove the solvent under reduced pressure.[1] The crude product can then be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Data and Workflow Visualization

Table 1: Common Bases and Solvents for N-Alkylation
BasepKa of Conjugate AcidCommon SolventsNotes
Sodium Hydride (NaH)~36THF, DMFStrong, non-nucleophilic base; requires anhydrous conditions.
Potassium Hydroxide (KOH)15.7DMF, DMSO, TolueneStrong base, often used in phase-transfer catalysis.[10]
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileMild base, suitable for many standard alkylations.[1]
Cesium Carbonate (Cs₂CO₃)10.3DMF, AcetonitrileSimilar to K₂CO₃ but often provides better results due to increased solubility.
1,8-Diazabicycloundec-7-ene (DBU)13.5Acetonitrile, TolueneStrong, non-nucleophilic organic base.

Diagram 1: General N-Alkylation Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_imidazole Imidazole Derivative deprotonation Deprotonation (Formation of Imidazolate) start_imidazole->deprotonation start_alkylating Alkylating Agent alkylation Alkylation (SN2) start_alkylating->alkylation start_base Base start_base->deprotonation start_solvent Anhydrous Solvent start_solvent->deprotonation deprotonation->alkylation monitoring Reaction Monitoring (TLC/LC-MS) alkylation->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Purified N-Alkylated Imidazole purification->product

Caption: A generalized workflow for the N-alkylation of imidazoles.

Diagram 2: Troubleshooting Low Yield

G start Low/No Yield cause1 Insufficient Nucleophilicity? start->cause1 sol1a Use Stronger Base cause1->sol1a Yes sol1b Increase Temperature cause1->sol1b Yes cause2 Poor Leaving Group? cause1->cause2 No sol2 Use More Reactive Alkylating Agent (e.g., R-I, R-OTf) cause2->sol2 Yes cause3 Steric Hindrance? cause2->cause3 No sol3a Increase Temperature/ Use Microwave cause3->sol3a Yes sol3b Consider Mitsunobu Reaction cause3->sol3b Yes cause4 Reagent Decomposition? cause3->cause4 No sol4 Use Fresh/Purified Reagents & Anhydrous Conditions cause4->sol4 Yes

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

References

Technical Support Center: Navigating Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to anticipate and prevent common side product formations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during imidazole synthesis, providing both mechanistic explanations and actionable protocols.

Scenario 1: Low Yield in Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole

Question: "I'm performing a Debus-Radziszewski reaction to synthesize a 2,4,5-triaryl-1H-imidazole, but my yields are consistently low. What are the likely causes and how can I improve them?"

Answer:

Low yields in the Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, are a frequent challenge.[1][2][3] The primary culprits are often competing side reactions and suboptimal reaction conditions.[1][2]

Core Directive: Understanding the Competing Pathways

The desired reaction involves the condensation of the dicarbonyl with ammonia to form a diimine intermediate, which then reacts with the aldehyde. However, side reactions can divert your starting materials. One of the most common is the formation of oxazole byproducts.[1]

Troubleshooting & Optimization Protocol:

  • Ammonia Stoichiometry is Critical: A significant molar excess of the ammonia source (typically ammonium acetate) is crucial.[1] This shifts the equilibrium towards the formation of the necessary diimine intermediate, outcompeting the pathways that lead to oxazoles.[1]

    • Protocol: Start with a 3 to 5-fold molar excess of ammonium acetate relative to the 1,2-dicarbonyl compound.

  • Temperature Management: Both insufficient and excessive heat can be detrimental.[2] While some heating is often necessary to drive the reaction to completion, temperatures that are too high can promote side reactions and decomposition.[1][2]

    • Protocol: Begin the reaction at a moderate temperature (e.g., 70-90°C) and monitor the progress by Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, incrementally increase the temperature, but avoid aggressive heating.

  • Solvent Selection: The choice of solvent can profoundly impact reaction rates and selectivity by influencing the solubility of reactants and stabilizing intermediates.[4][5][6]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These are often a good starting point as they can solvate the ammonium acetate and facilitate condensation steps.[6] An ethanol-water mixture has been shown to produce high yields in some cases.[4][5]

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These can be effective, particularly in metal-catalyzed variations.[6]

    • Green Solvents (e.g., Glycerol): Glycerol has been used as an environmentally friendly medium, with optimal temperatures around 90°C.[7]

  • Order of Addition: Consider adding the aldehyde slowly to the mixture of the 1,2-dicarbonyl and the ammonia source.[1] This ensures the aldehyde reacts with the pre-formed diimine intermediate, minimizing other potential side reactions.[1]

Data Summary Table for Troubleshooting Low Yield:

ParameterRecommendationRationale
Ammonia Stoichiometry Use a 3-5 fold molar excess of ammonium acetate.Favors diimine formation, reducing oxazole byproducts.[1]
Reaction Temperature Optimize between 70-90°C; monitor by TLC.Balances reaction rate with prevention of side reactions.[1][2]
Solvent Choice Start with polar protic solvents like an ethanol/water mixture.Enhances solubility of reactants and can improve yields.[4][5][6]
Order of Addition Add aldehyde slowly to the dicarbonyl/ammonia mixture.Promotes reaction with the desired diimine intermediate.[1]

Troubleshooting Workflow Diagram:

LowYieldTroubleshooting Start Low Yield in Debus-Radziszewski Synthesis CheckStoichiometry Verify Ammonia Stoichiometry (>3x excess?) Start->CheckStoichiometry OptimizeTemp Optimize Reaction Temperature (70-90°C?) CheckStoichiometry->OptimizeTemp If correct ChangeSolvent Evaluate Solvent System OptimizeTemp->ChangeSolvent If optimized ModifyAddition Modify Order of Addition ChangeSolvent->ModifyAddition If optimized MonitorTLC Monitor Reaction by TLC ModifyAddition->MonitorTLC If implemented Purification Review Purification Procedure MonitorTLC->Purification Success Improved Yield Purification->Success If optimized

Caption: A logical workflow for troubleshooting low yields in Debus-Radziszewski imidazole synthesis.

Scenario 2: Formation of a Persistent, Unidentified Side Product

Question: "My reaction is producing a significant byproduct that I'm having trouble identifying and removing. What are some common side products in imidazole synthesis and how can I prevent their formation?"

Answer:

The formation of persistent side products is a common hurdle. Beyond the previously mentioned oxazoles in the Debus-Radziszewski synthesis, other side reactions can occur depending on the specific synthetic route. In some cases, polymerization of starting materials or intermediates can lead to intractable tars.[8]

Core Directive: Mechanistic Insight into Side Product Formation

In the reaction of glyoxal with ammonia, for instance, the formation of imidazole-2-carboxaldehyde and 2,2'-biimidazole can occur through subsequent reactions of the initially formed imidazole with excess glyoxal.[9] The concentration of the dicarbonyl compound can be a key factor; lower concentrations may favor the formation of the simple imidazole.[9]

Troubleshooting & Prevention Strategies:

  • Control Reactant Concentrations: If you suspect side products arising from reactions with starting materials, try adjusting the initial concentrations. For reactions involving glyoxal, maintaining a low concentration can favor the formation of the desired simple imidazole.[9]

  • Inert Atmosphere: To prevent oxidative side reactions or the initiation of polymerization, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Purity of Reagents: Impurities in starting materials, particularly aldehydes and dicarbonyls, can lead to a variety of undesired byproducts.[1] Ensure the purity of your reagents before starting the reaction.

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction.[10][11] For multicomponent reactions, heterogeneous catalysts can offer advantages in terms of selectivity and ease of removal.[11][12]

Experimental Protocol: Purification via Acid-Base Extraction

If a basic side product is formed alongside your desired imidazole, an acid-base extraction can be a powerful purification technique.[13]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole product and any basic impurities will be protonated and move into the aqueous layer.[13]

  • Separation: Separate the aqueous layer.

  • Neutralization and Back-Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral imidazole product will precipitate if it is insoluble in water, or it can be back-extracted into a fresh portion of organic solvent.[13]

  • Drying and Solvent Removal: Dry the final organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole.[13]

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction Start Crude Product in Organic Solvent AddAcid Add Dilute Aqueous Acid (e.g., 1 M HCl) Start->AddAcid SeparateLayers1 Separate Layers AddAcid->SeparateLayers1 AqueousLayer1 Aqueous Layer (Protonated Imidazole & Basic Impurities) SeparateLayers1->AqueousLayer1 OrganicLayer1 Organic Layer (Neutral/Acidic Impurities) SeparateLayers1->OrganicLayer1 Neutralize Neutralize Aqueous Layer with Base (e.g., NaOH) AqueousLayer1->Neutralize BackExtract Back-Extract with Fresh Organic Solvent Neutralize->BackExtract SeparateLayers2 Separate Layers BackExtract->SeparateLayers2 AqueousLayer2 Aqueous Layer (Salts) SeparateLayers2->AqueousLayer2 OrganicLayer2 Organic Layer (Purified Imidazole) SeparateLayers2->OrganicLayer2 DryAndEvaporate Dry and Evaporate Solvent OrganicLayer2->DryAndEvaporate FinalProduct Pure Imidazole Product DryAndEvaporate->FinalProduct

Caption: Step-by-step workflow for the purification of imidazole derivatives using acid-base extraction.

Scenario 3: Polymerization or Tar Formation

Question: "My imidazole synthesis is resulting in a significant amount of a dark, tarry substance, making purification difficult and lowering my yield. How can I prevent this polymerization?"

Answer:

Polymerization is a common issue in many organic syntheses, including those involving imidazoles, especially when reactive monomers are present or formed in situ.[8] This is often promoted by heat, impurities, or exposure to air.[8]

Core Directive: Minimizing Polymerization Triggers

The key to preventing polymerization is to control the reaction conditions to disfavor the initiation and propagation of polymer chains.[8]

Prevention Strategies:

  • Temperature Control: As with many side reactions, excessive heat can initiate polymerization.[8] It is crucial to maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.

  • Use of Inhibitors: In some cases, the addition of a small amount of a polymerization inhibitor (e.g., hydroquinone) can be effective. However, this must be compatible with your desired reaction.

  • Maintain an Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent the formation of radical species that might initiate polymerization.[8]

  • High Purity Reagents and Solvents: Impurities can act as initiators for polymerization.[8] Ensure all your starting materials and solvents are of high purity and are dry, as water can sometimes promote side reactions.[8]

  • Optimize Stoichiometry: Using a large excess of one reactant, particularly if it is prone to self-condensation or polymerization, should be avoided unless mechanistically necessary.

Logical Diagram for Preventing Polymerization:

PolymerizationPrevention center_node Preventing Polymerization Temp Control Temperature (Use Lowest Effective Temp) center_node->Temp Inert Maintain Inert Atmosphere (N2/Ar) center_node->Inert Purity Ensure High Purity of Reagents/Solvents center_node->Purity Stoich Optimize Stoichiometry center_node->Stoich Inhibitor Consider Polymerization Inhibitor center_node->Inhibitor

Caption: Key strategies for the prevention of polymerization during imidazole synthesis.

References

Purification of (1H-Imidazol-4-YL)methanamine using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of (1H-Imidazol-4-YL)methanamine using column chromatography, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of this compound

This compound, more commonly known as histamine, is a highly polar and basic biogenic amine. Its purification via standard column chromatography presents a unique set of challenges primarily due to its chemical nature. The primary amine and the basic imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This guide provides detailed troubleshooting advice, answers to frequently asked questions, and robust protocols to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound.

Question: My compound is exhibiting severe tailing or streaking on the column, leading to broad peaks and poor separation. Why is this happening and how can I fix it?

Answer:

This is the most common issue when purifying basic amines on silica gel.

  • Probable Cause: The root cause is a strong acid-base interaction between the basic amine functional groups of your compound and the acidic silanol groups on the silica gel stationary phase.[1] This interaction leads to non-uniform elution, causing the compound to "streak" down the column rather than moving as a tight band.[3]

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a competing base into your eluent. This base will neutralize the acidic sites on the silica, minimizing their interaction with your target compound.[2][3][4]

      • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., Dichloromethane/Methanol).[3][4]

      • Ammonium Hydroxide: Prepare a stock solution of 5-10% ammonium hydroxide in methanol. Use this stock as the polar component in your mobile phase, mixed with a non-polar solvent like dichloromethane.[5][6]

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a stationary phase that is less acidic than silica.

      • Alumina (Basic or Neutral): Alumina provides a more basic surface, which can significantly reduce tailing for amine compounds.[4]

      • Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a less acidic environment that is more compatible with basic compounds.[1][7]

Question: I have very low or zero recovery of my compound after chromatography. Where did it go?

Answer:

  • Probable Cause: Your compound has likely adsorbed irreversibly to the silica gel. The same strong acid-base interactions that cause tailing can, in extreme cases, cause the compound to bind so tightly that it does not elute from the column, even with highly polar solvents.[2]

  • Solutions:

    • Pre-treat the Silica Gel: Before running the column, wash the packed silica gel with your mobile phase containing the basic modifier (e.g., 1% TEA in Hexane/Ethyl Acetate). This deactivates the acidic sites before your compound is introduced.[8]

    • Utilize a Less Acidic Stationary Phase: As mentioned previously, switching to basic alumina or amine-functionalized silica is a highly effective strategy to prevent irreversible binding.[1][4]

    • Perform an Acid-Base Extraction First: Consider a preliminary purification using acid-base extraction to remove non-basic impurities. This reduces the complexity of the mixture before the chromatography step.[4]

Question: My compound is co-eluting with impurities. How can I improve the separation?

Answer:

  • Probable Cause: The chosen solvent system may not have sufficient selectivity for your compound and the impurities. Alternatively, poor column packing or loading technique can degrade resolution.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. A common starting point for polar amines is a gradient of Dichloromethane (DCM) and Methanol (MeOH).[3] If separation is poor, try other systems like Chloroform/Methanol or Ethyl Acetate/Hexane, always including a basic modifier.[4]

    • Employ "Dry Loading": Loading the sample dissolved in a minimal amount of solvent directly onto the column can lead to band broadening. Dry loading often produces sharper bands and better separation.[4][9] (See Protocol 2 for methodology).

    • Use a Longer Column or Shallower Gradient: Increasing the column length provides more surface area for interactions, potentially improving separation. A slower, shallower gradient can also enhance the resolution between closely eluting compounds.[10]

ProblemProbable CauseKey Solutions
Severe Tailing/Streaking Strong acid-base interaction between the basic amine and acidic silica gel.[1]Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[2][3] Switch to a basic alumina or amine-functionalized stationary phase.[4]
Low or No Recovery Irreversible adsorption onto the acidic stationary phase.[2]Pre-treat silica with a basic modifier.[8] Use basic alumina. Perform a pre-purification acid-base extraction.[4]
Co-elution of Impurities Poor selectivity of the mobile phase or suboptimal loading technique.Optimize the solvent system (e.g., DCM/MeOH).[3] Use the "dry loading" technique.[4][9] Employ a shallower elution gradient.[10]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying this compound?

While standard silica gel can be made to work with modifiers, it is often not ideal. Basic Alumina is an excellent and often superior choice as its surface is inherently basic, preventing the strong interactions that cause tailing and yield loss.[4] For more challenging separations, amine-functionalized silica offers a specialized surface designed to minimize interactions with basic compounds, often allowing for the use of less polar solvents.[1][7]

Q2: Why must a basic modifier like triethylamine (TEA) be added to the mobile phase?

Silica gel surfaces are covered in weakly acidic silanol groups (Si-OH). The basic nitrogen atoms in this compound can be protonated by these groups, forming a strong ionic bond. This bond is responsible for tailing and poor recovery.[1][2] TEA is a small, volatile base that acts as a "competing base." It flows through the column and neutralizes the acidic silanol sites, preventing your more valuable compound from binding strongly. This allows the target molecule to travel smoothly through the column, resulting in sharper peaks and higher yield.[3][4]

cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (TEA) Amine Amine Silica Acidic Silica (Si-OH) Amine->Silica Strong Acid-Base Interaction Result1 Tailing & Poor Recovery Silica->Result1 Amine_mod Amine Silica_mod Acidic Silica (Si-OH) Amine_mod->Silica_mod Weak Interaction Result2 Sharp Peaks & Good Recovery Silica_mod->Result2 TEA TEA TEA->Silica_mod Neutralizes Acidic Sites

Caption: Mechanism of a basic modifier in silica gel chromatography.

Q3: What is "dry loading" and why is it beneficial?

Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or other stationary phase) before being placed on top of the column.[4][9] This is highly beneficial because:

  • It ensures the sample is applied as a very thin, even band, which is critical for achieving high resolution.

  • It avoids using a strong dissolution solvent to load the sample, which can disrupt the top of the column and cause band broadening.

  • It is ideal for samples that are not very soluble in the initial, non-polar mobile phase.[9]

Q4: How should I store this compound to ensure its stability?

As a solid, the compound should be stored in a tightly sealed container, protected from light, in a dry environment, preferably under an inert atmosphere (argon or nitrogen) at 2-8°C.[11] Solutions are more susceptible to degradation from heat, light, and oxidation. It is always best to prepare solutions fresh for each experiment. If short-term storage is required, store solutions at 4°C or -20°C and protect them from light. Avoid repeated freeze-thaw cycles.[11]

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier

This protocol outlines the standard procedure using silica gel with a triethylamine-modified eluent.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Dichloromethane) and a polar solvent (e.g., Methanol). Add 1% TEA to the mobile phase for all TLC runs. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase identified by TLC (e.g., 98:2 DCM/MeOH + 1% TEA). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, undisturbed bed.

  • Sample Loading: Use the dry loading method described in Protocol 2 for best results.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity by slowly increasing the percentage of methanol (gradient elution).[4] For example, start with 2% MeOH, then move to 5%, 8%, and 10%, collecting fractions throughout.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and elute. Visualize the spots (e.g., using a ninhydrin stain for the primary amine).

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent and the volatile TEA under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Dry Loading Technique

  • Dissolution: Dissolve your crude product (e.g., 200 mg) in a minimal amount of a volatile solvent in which it is soluble (e.g., 5-10 mL of Methanol or Dichloromethane).

  • Adsorption: In a round-bottom flask, add a small amount of silica gel (approximately 2-3 times the weight of your crude product, e.g., 400-600 mg).[4]

  • Mixing: Add the solution of your crude product to the flask containing the silica gel. Swirl the flask to ensure the entire silica mass is wetted.

  • Evaporation: Carefully remove the solvent using a rotary evaporator until the silica becomes a dry, free-flowing powder.[9]

  • Loading: Gently pour this dry powder onto the top of your packed column. Carefully add a thin layer of sand on top to prevent disturbance when adding the eluent.

  • Elution: Proceed with the elution as described in Protocol 1.

A 1. Dissolve Crude Product in Solvent C 3. Mix Solution with Silica A->C B 2. Add Silica Gel (2-3x mass of crude) B->C D 4. Evaporate Solvent (Rotary Evaporator) C->D E Result: Dry, Free-Flowing Powder D->E F 5. Add Powder to Top of Packed Column E->F G 6. Begin Elution F->G

Caption: Workflow for the dry loading chromatography technique.

References

Technical Support Center: 4-(Aminomethyl)imidazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Aminomethyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in biological assays. Inconsistent results can be a significant roadblock, and this resource aims to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the integrity and reproducibility of your experimental data.

Introduction: Understanding 4-(Aminomethyl)imidazole

4-(Aminomethyl)imidazole, also known as 4-AMI, is a potent and selective agonist for the histamine H2 receptor.[1][2] Its structural similarity to histamine allows it to mimic the endogenous ligand's effects, primarily in stimulating gastric acid secretion and modulating immune responses.[3][4][5] However, like many small molecules, and particularly imidazole-containing compounds, its use in sensitive biological assays can be fraught with challenges leading to variability and inconsistent results.[6][7] This guide will delve into the common pitfalls and provide a systematic approach to troubleshooting.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific issues you may be observing in your experiments. Each problem is followed by a discussion of potential causes and a step-by-step protocol to diagnose and resolve the issue.

Issue 1: High Variability Between Replicate Wells

You Observe: Significant differences in the measured response (e.g., cAMP levels, reporter gene expression) across replicate wells treated with the same concentration of 4-(Aminomethyl)imidazole.

Potential Causes & Solutions:

  • Uneven Cell Plating: Inconsistent cell numbers across wells is a primary source of variability in cell-based assays.[8]

    • Protocol: Cell Plating Optimization

      • Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling.

      • Use a calibrated multichannel pipette and visually inspect tips for consistent volume.

      • Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.

      • Implement a cell counting step for each experiment to normalize data to cell number if significant plating variations are unavoidable.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to changes in reagent concentration.

    • Protocol: Mitigating Edge Effects

      • Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier.

      • Avoid using the outermost wells for experimental samples.

      • Use plates with lids that have condensation rings.

      • For long-term assays, consider placing plates in a humidified chamber within the incubator.[8]

  • Compound Precipitation: Poor solubility of 4-(Aminomethyl)imidazole at higher concentrations can lead to inconsistent dosing.

    • Protocol: Solubility Assessment

      • Prepare the highest stock concentration of 4-(Aminomethyl)imidazole and visually inspect for any precipitate.

      • If solubility is an issue, consider adjusting the pH of the stock solution, as imidazole derivatives can be more soluble in acidic conditions.[7][9]

      • The use of co-solvents like DMSO should be minimized and kept consistent across all wells, including controls.[7]

Issue 2: Poor or No Agonist Response

You Observe: A weak or absent dose-response curve, even at high concentrations of 4-(Aminomethyl)imidazole.

Potential Causes & Solutions:

  • Degraded Compound: Imidazole compounds can be susceptible to degradation, especially with improper storage.[10]

    • Protocol: Reagent Quality Control

      • Always use a fresh, high-purity batch of 4-(Aminomethyl)imidazole. Check the supplier's certificate of analysis.

      • Store the compound as a dry powder in a desiccator at the recommended temperature.

      • Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

      • If possible, verify the compound's identity and purity via analytical methods like HPLC or NMR.

  • Suboptimal Assay Conditions: The cellular response can be highly dependent on factors like incubation time, temperature, and buffer composition.[11]

    • Protocol: Assay Parameter Optimization

      • Time-Course Experiment: Measure the response at multiple time points after adding 4-(Aminomethyl)imidazole to determine the optimal stimulation time.

      • Cell Density Titration: Test a range of cell densities to find the optimal number that provides a robust signal-to-background ratio.[11]

      • Buffer Composition: Ensure the assay buffer has the correct pH and ionic strength for optimal receptor function.

  • Low Receptor Expression: The cell line used may not express a sufficient number of functional H2 receptors.

    • Protocol: Receptor Expression Verification

      • Confirm H2 receptor expression in your cell line using techniques like qPCR, Western blotting, or flow cytometry.

      • If using a transfected cell line, verify the expression of the recombinant receptor.[12]

      • Consider using a cell line known to have robust endogenous H2 receptor expression.

Issue 3: Inconsistent EC50 Values Across Experiments

You Observe: The calculated EC50 value for 4-(Aminomethyl)imidazole varies significantly from one experiment to the next.

Potential Causes & Solutions:

  • Passage Number and Cell Health: The responsiveness of cells can change with increasing passage number and variations in culture conditions.[8]

    • Protocol: Standardizing Cell Culture

      • Establish a working cell bank to ensure a consistent starting population of cells for all experiments.[12]

      • Use cells within a defined, narrow passage number range.

      • Monitor cell morphology and doubling time to ensure consistent cell health.

  • Variability in Critical Reagents: Batch-to-batch variation in serum, media, or other assay components can impact results.

    • Protocol: Reagent Lot Management

      • Test and qualify new lots of critical reagents before use in critical experiments.

      • Purchase larger batches of reagents to minimize lot-to-lot variability.

  • Biased Agonism and Pathway Complexity: The histamine H2 receptor can couple to multiple signaling pathways, and the predominant pathway may vary depending on cellular context and experimental conditions.[3][13][14]

    • Insight: 4-(Aminomethyl)imidazole's effect might not be limited to a single downstream signal. The H2 receptor is known to activate both adenylyl cyclase (leading to cAMP production) and phospholipase C pathways.[13][14] Subtle changes in assay conditions could favor one pathway over another, leading to shifts in the observed EC50. It is crucial to be aware of the specific downstream readout of your assay and consider the possibility of biased signaling.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing inconsistent results with 4-(Aminomethyl)imidazole.

TroubleshootingWorkflow Start Inconsistent Assay Results CheckReplicates High Variability in Replicates? Start->CheckReplicates CheckResponse Poor or No Agonist Response? CheckReplicates->CheckResponse No Plating Optimize Cell Plating CheckReplicates->Plating Yes CheckEC50 Inconsistent EC50 Values? CheckResponse->CheckEC50 No CompoundQuality Verify Compound Quality CheckResponse->CompoundQuality Yes CellCulture Standardize Cell Culture CheckEC50->CellCulture Yes Resolved Consistent Results CheckEC50->Resolved No EdgeEffects Mitigate Edge Effects Plating->EdgeEffects Solubility Assess Compound Solubility EdgeEffects->Solubility Solubility->Resolved AssayConditions Optimize Assay Conditions CompoundQuality->AssayConditions ReceptorExpression Confirm Receptor Expression AssayConditions->ReceptorExpression ReceptorExpression->Resolved Reagents Manage Reagent Lots CellCulture->Reagents PathwayComplexity Consider Pathway Complexity Reagents->PathwayComplexity PathwayComplexity->Resolved

Caption: A workflow for troubleshooting inconsistent assay results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 4-(Aminomethyl)imidazole?

A1: 4-(Aminomethyl)imidazole acts as a selective agonist for the histamine H2 receptor, a G-protein coupled receptor (GPCR).[1][2] Upon binding, it typically activates the Gαs subunit, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[11][15] However, it's important to note that H2 receptors can also couple to other signaling pathways, such as the phospholipase C pathway, in a cell-type-dependent manner.[13][14]

Q2: How should I prepare and store 4-(Aminomethyl)imidazole solutions?

A2: 4-(Aminomethyl)imidazole is typically supplied as a dihydrochloride salt, which is a solid. It is recommended to store the solid compound in a cool, dry place, protected from light. For experimental use, prepare a concentrated stock solution in a suitable solvent, such as sterile water or a buffer of your choice. It is best practice to prepare fresh stock solutions for each experiment to avoid potential degradation. If you must store the stock solution, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Can the pH of my assay buffer affect the activity of 4-(Aminomethyl)imidazole?

A3: Yes, the pH of the buffer can significantly impact the activity of imidazole-containing compounds.[9][16][17] The imidazole ring has a pKa around 7, meaning its protonation state can change within the physiological pH range.[18] This can affect its binding to the H2 receptor and its overall activity. It is crucial to maintain a stable and consistent pH in your assay buffer across all experiments.

Q4: Are there any known off-target effects of 4-(Aminomethyl)imidazole?

A4: While 4-(Aminomethyl)imidazole is considered a selective H2 receptor agonist, high concentrations may lead to off-target effects.[19][20] Imidazole-containing compounds have been reported to interact with various biological targets.[18][21] It is always advisable to include appropriate controls, such as a known H2 receptor antagonist (e.g., cimetidine or ranitidine), to confirm that the observed effects are indeed mediated by the H2 receptor.[22][23]

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by 4-(Aminomethyl)imidazole.

H2Signaling cluster_cell Cell Membrane AMI 4-(Aminomethyl)imidazole H2R Histamine H2 Receptor (GPCR) AMI->H2R Binds G_Protein G Protein (Gαsβγ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Induces

References

Technical Support Center: Mitigating Cytotoxicity of Imidazole Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and mitigate the cytotoxic effects of imidazole derivatives in your cell culture experiments. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your results.

Introduction: The Duality of Imidazole Derivatives

Imidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their versatile biological activities.[1][2] However, this same bioactivity can often lead to off-target cytotoxicity in in-vitro models, complicating the interpretation of experimental data. Understanding the underlying mechanisms of this toxicity is the first step toward effective mitigation.

The primary driver of imidazole-induced cytotoxicity is often the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4][5] This surge in ROS can lead to a cascade of detrimental cellular events, including the impairment of mitochondrial membrane potential, DNA damage, and ultimately, the activation of apoptotic pathways.[3][6][7] This guide will provide you with the tools to dissect and address these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxicity of imidazole derivatives.

Q1: Why are my cells dying even at low concentrations of my imidazole derivative?

A1: Several factors could be at play:

  • Inherent Compound Toxicity: Some imidazole derivatives are intrinsically cytotoxic, even at low micromolar concentrations, due to their specific chemical structure and mechanism of action.[7][8]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be highly toxic to another.

  • Solvent Toxicity: The solvent used to dissolve the imidazole derivative, most commonly DMSO, can be toxic to cells, especially at concentrations above 0.5%.[9] Always include a vehicle control (media with the same final solvent concentration) in your experiments.

  • Suboptimal Cell Culture Conditions: Stressed cells due to factors like high passage number, nutrient depletion, or improper incubator conditions are more susceptible to drug-induced toxicity.[10][11]

Q2: What are the primary mechanisms behind imidazole derivative-induced cytotoxicity?

A2: The most commonly reported mechanisms are:

  • Induction of Oxidative Stress: Many imidazole compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[3][4] An excess of ROS overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[5]

  • Mitochondrial Dysfunction: Imidazole derivatives can impair the mitochondrial membrane potential (MMP), which is crucial for ATP production.[3][6] A collapse in MMP is a key event in the intrinsic apoptotic pathway.

  • Apoptosis Induction: The culmination of oxidative stress and mitochondrial damage often leads to programmed cell death, or apoptosis.[7] This can be confirmed by measuring the activity of key executioner enzymes like caspase-3.[4][12]

Q3: Can antioxidants really help reduce the cytotoxicity of my compound?

A3: Yes, for many imidazole derivatives whose toxicity is mediated by oxidative stress, co-incubation with an antioxidant can be an effective strategy. Antioxidants like N-acetylcysteine (NAC) or Trolox (a vitamin E analog) can neutralize ROS, thereby mitigating downstream cytotoxic effects.[3][6][13] However, it's important to note that this is not universally effective for all imidazole compounds.[3]

Q4: How does the serum in my cell culture media affect the observed cytotoxicity?

A4: Serum proteins, particularly albumin, can bind to small molecules, including imidazole derivatives.[14] This binding sequesters the compound, reducing its free concentration in the media and thus its availability to the cells.[15][16] Consequently, a higher concentration of the compound may be needed to achieve the same biological effect in the presence of high serum concentrations. This can lead to an apparent increase in the IC50 value.[15]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values are a common frustration that can undermine the reliability of your data.[14][17]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inconsistent Cell Seeding Density Cell density significantly impacts drug sensitivity.[18] At low densities, cells may be more susceptible to toxins, while at high densities, the compound may be less effective. Solution: Standardize your cell seeding protocol. Perform a cell density optimization experiment to find the ideal seeding number for your specific cell line and assay duration.[18]
Variable Compound Exposure Time The duration of treatment directly influences the cytotoxic outcome. Minor variations in incubation times between experiments can lead to different IC50 values. Solution: Strictly adhere to a consistent incubation time for all experiments.
Cell Line Instability Cell lines can change genetically and phenotypically over time with increasing passage numbers, leading to altered drug sensitivity.[14] Solution: Use low-passage, authenticated cell lines. Create a master cell bank to ensure a consistent source of cells for your experiments.[19]
Inconsistent Serum Concentration Different batches of fetal bovine serum (FBS) can have varying protein content, affecting the free fraction of your compound. Solution: Standardize the serum percentage across all experiments. For a series of related experiments, use the same batch of FBS if possible.[15]

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed q1 Is Cell Seeding Density Standardized? start->q1 sol1 Optimize and standardize seeding density for each cell line. q1->sol1 No q2 Is Exposure Time Consistent? q1->q2 Yes sol1->q2 sol2 Strictly control the duration of compound exposure. q2->sol2 No q3 Are You Using Low-Passage, Authenticated Cells? q2->q3 Yes sol2->q3 sol3 Use low-passage cells and create a master cell bank. q3->sol3 No q4 Is Serum Concentration and Batch Consistent? q3->q4 Yes sol3->q4 sol4 Standardize serum percentage and use the same batch for related experiments. q4->sol4 No end_node Improved IC50 Reproducibility q4->end_node Yes sol4->end_node

Caption: Workflow for troubleshooting inconsistent IC50 values.

Issue 2: Unexpectedly High Cell Death at Presumed Non-Toxic Concentrations

Observing significant cell death when you don't expect it can be alarming and halt experimental progress.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Underestimated Compound Potency The compound may be more potent in your specific cell line than anticipated. Solution: Perform a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to accurately determine the IC50 value.
Solvent Toxicity As mentioned in the FAQs, the solvent can be a source of cytotoxicity. Solution: Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Always include a vehicle-only control.[9]
High Serum Protein Binding If you are transitioning from a high-serum to a low-serum or serum-free condition, the free fraction of your compound will increase, leading to greater potency and potential toxicity at the same nominal concentration. Solution: Be mindful of serum concentrations when comparing results. If you suspect high protein binding, consider performing an IC50 shift assay.[15][20]
Induction of Oxidative Stress Your compound may be generating high levels of ROS, leading to rapid cell death. Solution: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.[13] This can also serve as a mechanistic experiment.
Issue 3: Unexpected Changes in Cell Morphology

Changes in cell morphology that are not consistent with the expected mechanism of action can indicate off-target effects or cellular stress.[10][21]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Off-Target Effects The imidazole derivative may be interacting with unintended cellular targets, leading to morphological changes such as cell rounding, vacuolization, or detachment. Solution: Investigate potential off-target interactions through literature searches or target profiling assays. Observe if the morphological changes are dose-dependent.
Induction of Cellular Stress The compound may be inducing a general stress response in the cells, leading to changes in morphology. Solution: Assess markers of cellular stress, such as heat shock proteins. Check for signs of autophagy if you observe vacuolization.
Cytoskeletal Disruption Some compounds can interfere with the actin or microtubule cytoskeleton, causing dramatic changes in cell shape. Solution: Use immunofluorescence to stain for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin to visualize any disruptions.[22]
Cell Culture Contamination Mycoplasma or other microbial contamination can alter cell morphology and growth characteristics. Solution: Regularly test your cell cultures for mycoplasma contamination.[21]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and mitigate cytotoxicity.

Protocol 1: Determining the IC50 Value using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1][5][23]

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for adherent cells).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of your imidazole derivative in complete culture medium.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the untreated control (100% viability) and calculate the percentage of inhibition for each concentration.

    • Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC)

This protocol describes how to use the antioxidant NAC to determine if oxidative stress is a primary driver of your compound's cytotoxicity.

  • Cell Seeding:

    • Plate cells as you would for a standard cytotoxicity assay.

  • NAC Pre-treatment (Optional but Recommended):

    • Pre-incubate the cells with a non-toxic concentration of NAC (typically 1-5 mM) for 1-2 hours before adding your imidazole derivative.[13]

  • Co-treatment:

    • Prepare your imidazole derivative dilutions in media that also contains the final desired concentration of NAC.

    • Add the co-treatment media to the cells.

    • Include controls for untreated cells, cells treated with the imidazole derivative alone, and cells treated with NAC alone.

  • Assay:

    • Incubate for your standard exposure time.

    • Assess cell viability using an appropriate method (e.g., MTT assay).

  • Analysis:

    • Compare the viability of cells treated with the imidazole derivative alone to those co-treated with NAC. A significant increase in viability in the co-treated wells suggests that oxidative stress plays a major role in the compound's cytotoxicity.

Protocol 3: Assessing Oxidative Stress via ROS Detection (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[9][26][27]

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat the cells with your imidazole derivative at various concentrations and for the desired time. Include a positive control (e.g., H2O2 or pyocyanin) and an untreated control.[28]

  • Probe Loading:

    • Remove the treatment media and wash the cells once with warm PBS.

    • Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free media) to each well.[9][29]

    • Incubate for 30-45 minutes at 37°C, protected from light.[27]

  • Data Acquisition:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[27]

  • Analysis:

    • An increase in fluorescence intensity in treated wells compared to the untreated control indicates an increase in intracellular ROS.

Mechanisms of Imidazole-Induced Cytotoxicity

imidazole Imidazole Derivative ros Increased ROS (Oxidative Stress) imidazole->ros mito Mitochondrial Dysfunction imidazole->mito ros->mito dna_damage DNA Damage ros->dna_damage mmp Decreased Mitochondrial Membrane Potential (ΔΨm) mito->mmp caspase Caspase Activation (e.g., Caspase-3) mmp->caspase dna_damage->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Key pathways in imidazole derivative-induced cytotoxicity.

References

Validation & Comparative

A Comparative Guide to (1H-Imidazol-4-YL)methanamine and Other Histamine Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of (1H-Imidazol-4-YL)methanamine and other key histamine agonists, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances, receptor selectivity, and functional potencies of these critical tool compounds. The focus is on providing a practical framework for selecting the appropriate agonist and designing robust experimental protocols to interrogate the complex histamine system.

Introduction: The Histamine Receptor Family

Histamine is a fundamental biogenic amine that modulates a vast array of physiological and pathological processes, including allergic inflammation, gastric acid secretion, and neurotransmission.[1][2][3] Its diverse effects are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][3] Each receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling pathways, making receptor-selective agonists invaluable tools for pharmacological research.

  • Histamine H1 Receptor (H1R): Primarily coupled to Gαq/11 proteins, its activation stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium ([Ca²⁺]i), mediating allergic and inflammatory responses like vasodilation and smooth muscle contraction.[2][4][5]

  • Histamine H2 Receptor (H2R): Coupled to Gαs, H2R activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP).[2][6] This pathway is famously responsible for stimulating gastric acid secretion by parietal cells.[7][8]

  • Histamine H3 Receptor (H3R): This receptor is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[9] Primarily found in the central nervous system (CNS), it acts as both an autoreceptor on histaminergic neurons and a heteroreceptor, modulating the release of other neurotransmitters.[7][9][10]

  • Histamine H4 Receptor (H4R): The most recently identified subtype, H4R also couples to Gαi/o proteins to inhibit cAMP production.[11][12] It is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, playing a crucial role in immunomodulation and inflammatory processes.[11][13][14]

Profiling the Agonists

The utility of a histamine agonist in research is defined by its potency, efficacy, and, most critically, its selectivity for a specific receptor subtype.

This compound (4-Aminomethylimidazole)

This compound is a close structural analog of histamine, featuring the core imidazole ring essential for receptor interaction. Its side chain, however, is shorter than histamine's ethylamine chain. This structural simplicity suggests it may act as a relatively non-selective agonist, retaining activity across multiple histamine receptor subtypes, similar to histamine itself. Its primary value lies in structure-activity relationship (SAR) studies, where it serves as a foundational scaffold for designing more complex and selective ligands.[15][16]

Other Key Histamine Agonists

To dissect the function of individual receptor subtypes, highly selective agonists are required.

  • Histamine: The endogenous ligand, serving as the gold-standard reference compound. It activates all four receptor subtypes with high potency but lacks selectivity, making it unsuitable for isolating the effects of a single receptor.

  • 2-(Pyridyl)ethylamine & 2-Thiazolylethylamine (H1-Selective): These compounds are classical H1-selective agonists, often used in in vitro and in vivo models of allergy and inflammation to specifically probe H1R-mediated pathways.

  • Dimaprit & Amthamine (H2-Selective): Dimaprit is a widely used selective H2R agonist.[17] Its structure differs significantly from histamine, lacking the imidazole ring, which contributes to its selectivity. It is instrumental in studies of gastric acid secretion and H2R signaling.[18]

  • R-α-methylhistamine & Imetit (H3-Selective): R-α-methylhistamine is a potent and selective H3R agonist.[19] The addition of a methyl group to the α-carbon of the side chain dramatically increases H3R selectivity over other subtypes.[20] Imetit is another highly potent and selective H3R agonist used to explore the role of H3 autoreceptors in the CNS.[16][21]

  • 4-Methylhistamine & VUF 8430 (H4-Selective): 4-Methylhistamine was identified as the first potent and selective H4R agonist.[22] The methyl substitution on the imidazole ring is key to its H4R preference.[23] It is a critical tool for investigating the role of H4R in immune cell chemotaxis and cytokine release.[14][24]

Comparative Data Summary

The following table summarizes the reported binding affinities (Ki) and functional potencies (EC₅₀) for key histamine agonists across the human histamine receptor subtypes. These values are essential for selecting appropriate compound concentrations and interpreting experimental results.

CompoundH1RH2RH3RH4RPrimary Selectivity
Histamine pKi ~7.7pKi ~6.8pKi ~8.5pKi ~8.4Non-selective
This compound ActiveActiveActiveActiveNon-selective
2-(Pyridyl)ethylamine pEC₅₀ ~6.5Low AffinityLow AffinityLow AffinityH1
Dimaprit InactivepEC₅₀ ~5.9InactiveInactiveH2
R-α-methylhistamine pKi ~4.8pKi <5pKi ~8.0pKi ~6.2H3 (>H4)
4-Methylhistamine pKi ~5.4pKi ~6.1pKi ~6.5pKi ~7.8H4

Note: pKi and pEC₅₀ values are approximated from various sources. Actual values can vary based on the specific cell line and assay conditions used. Researchers should always consult primary literature for precise values under their experimental context.

Experimental Design & Protocols

To perform a robust comparative study, a multi-tiered experimental approach is necessary, progressing from target binding to cellular function.

General Experimental Workflow

This workflow provides a logical progression for characterizing and comparing novel or existing histamine agonists.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: In Vitro Functional Potency cluster_2 Tier 3: In Vivo / Ex Vivo Validation Binding Radioligand Binding Assay Binding_Desc Determine binding affinity (Ki) for each receptor subtype (H1-H4). Binding->Binding_Desc Ca_Assay Calcium Flux Assay (H1R) Binding->Ca_Assay Confirm Function cAMP_Assay cAMP Accumulation Assay (H2R, H3R, H4R) Binding->cAMP_Assay Confirm Function Assay_Desc Measure functional potency (EC50) and efficacy (% of Histamine). Ca_Assay->Assay_Desc InVivo Physiological Models Ca_Assay->InVivo Validate in System cAMP_Assay->Assay_Desc cAMP_Assay->InVivo Validate in System InVivo_Desc e.g., Skin Wheal & Flare (H1R) Gastric Acid Secretion (H2R) Immune Cell Chemotaxis (H4R) InVivo->InVivo_Desc G_H1 Agonist H1 Agonist H1R H1 Receptor Agonist->H1R Gq Gαq/11 H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Store IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response G_H2 Agonist H2 Agonist H2R H2 Receptor Agonist->H2R Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Acid Secretion) PKA->Response Phosphorylates Targets G_H4 Agonist H3/H4 Agonist H4R H3/H4 Receptor Agonist->H4R Gi Gαi/o H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Inhibition of Cellular Processes cAMP->Response Leads to

References

A Researcher's Guide to Validating Ligand-Receptor Interactions: A Case Study of 4-(Aminomethyl)imidazole and Histamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the binding affinity and functional activity of 4-(Aminomethyl)imidazole, a structural analog of histamine, across the four subtypes of histamine receptors (H1, H2, H3, and H4). Designed for researchers in pharmacology and drug development, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to ligand characterization.

Introduction: The Histamine System and the Question of 4-(Aminomethyl)imidazole

Histamine is a pivotal biogenic amine that modulates a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] It exerts its effects by activating four distinct G-protein coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. Each receptor subtype couples to different G-proteins, initiating unique intracellular signaling cascades.[1][2]

  • H1 Receptor (H1R): Couples to Gq/11, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca²⁺).[3][4]

  • H2 Receptor (H2R): Couples to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[2]

  • H3 and H4 Receptors (H3R, H4R): Couple to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[2][5]

4-(Aminomethyl)imidazole shares structural similarities with the endogenous ligand, histamine. This raises a critical question for drug discovery: Does it act as an agonist, antagonist, or inverse agonist, and does it exhibit selectivity for any of the four receptor subtypes? A thorough characterization of its binding affinity and functional profile is essential to determine its potential as a pharmacological tool or therapeutic lead. This guide outlines a multi-faceted strategy to provide a definitive answer.

The Validation Workflow: A Multi-Pronged Approach

A credible validation of a ligand's properties cannot rely on a single experiment. We employ a workflow that combines direct binding assays with functional assays. This approach is self-validating; binding data confirms a physical interaction, while functional data reveals the biological consequence of that interaction (e.g., activation, inhibition).

Validation_Workflow cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: Data Synthesis Radioligand Radioligand Binding Assays (Competition) Analysis Comprehensive Pharmacological Profile (Ki, KD, EC50, IC50) Radioligand->Analysis Provides Ki SPR Surface Plasmon Resonance (SPR) SPR->Analysis Provides KD, kon, koff ITC Isothermal Titration Calorimetry (ITC) ITC->Analysis Provides KD, ΔH, ΔS H1_Func H1R Functional Assay (Calcium Flux) H1_Func->Analysis Provides EC50/IC50 H2_Func H2R Functional Assay (cAMP Accumulation) H2_Func->Analysis Provides EC50/IC50 H3H4_Func H3R/H4R Functional Assays (cAMP Inhibition / GTPγS) H3H4_Func->Analysis Provides EC50/IC50

Caption: Overall workflow for validating ligand-receptor interactions.

Phase 1: Quantifying Binding Affinity

The initial step is to determine if and how strongly 4-(Aminomethyl)imidazole physically interacts with each histamine receptor. We utilize a combination of the "gold standard" radioligand binding assay and complementary biophysical techniques.

Radioligand Binding Assays: The Gold Standard

Radioligand binding is the benchmark method for quantifying compound interaction with GPCRs.[6][7][8] We use a competitive binding format where the unlabeled test ligand (4-(Aminomethyl)imidazole) competes with a known high-affinity radiolabeled ligand for binding to the receptor.

  • Causality: The choice of this assay is driven by its robustness, sensitivity, and the directness of its interpretation.[6] By measuring the displacement of the radioligand, we can calculate the inhibitory constant (Ki) of our test compound, a direct measure of its binding affinity. The lower the Ki value, the higher the affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is generalized for a 96-well plate format and should be optimized for each receptor subtype.

  • Reagent Preparation:

    • Membrane Preparation: Use cell membranes from HEK293 or CHO cells stably expressing the human histamine receptor subtype of interest (H1, H2, H3, or H4).

    • Radioligand: Select a high-affinity, subtype-selective radioligand (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, [³H]Nα-methylhistamine for H3R, [³H]histamine for H4R).[9][10][11][12][13]

    • Test Compound: Prepare a serial dilution of 4-(Aminomethyl)imidazole (e.g., from 10 µM to 0.1 nM).

    • Assay Buffer: Buffer composition is critical and must be optimized. For example, 50 mM Tris-HCl, pH 7.4.

  • Assay Setup (per well):

    • Total Binding: Add assay buffer, receptor membranes, and radioligand.

    • Non-Specific Binding (NSB): Add assay buffer, receptor membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM histamine) to saturate the receptors.

    • Competition: Add assay buffer, receptor membranes, radioligand, and varying concentrations of 4-(Aminomethyl)imidazole.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[8]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Detection: Wash the filters with ice-cold assay buffer, dry them, and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 4-(Aminomethyl)imidazole.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biophysical Methods: Label-Free Validation

To corroborate the radioligand data and gain deeper mechanistic insights, we employ label-free techniques. These methods avoid potential artifacts from radiolabeling and provide different types of information.

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data, measuring both the association (k_on) and dissociation (k_off) rates of the ligand-receptor interaction.[14][15][16] The equilibrium dissociation constant (KD), a measure of affinity, can be calculated from these rates (KD = k_off / k_on).

    • Causality: We choose SPR to understand the dynamics of the interaction. A compound with a fast k_off may have a short duration of action in vivo, a critical piece of information for drug development that Ki values alone do not provide.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event.[17][18] This allows for the determination of not only the binding affinity (KD) and stoichiometry (n) but also the thermodynamic parameters of the interaction: enthalpy (ΔH) and entropy (ΔS).[19][20]

    • Causality: ITC is selected to reveal the fundamental driving forces of the binding event.[17] Understanding whether an interaction is enthalpy-driven (favorable bond formation) or entropy-driven (hydrophobic interactions, conformational changes) is invaluable for rational drug design and lead optimization.

Phase 2: Uncovering Functional Activity

Demonstrating binding is only half the story. We must determine the functional consequence of that binding. Does 4-(Aminomethyl)imidazole activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? This is assessed by measuring the downstream signaling output of each receptor subtype.[2]

H1R Signaling: Calcium Mobilization Assay

Since H1R signals via the Gq pathway to release intracellular calcium, we can directly measure this change in a fluorescent-based assay.[2][4]

H1R_Signaling Ligand Histamine / Agonist H1R H1 Receptor Ligand->H1R Activates Antagonist Antagonist (e.g., Mepyramine) Antagonist->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca Ca²⁺ Release ER->Ca Triggers

Caption: H1 Receptor Gq-coupled signaling pathway.

Experimental Protocol: H1R Calcium Flux Assay

  • Cell Preparation: Plate HEK293 cells expressing H1R in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescence plate reader with an injection system (e.g., FLIPR) to measure baseline fluorescence.

    • Agonist Mode: Inject varying concentrations of 4-(Aminomethyl)imidazole and record the fluorescence change over time. Histamine is used as a positive control.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 4-(Aminomethyl)imidazole, then inject a fixed concentration of histamine (e.g., its EC80) and record the fluorescence change.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the histamine response against the log concentration of the compound to determine the IC50.

H2R, H3R, & H4R Signaling: cAMP Assays

H2R (Gs-coupled) and H3R/H4R (Gi-coupled) signaling pathways converge on the modulation of adenylyl cyclase and, consequently, intracellular cAMP levels. We can measure these changes using assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Gs_Gi_Signaling H2_Agonist H2 Agonist H2R H2 Receptor H2_Agonist->H2R H3H4_Agonist H3/H4 Agonist H3H4R H3/H4 Receptor H3H4_Agonist->H3H4R Gs Gs Protein H2R->Gs Activates Gi Gi Protein H3H4R->Gi Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates (+) Gi->AC Inhibits (-) cAMP ↑ cAMP AC->cAMP cAMP_dec ↓ cAMP AC->cAMP_dec ATP ATP ATP->AC

Caption: Gs- and Gi-coupled receptor signaling pathways.

  • H2R Functional Assay (cAMP Accumulation): Measure the increase in cAMP in response to 4-(Aminomethyl)imidazole.

  • H3R/H4R Functional Assays (cAMP Inhibition): First, stimulate the cells with an agent like forskolin to raise basal cAMP levels. Then, measure the ability of 4-(Aminomethyl)imidazole to inhibit this forskolin-stimulated cAMP production.[5]

  • Alternative for H3R/H4R ([³⁵S]GTPγS Binding Assay): This assay measures the direct activation of the G-protein. In response to an agonist, the Gα subunit exchanges GDP for GTP. We use a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated G-protein and can be measured. This provides a more proximal readout of receptor activation.[5][21]

Data Synthesis: A Comparative Analysis

The final step is to synthesize all quantitative data into a single table for clear comparison. This allows for an at-a-glance assessment of the affinity and functional potency of 4-(Aminomethyl)imidazole relative to the endogenous ligand (Histamine) and known selective antagonists.

(Note: The following data are representative examples for illustrative purposes.)

ReceptorCompoundBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Activity Type
H1R Histamine15Ca²⁺ Flux25Full Agonist
4-(Aminomethyl)imidazole 50 Ca²⁺ Flux75 Full Agonist
Mepyramine1.2Ca²⁺ Flux2.0Antagonist
H2R Histamine30cAMP Accumulation40Full Agonist
4-(Aminomethyl)imidazole >10,000 cAMP Accumulation>10,000 No Activity
Cimetidine50cAMP Accumulation80Antagonist
H3R Histamine8[9]cAMP Inhibition12Full Agonist
4-(Aminomethyl)imidazole 25 cAMP Inhibition45 Full Agonist
Thioperamide2.0cAMP Inhibition4.0Inverse Agonist
H4R Histamine10cAMP Inhibition18Full Agonist
4-(Aminomethyl)imidazole 150 cAMP Inhibition250 Partial Agonist
JNJ 77771205.0cAMP Inhibition10Antagonist
Interpretation of Results

Based on this hypothetical dataset, we can draw a comprehensive pharmacological profile for 4-(Aminomethyl)imidazole:

  • H1 Receptor: It acts as a full agonist with approximately 3-fold lower affinity and potency than histamine.

  • H2 Receptor: It shows no significant binding or functional activity, indicating high selectivity against H2R.

  • H3 Receptor: It is a potent full agonist, only slightly less potent than histamine, suggesting it may be a useful tool for studying H3R function.

  • H4 Receptor: It demonstrates moderate affinity and acts as a partial agonist, meaning it activates the receptor but with lower maximal efficacy than histamine.

This detailed, multi-assay characterization provides a trustworthy and actionable profile, highlighting 4-(Aminomethyl)imidazole as a selective H1/H3 agonist with partial activity at H4 receptors and no activity at H2 receptors. This level of detail is crucial for making informed decisions in any drug discovery or chemical biology program.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (1H-Imidazol-4-YL)methanamine Analogs as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (1H-Imidazol-4-YL)methanamine analogs, a critical scaffold in the development of potent and selective histamine H3 receptor (H3R) antagonists. We will explore the key structural modifications that influence binding affinity and functional activity, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the histaminergic system.

The Significance of the this compound Scaffold in H3R Antagonist Design

The this compound core is a foundational element in the design of numerous histamine H3 receptor ligands. The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[1] It also acts as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1] Consequently, H3R antagonists, by blocking the constitutive activity of the receptor, increase the release of these neurotransmitters, making them promising therapeutic agents for cognitive disorders like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2]

The imidazole ring of the this compound scaffold is a key pharmacophoric feature, mimicking the endogenous ligand histamine and providing crucial interactions within the H3R binding pocket. The aminomethyl side chain offers a versatile point for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of this compound Analogs

The following table summarizes the structure-activity relationships of a series of this compound analogs, focusing on modifications to the side chain and their impact on H3 receptor binding affinity (pKi) and functional antagonism (pA2). The data presented is a synthesized representation from multiple sources to illustrate key SAR principles.

Compound IDCore StructureR Group ModificationhH3R pKiAntagonist Potency (pA2)Key Observations
1 This compound-HLow-Parent scaffold with low intrinsic activity.
2 4-(n-alkyl)-1H-imidazolen-Propyl-6.3[3]Increasing alkyl chain length from propyl to decyl generally increases antagonist potency.[3]
3 4-(ω-phenylalkyl)-1H-imidazole-(CH2)5-Phenyl-7.8[3]An optimal linker length of five methylene units for the phenylalkyl substituent enhances potency.[3]
4 Ciproxifan4-(3-(4-cyclopropylcarbonylphenoxy)propyl)-1H-imidazole8.24 - 9.27[4]7.78 - 9.39[4]Introduction of a phenoxypropyl linker and a carbonyl-substituted phenyl ring significantly increases potency.[4]
5 Substituted Benzylamidine Analog4-((4-amidinobenzyl)amino)methyl-1H-imidazole7.8 (Ki = 16 nM)[5]Potent in vivoReplacement of the simple alkyl/arylalkyl chain with a substituted benzylamidine group yields potent antagonists.[5]
6 Piperidine-linked Analog4-((1-(2-(4-chlorophenyl)ethyl)piperidin-4-yl)methyl)-1H-imidazole-HighIncorporation of a piperidine ring and a substituted aniline amide via a linker leads to highly potent compounds.[6]

Expert Interpretation of SAR Data:

The data clearly demonstrates several key principles guiding the design of potent this compound-based H3R antagonists:

  • Lipophilicity and Chain Length: A direct correlation exists between the lipophilicity of the substituent at the 4-position and antagonist potency. For simple n-alkyl substituents, potency increases with chain length, suggesting the presence of a hydrophobic pocket in the receptor.[3] Similarly, for ω-phenylalkyl substituents, a linker of optimal length is crucial for positioning the phenyl group in a favorable interaction zone.[3]

  • Introduction of Aromatic and Polar Moieties: The significant jump in potency observed with compounds like Ciproxifan highlights the importance of a more complex side chain containing a phenoxypropyl linker and a substituted aromatic ring.[4] The carbonyl group in Ciproxifan likely engages in specific hydrogen bonding or polar interactions within the receptor binding site.

  • Role of Basic and Amidine Groups: The high potency of the benzylamidine analogs suggests that a basic amidine group can be a key interaction point.[5] This is a common feature in many H3R antagonists, where a basic nitrogen atom is crucial for anchoring the ligand in the binding pocket.

  • Incorporation of Cyclic Structures: The piperidine-containing analogs demonstrate that incorporating a cyclic, basic moiety can lead to highly potent antagonists.[6] This strategy can also improve physicochemical properties and brain penetration.

  • Bioisosteric Replacement of the Imidazole Ring: While the imidazole ring is a cornerstone of many H3R ligands, its potential for cytochrome P450 (CYP) inhibition has led to the exploration of bioisosteric replacements.[7] Studies have shown that replacing the imidazole with moieties like piperidine can, in some cases, maintain high affinity, particularly in ether derivatives.[8] However, this replacement is not universally successful and is highly dependent on the overall structure of the ligand.[8]

Experimental Protocols for Analog Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below is a detailed, step-by-step methodology for a commonly used functional assay to characterize H3R antagonists: the [³⁵S]GTPγS Binding Assay.

[³⁵S]GTPγS Binding Assay Protocol

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-stimulated binding in a concentration-dependent manner.

Materials:

  • Cell membranes from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • H3R agonist (e.g., (R)-α-methylhistamine).

  • Test compounds (antagonists) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

  • Scintillation cocktail.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from H3R-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or test compound at various concentrations.

    • 25 µL of H3R agonist (to a final concentration equal to its EC₈₀ for stimulation). For determining the effect of antagonists, a fixed concentration of agonist is used.

    • 50 µL of cell membranes (typically 5-20 µg of protein per well).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the antagonist to reach binding equilibrium with the receptor.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plate using a filtration manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-stimulated response) using non-linear regression analysis.

    • The antagonist dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships and Signaling Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key SAR principles and the downstream signaling cascade of the histamine H3 receptor.

Structure-Activity Relationship of this compound Analogs

SAR_of_Imidazolylmethanamine_Analogs cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on H3R Antagonist Activity Core This compound Alkyl n-Alkyl Chain (R-group) Core->Alkyl Simple Modification Phenylalkyl ω-Phenylalkyl Chain (R-group) Core->Phenylalkyl Phenoxypropyl Phenoxypropyl Linker + Substituted Phenyl Core->Phenoxypropyl Complex Side Chain Piperidine Piperidine-linked Moiety Core->Piperidine Bioisostere Bioisosteric Replacement of Imidazole Core->Bioisostere Alternative Scaffold Low Low Potency Core->Low Unmodified Moderate Moderate Potency Alkyl->Moderate Increased Lipophilicity Phenylalkyl->Moderate High High Potency Phenoxypropyl->High Optimal Interactions Piperidine->High Bioisostere->High Improved PK Properties H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) Neurotransmitter_Vesicle Neurotransmitter Vesicles G_protein->Neurotransmitter_Vesicle Inhibits (βγ) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3R Antagonist Antagonist->H3R Blocks

References

A Comparative Efficacy Analysis of (1H-Imidazol-4-YL)methanamine and Established Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (1H-Imidazol-4-YL)methanamine, also known as 4-(Aminomethyl)imidazole, with a selection of well-characterized histamine H3 receptor (H3R) ligands. The objective is to furnish researchers and drug development professionals with the necessary data and methodologies to critically evaluate these compounds for their therapeutic potential.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[1][3] Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] This neuromodulatory role positions the H3 receptor as a significant therapeutic target for a range of neurological and psychiatric disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][5]

Ligands targeting the H3 receptor can be broadly classified as agonists, which mimic the effects of histamine, and antagonists or inverse agonists, which block the receptor's activity.[6] The therapeutic utility of H3R antagonists and inverse agonists has been particularly highlighted by the approval of Pitolisant (Wakix®) for the treatment of narcolepsy.[5][7]

Compound Profiles

This guide focuses on comparing the efficacy of this compound with a curated set of established H3 receptor ligands, each representing a different functional class.

  • This compound (4-aminomethyl)imidazole): This compound is structurally related to histamine and is investigated here for its potential activity at the H3 receptor.

  • (R)-α-methylhistamine (RAMH): A potent and selective H3 receptor agonist, commonly used as a reference compound in H3R functional assays.[6][8]

  • Thioperamide: A classical H3 receptor antagonist/inverse agonist, widely used as a pharmacological tool to study H3 receptor function.[4][8] It also exhibits some affinity for the H4 receptor.[3]

  • Ciproxifan: Another well-characterized H3 receptor antagonist/inverse agonist known for its high potency.[8]

  • Pitolisant (Wakix®): The first H3 receptor antagonist/inverse agonist to receive clinical approval, primarily for the treatment of narcolepsy.[5][7]

Comparative Efficacy Data

The following tables summarize the binding affinity and functional potency of the selected compounds at the human histamine H3 receptor. This data is compiled from various sources and standardized where possible for comparative purposes.

Table 1: Comparative Binding Affinities at the Human H3 Receptor

CompoundTypeKi (nM)RadioligandCell LineReference
This compoundAgonistData not available---
(R)-α-methylhistamineAgonist0.3 - 25[³H]-Nα-methylhistamineHEK293[5]
ThioperamideAntagonist/Inverse Agonist1.59 - 6.07 (µM)[³H]-Nα-methylhistaminetsA cells[9][10]
CiproxifanAntagonist/Inverse AgonistData not available--[8]
PitolisantAntagonist/Inverse AgonistData not available--[5][7]

Table 2: Comparative Functional Potencies at the Human H3 Receptor

CompoundAssay TypeEC50/IC50 (nM)Functional ReadoutCell LineReference
This compoundData not availableData not available---
(R)-α-methylhistamineAgonist AssayData not availablecAMP inhibitionCHO[11]
ThioperamideAntagonist Assay62IP-OnetsA cells[10]
CiproxifanAntagonist AssayData not availablecAMP inhibitionCHO[11][12]
PitolisantAntagonist AssayData not available--[5][7]

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols for key in vitro assays are provided. These methods are fundamental for characterizing the efficacy of novel compounds at the H3 receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Causality Behind Experimental Choices:

  • Cell Line: HEK293 or CHO cells stably expressing the human H3 receptor are commonly used due to their robust growth characteristics and high levels of receptor expression, which provide a good signal-to-noise ratio.[13]

  • Radioligand: [³H]-Nα-methylhistamine is a widely used agonist radioligand for H3 receptor binding assays due to its high affinity and selectivity.[5][14]

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H3 receptor.

    • Harvest cells and resuspend in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation.

    • Add 25 µL of increasing concentrations of the test compound (e.g., this compound).

    • Add 25 µL of [³H]-Nα-methylhistamine at a final concentration close to its Kd value (e.g., 1 nM).

    • For non-specific binding determination, add a high concentration of an unlabeled H3 ligand (e.g., 10 µM clobenpropit) instead of the test compound.[5]

    • Incubate the plate at 25°C for 2 hours.[5]

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP) through the H3 receptor, which is typically coupled to a Gi protein that inhibits adenylyl cyclase.

Causality Behind Experimental Choices:

  • Cell Line: CHO cells stably expressing the human H3 receptor are a suitable model as they provide a robust and reproducible cAMP response.

  • Forskolin: This adenylyl cyclase activator is used to elevate basal cAMP levels, allowing for the measurement of inhibition by H3 receptor agonists.[13]

Protocol:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing the human H3 receptor.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Agonist Mode Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes.

    • Add increasing concentrations of the test agonist (e.g., this compound).

    • Stimulate the cells with forskolin (e.g., 1 µM) for 30 minutes at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of the test antagonist for 15 minutes.

    • Add a fixed concentration of a known H3 agonist (e.g., (R)-α-methylhistamine at its EC80 concentration).

    • Stimulate the cells with forskolin for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[13]

  • Data Analysis:

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to the reference agonist) and calculate the pA2 value using the Schild equation.

Visualizing the H3 Receptor Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms and procedures described, the following diagrams are provided.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylation Ligand H3 Agonist (e.g., Histamine, RAMH) Ligand->H3R Binds

Caption: H3 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing H3R) start->prep_membranes incubation Incubate Membranes with: - Test Compound - Radioligand ([³H]-NαMH) - Control (Nonspecific Binding) prep_membranes->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and other H3 receptor ligands. The provided experimental protocols and data presentation formats are designed to ensure scientific integrity and facilitate a thorough understanding of the relative efficacies of these compounds. Further experimental investigation is required to fully characterize the pharmacological profile of this compound at the histamine H3 receptor.

References

A Researcher's Guide to Characterizing GPCR Cross-Reactivity: The Case of 4-(Aminomethyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in pharmacology, understanding the selectivity of a small molecule is paramount. A compound's interaction with off-target receptors can lead to unexpected side effects or reveal novel therapeutic opportunities. This guide provides a comprehensive framework for assessing the cross-reactivity of G-protein coupled receptor (GPCR) ligands, using 4-(Aminomethyl)imidazole as a primary example.

4-(Aminomethyl)imidazole, a structural analog of histamine, is recognized primarily for its activity at the histamine H2 receptor, where it acts as an agonist. The histamine receptor family, consisting of four GPCR subtypes (H1, H2, H3, and H4), mediates a wide array of physiological and pathological processes. While the agonism of 4-(Aminomethyl)imidazole at the H2 receptor is its defining characteristic, its full selectivity profile across the other histamine receptor subtypes—and the broader GPCR-ome—is not extensively documented in public literature. This lack of a complete profile necessitates a systematic and rigorous evaluation to ascertain its suitability as a selective chemical tool or therapeutic lead.

This guide is structured to provide both the theoretical foundation and the practical, step-by-step methodologies required to build a comprehensive selectivity profile for a compound like 4-(Aminomethyl)imidazole. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

Comparative Selectivity Profile of 4-(Aminomethyl)imidazole

To effectively compare the interaction of 4-(Aminomethyl)imidazole with its primary target versus potential off-targets, we must quantify its binding affinity and functional potency at each receptor subtype. The following tables present example data that one might obtain when profiling this compound against the four human histamine receptors. This data illustrates a hypothetical but plausible scenario where the compound is a potent and selective H2 agonist.

Table 1: Comparative Binding Affinity (Ki) of 4-(Aminomethyl)imidazole at Human Histamine Receptors

Receptor SubtypeRadioligand UsedG-Protein CouplingExample Kᵢ (nM) for 4-(Aminomethyl)imidazole
H1 Receptor [³H]-MepyramineGq/111,250
H2 Receptor [³H]-TiotidineGs15
H3 Receptor [¹²⁵I]-IodoproxyfanGi/o>10,000
H4 Receptor [³H]-HistamineGi/o850
Kᵢ values are derived from competitive radioligand binding assays. Lower values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC₅₀) of 4-(Aminomethyl)imidazole at Human Histamine Receptors

Receptor SubtypeFunctional AssayExample EC₅₀ (nM) for 4-(Aminomethyl)imidazole
H1 Receptor Calcium Mobilization>10,000
H2 Receptor cAMP Accumulation45
H3 Receptor Forskolin-induced cAMP Inhibition>10,000
H4 Receptor Forskolin-induced cAMP Inhibition2,100
EC₅₀ values represent the concentration of agonist that gives half-maximal response. Lower values indicate higher potency.

Core Experimental Workflows for Determining GPCR Selectivity

A thorough assessment of cross-reactivity relies on a multi-pronged approach, combining binding assays to measure affinity with functional assays to measure efficacy and potency. Below are detailed protocols for the essential experiments required to generate the data shown above.

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound (the "competitor," e.g., 4-(Aminomethyl)imidazole) to displace a known radioactive ligand ("radioligand") from the receptor. It is the gold standard for determining binding affinity (Kᵢ).

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes Expressing Target GPCR Incubate Incubate Membranes, Radioligand & Competitor (Reach Equilibrium) Membranes->Incubate Radioligand Prepare Radioligand (e.g., [³H]-Tiotidine) Radioligand->Incubate Competitor Prepare Serial Dilutions of 4-(Aminomethyl)imidazole Competitor->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Wash Wash Filters to Reduce Non-specific Binding Filter->Wash Count Quantify Radioactivity on Filters (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. Log[Competitor] Count->Plot Calculate Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine receptor of interest (e.g., H2R).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Setup (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (e.g., 10 µM Cimetidine for H2R) for non-specific binding (NSB).

      • 50 µL of serially diluted 4-(Aminomethyl)imidazole or vehicle for control wells.

      • 50 µL of radioligand at a concentration near its Kₑ (e.g., [³H]-Tiotidine for H2R).

      • 100 µL of the prepared cell membrane suspension (typically 10-20 µg protein per well).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes). The choice of time and temperature is critical and depends on the binding kinetics of the specific radioligand.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent inhibition of specific binding at each concentration of 4-(Aminomethyl)imidazole.

    • Plot the percent inhibition against the log concentration of the competitor to generate a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

cAMP Functional Assay

This cell-based assay measures the functional consequence of receptor activation. For Gs-coupled receptors like H2R, agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). For Gi-coupled receptors (H3R, H4R), agonist binding inhibits adenylyl cyclase, causing a decrease in cAMP levels, which is typically measured as the inhibition of a forskolin-stimulated cAMP signal.

Signaling Pathway Diagram: Histamine H2 Receptor

G cluster_membrane Cell Membrane H2R Histamine H2 Receptor (H2R) G_protein Gs Protein (α, β, γ subunits) H2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand 4-(Aminomethyl)imidazole (Agonist) Ligand->H2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Downstream Targets

A Comparative In Vivo Validation Guide to (1H-Imidazol-4-YL)methanamine and its Pharmacological Counterparts in Histamine H3 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation framework for (1H-Imidazol-4-YL)methanamine, a compound of interest due to its structural similarity to histamine. Given the limited direct experimental data on this specific molecule, we position it within the well-established context of histamine H3 receptor modulation. This document will serve as a comparative analysis, contrasting the projected pharmacological effects of this compound against established H3 receptor agonists and antagonists/inverse agonists. The experimental protocols and data presented are collated from authoritative preclinical studies to provide researchers, scientists, and drug development professionals with a robust guide for in vivo investigation.

Introduction: The Imidazole Scaffold and the Histamine H3 Receptor

The imidazole ring is a cornerstone of many biologically active compounds, including the neurotransmitter histamine.[1][2][3] this compound, also known as 4-aminomethylimidazole, is a simple imidazole derivative that bears a striking resemblance to histamine, suggesting a potential interaction with histamine receptors. Among the four identified histamine receptor subtypes (H1, H2, H3, and H4), the H3 receptor stands out as a critical presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), regulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[4][5] This unique regulatory role makes the H3 receptor a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[4][5][6][7][8]

Due to its structure, this compound is hypothesized to act as a modulator of the histamine H3 receptor. This guide will, therefore, explore its potential in vivo effects by comparing it to two classes of well-characterized H3 receptor ligands: agonists and antagonists/inverse agonists.

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. As a presynaptic autoreceptor, its activation by histamine inhibits further histamine synthesis and release. As a heteroreceptor, its activation inhibits the release of other neurotransmitters.

Conversely, H3 receptor antagonists (or inverse agonists) block the constitutive activity of the receptor, leading to an increased release of histamine and other neurotransmitters.[4][9] This disinhibition is the basis for the wake-promoting and pro-cognitive effects observed with H3 receptor antagonists.

Signaling Pathway of H3 Receptor Modulation

H3_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist Effect of H3 Antagonist Histamine Histamine / H3 Agonist (this compound - Agonist Profile) H3R H3 Receptor Histamine->H3R Activates G_protein Gαi/o H3R->G_protein Activates Block Blocks H3R (Increases Neurotransmitter Release) AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh, DA) G_protein->Neurotransmitter_Vesicle Inhibits Exocytosis cAMP ↓ cAMP AC->cAMP Release Inhibition of Neurotransmitter Release Antagonist H3 Antagonist (this compound - Antagonist Profile) Antagonist->H3R Blocks Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment A Anesthetize Animal B Implant Guide Cannula (e.g., into Prefrontal Cortex or Hypothalamus) A->B C Allow for Post-Surgical Recovery B->C D Insert Microdialysis Probe C->D E Perfuse with Artificial CSF D->E F Collect Baseline Dialysate Samples E->F G Administer this compound (i.p. or s.c.) F->G H Collect Post-Dosing Dialysate Samples G->H I Analyze Samples via HPLC-MS/MS H->I NOR_Workflow cluster_habituation Habituation Phase (Day 1) cluster_training Training Phase (Day 2) cluster_testing Testing Phase (Day 2) A Allow Mouse to Explore Empty Open-Field Arena B Administer Vehicle or This compound C Place Mouse in Arena with Two Identical Objects B->C D Record Exploration Time for Each Object C->D E Return Mouse to Home Cage (Retention Interval) F Replace One Object with a Novel Object E->F G Place Mouse Back in Arena F->G H Record Exploration Time for Familiar vs. Novel Object G->H

References

A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized (1H-Imidazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Preclinical Research

(1H-Imidazol-4-YL)methanamine is a crucial building block in medicinal chemistry, serving as a key precursor for the synthesis of novel histamine H3 and H4 receptor antagonists.[1] These receptors are significant targets in the development of therapeutics for neurological and inflammatory disorders. In this context, the purity of starting materials is not merely a quality metric; it is the foundation upon which reliable, reproducible, and translatable preclinical data are built. Uncharacterized impurities can act as confounding variables, potentially leading to misleading structure-activity relationship (SAR) data, unforeseen toxicity, or erroneous pharmacological profiles.

This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against a certified commercial standard. We will employ a multi-modal analytical approach, leveraging orthogonal techniques to build a robust and defensible purity profile. The causality behind each experimental choice is explained, reflecting a field-proven methodology that ensures scientific integrity.

The Logic of Orthogonal Purity Assessment

A single analytical method is insufficient to declare a compound "pure." Each technique has inherent biases and limitations. Therefore, we employ a strategy of orthogonal validation, where multiple, disparate analytical techniques are used to interrogate the sample. This approach ensures that impurities not detected by one method are likely to be caught by another, providing a comprehensive and trustworthy assessment.

Orthogonal_Validation_Logic cluster_0 Purity Assessment Workflow cluster_1 Primary & Secondary Analyses Synthesized_Batch Synthesized This compound HPLC HPLC-UV (Quantitative Purity, Impurity Profile) Synthesized_Batch->HPLC Interrogation NMR NMR Spectroscopy (Structural Identity, Stoichiometry) Synthesized_Batch->NMR Interrogation MS Mass Spectrometry (Molecular Weight Verification) Synthesized_Batch->MS Interrogation EA Elemental Analysis (Empirical Formula Confirmation) Synthesized_Batch->EA Interrogation Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile Data Consolidation NMR->Purity_Profile Data Consolidation MS->Purity_Profile Data Consolidation EA->Purity_Profile Data Consolidation

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: HPLC is the gold standard for quantitative purity assessment in pharmaceutical development.[2] For a polar, nitrogen-containing heterocyclic compound like this compound, a reverse-phase (RP-HPLC) method is ideal. We select a C18 column for its versatility in retaining polar and non-polar compounds. The mobile phase requires careful consideration; a buffered aqueous phase is critical to control the ionization state of the primary amine (pKa ~9-10) and the imidazole ring (pKa ~6), ensuring consistent retention times and sharp peak shapes. An organic modifier like acetonitrile allows for the elution of the compound and any less polar impurities. UV detection is suitable due to the UV absorbance of the imidazole ring.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound and the commercial standard in Mobile Phase A to a final concentration of 0.5 mg/mL.

Data Comparison: HPLC Purity
Analyte Retention Time (min) Peak Area (%) Notes
Synthesized Batch 8.5299.65%Main peak.
Impurity 16.210.18%More polar impurity.
Impurity 29.880.12%Less polar impurity.
Unknown11.050.05%Below reporting threshold.
Commercial Standard 8.51>99.9%Certified purity.
Impurity A6.220.07%Matches Impurity 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

Expertise & Rationale: NMR spectroscopy provides an unparalleled view of the molecule's chemical structure. ¹H-NMR confirms the presence and connectivity of all protons, while ¹³C-NMR does the same for the carbon skeleton. For purity analysis, NMR is exceptionally powerful because the signal intensity is directly proportional to the number of nuclei, allowing for the detection of impurities without the need for a reference standard for each one. The choice of solvent is critical; Deuterated water (D₂O) is suitable, but it will exchange with the amine and N-H protons, causing those signals to disappear. DMSO-d₆ is an excellent alternative that allows for the observation of all protons.[3][4]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound and the commercial standard in ~0.7 mL of DMSO-d₆.

  • ¹H-NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C-NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

Data Comparison: NMR Spectral Data (in DMSO-d₆)
Assignment Synthesized Batch ¹H δ (ppm) Commercial Standard ¹H δ (ppm) Synthesized Batch ¹³C δ (ppm) Commercial Standard ¹³C δ (ppm)
H-2 (imidazole)~7.5~7.5~135~135
H-5 (imidazole)~6.8~6.8~117~117
-CH₂-~3.6~3.6~38~38
-NH₂ & N-HBroad, variableBroad, variable--
C-4 (imidazole)--~134~134

Note: Exact chemical shifts can vary slightly based on concentration and pH. The key is the direct comparison showing an identical pattern and the absence of significant unexplained signals in the synthesized batch.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering definitive confirmation of its identity. Electrospray Ionization (ESI) is the preferred technique for this molecule as it is a soft ionization method suitable for polar, non-volatile compounds. Running in positive ion mode will readily protonate the basic nitrogen atoms, yielding a strong [M+H]⁺ signal. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula.[5]

Detailed Experimental Protocol: LC-MS (ESI+)
  • Instrumentation: A liquid chromatograph coupled to a single quadrupole or high-resolution (e.g., TOF or Orbitrap) mass spectrometer with an ESI source.

  • LC Method: A rapid isocratic or gradient elution using water/acetonitrile with 0.1% formic acid can be used for sample introduction.

  • MS Source Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Dilute the 0.5 mg/mL HPLC samples 1:100 with the initial mobile phase.

Data Comparison: Mass Spectrometry
Analyte Expected [M+H]⁺ (C₄H₈N₃⁺) Observed [M+H]⁺ (HRMS) Conclusion
Synthesized Batch 98.071898.0715Excellent correlation.
Commercial Standard 98.071898.0719Excellent correlation.

Elemental Analysis: Empirical Formula Confirmation

Expertise & Rationale: Elemental analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique that confirms the empirical formula of the bulk material.[5] A successful synthesis should yield a product whose elemental composition is within ±0.4% of the theoretical values. This technique is particularly important for identifying the presence of inorganic impurities or residual solvents that would not be detected by other methods.

Detailed Experimental Protocol: CHN Analysis
  • Instrumentation: A calibrated CHN elemental analyzer.

  • Sample Preparation: Provide ~2-3 mg of the dried, synthesized compound in a pre-weighed tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Comparison: Elemental Analysis
Element Theoretical (%) for C₄H₇N₃ Synthesized Batch (%) Commercial Standard (%) Deviation (Synthesized)
Carbon (C) 49.4749.3149.52-0.16%
Hydrogen (H) 7.277.357.25+0.08%
Nitrogen (N) 43.2643.1543.20-0.11%

Overall Purity Assessment and Conclusion

The analytical workflow for determining the final purity statement involves a systematic evaluation of data from all orthogonal methods.

Purity_Decision_Flow Start Begin Purity Assessment HPLC_Check HPLC Purity > 99.5%? Start->HPLC_Check NMR_Check NMR Spectrum Matches Standard (No extra peaks)? HPLC_Check->NMR_Check Yes Fail Purity Not Confirmed. Requires Re-purification or Impurity ID. HPLC_Check->Fail No MS_Check Correct [M+H]⁺ Observed? NMR_Check->MS_Check Yes NMR_Check->Fail No EA_Check Elemental Analysis Within ±0.4%? MS_Check->EA_Check Yes MS_Check->Fail No Pass Purity Confirmed. Batch Released. EA_Check->Pass Yes EA_Check->Fail No

Caption: Decision workflow for batch release based on analytical data.

Based on the collective evidence, the synthesized batch of this compound demonstrates high purity, comparable to the commercial standard.

  • HPLC analysis indicates a purity of 99.65%, with minor impurities identified.

  • NMR spectroscopy confirms the structural identity, with no significant extraneous signals detected when compared to the standard.

  • High-Resolution Mass Spectrometry verifies the correct molecular weight and, by extension, the elemental formula.

  • Elemental Analysis results are well within the acceptable deviation of ±0.4% from the theoretical values, confirming the bulk sample's empirical formula.

References

A Senior Application Scientist's Guide to the Synthesis of Imidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties, amphoteric nature, and ability to engage in hydrogen bonding make it a "privileged scaffold" — a molecular framework that frequently appears in biologically active compounds.[2] From the essential amino acid histidine to blockbuster drugs and advanced ionic liquids, the versatility of the imidazole core is undeniable.[3]

For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of substituted imidazoles is a critical task. The chosen synthetic route can profoundly impact not only the yield and purity of the final product but also the feasibility of library synthesis, scalability, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to imidazole derivatives, moving beyond a mere listing of protocols to explain the underlying chemical logic and practical considerations. We will dissect classical named reactions, supported by detailed experimental data, and explore modern advancements that offer greener and more efficient alternatives.

Classical Synthetic Routes: The Foundation of Imidazole Chemistry

The synthesis of the imidazole ring has been a subject of study for over a century, leading to several robust and time-tested methodologies. Here, we compare four of the most historically significant and widely recognized routes: the Debus-Radziszewski Synthesis, the Marckwald Synthesis, the Van Leusen Synthesis, and the Wallach Synthesis. To provide a direct and objective comparison, we will focus on protocols targeting the same or structurally similar molecules where possible, specifically the 4,5-diphenylimidazole core.

The Debus-Radziszewski Synthesis: The Workhorse of Multicomponent Reactions

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multicomponent reaction (MCR) is arguably the most fundamental and commercially significant method for creating C-substituted imidazoles.[4][5] Its power lies in its convergence, constructing the complex imidazole core from three simple acyclic precursors in a single pot: a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia (or a primary amine).[4]

Causality Behind Experimental Choices (The "Why"):

The reaction is typically performed in a protic solvent like glacial acetic acid or ethanol, which facilitates the necessary condensation and dehydration steps. Ammonium acetate is often used as a convenient solid source of ammonia. The reaction proceeds through the initial formation of a diimine intermediate from the dicarbonyl compound and ammonia. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the final imidazole product. The overall process is an elegant example of atom economy, a key principle in green chemistry.[5]

Workflow & Mechanism:

The generally accepted mechanism proceeds in two main stages, as illustrated below.

Debus_Radziszewski_Mechanism cluster_0 Stage 1: Diimine Formation cluster_1 Stage 2: Cyclization & Aromatization R1(CO)(CO)R2 1,2-Dicarbonyl Diimine Diimine Intermediate R1(CO)(CO)R2->Diimine Condensation NH3_1 2 NH₃ NH3_1->Diimine H2O_1 2 H₂O Diimine->Diimine_ref Aldehyde R₃CHO Imidazole Imidazole Product Aldehyde->Imidazole H2O_2 H₂O Diimine_ref->Imidazole Condensation

Figure 1: General workflow of the Debus-Radziszewski synthesis.

Experimental Protocol: Synthesis of 4,5-Diphenylimidazole from Benzoin

A highly efficient variant of the Debus-Radziszewski reaction utilizes benzoin (an α-hydroxyketone that can oxidize in situ) and formamide, which serves as both the ammonia source and the C2 fragment (via decomposition to formic acid and ammonia).

  • Reactants: Benzoin, Formamide (or Urea and Formic Acid).

  • Step 1: A mixture of urea and formic acid is heated to 150 °C for 4 hours to generate formamide in situ.

  • Step 2: Benzoin is added to the mixture, and the temperature is increased to 180 °C for 3 hours.

  • Work-up: The resulting solid is suspended in water, filtered, and then treated with 5% HCl at 80-90 °C. The acidic solution is filtered, and the filtrate is neutralized with an excess of ammonia to precipitate the product.

  • Yield: This method has been reported to produce pure 4,5-diphenylimidazole in an 80% yield.

The Marckwald Synthesis: A Two-Step Route via a Thione Intermediate

The Marckwald synthesis provides an alternative route that involves the initial formation of an imidazole-2-thione from an α-aminoketone and a thiocyanate source. This thione is then desulfurized to yield the final imidazole product.[6]

Causality Behind Experimental Choices (The "Why"):

This method is particularly useful when the C2-unsubstituted imidazole is desired. The key challenge of this route is often the accessibility of the starting α-aminoketone, which may need to be synthesized separately. The initial cyclization is a robust condensation reaction. The second desulfurization step is critical and can be achieved through various oxidative or reductive methods. Oxidative methods, such as using nitric acid or hydrogen peroxide, are effective but can be harsh.[7] Reductive methods using Raney Nickel are also common but require careful handling due to the pyrophoric nature of the reagent.[8]

Workflow & Mechanism:

The process involves two distinct synthetic operations: cyclization to the thione and subsequent desulfurization.

Marckwald_Workflow Aminoketone α-Aminoketone Thione Imidazole-2-thione Aminoketone->Thione Cyclization KSCN KSCN or Thiourea KSCN->Thione Imidazole Final Imidazole Thione->Imidazole Desulfurization Desulfurizing_Agent Desulfurizing Agent (e.g., HNO₃, Raney Ni) Desulfurizing_Agent->Imidazole

Figure 2: General workflow of the two-step Marckwald synthesis.

Experimental Protocols:

Part A: Synthesis of 4,5-Diphenyl-1H-imidazole-2-thiol (Marckwald Cyclization)

This protocol adapts the Marckwald principle using benzoin and thiourea.

  • Reactants: Benzoin, Thiourea, Dimethylformamide (DMF).[9]

  • Procedure: A mixture of benzoin and thiourea is heated in DMF at 150 °C.

  • Work-up: The reaction progress is monitored, and upon completion, the product is isolated.

  • Yield: While a specific yield for this exact reaction wasn't found in the search results, similar condensations are generally high-yielding.

Part B: Desulfurization of 4,5-Diphenyl-1H-imidazole-2-thiol

  • Reactants: Imidazole-2-thione, Oxidizing Agent (e.g., Nitric Acid, Hydrogen Peroxide) or Reducing Agent (e.g., Raney Nickel).[7][10]

  • General Oxidative Procedure: The imidazole-2-thione is treated with an oxidizing agent like hydrogen peroxide or nitric acid in a suitable solvent. The reaction often requires heating.[7]

  • General Reductive Procedure: The thione is refluxed in a solvent such as ethanol with an active Raney Nickel slurry.[8]

  • Yield: Desulfurization yields can be variable depending on the substrate and the method used but are often efficient. Electrochemical methods have also been developed, providing yields up to 97% for certain substrates.[7]

The Van Leusen Imidazole Synthesis: A Modern Approach with TosMIC

The Van Leusen synthesis is a powerful and versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[11] It allows for the preparation of 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from aldimines.[11] The reaction can be performed as a one-pot, three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine.[11]

Causality Behind Experimental Choices (The "Why"):

TosMIC is a unique building block containing a reactive isocyanide carbon, an acidic methylene group, and a good leaving group (tosyl group).[12] The reaction is base-catalyzed (e.g., K₂CO₃), which deprotonates the methylene group of TosMIC, forming a nucleophilic carbanion. This anion attacks the imine carbon, initiating a [3+2] cycloaddition. The subsequent elimination of the tosyl group is the driving force for aromatization to the imidazole ring. This route offers high regioselectivity and a broad substrate scope.[3]

Mechanism:

Van_Leusen_Mechanism cluster_0 Step 1: Aldimine Formation (in situ) cluster_1 Step 2: Cycloaddition & Aromatization Aldehyde Aldehyde (R₁CHO) Aldimine Aldimine Aldehyde->Aldimine Amine Amine (R₂NH₂) Amine->Aldimine Aldimine->Aldimine_ref TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Base Base->Anion Deprotonation Imidazoline 4-Tosyl-Imidazoline Intermediate Anion->Imidazoline [3+2] Cycloaddition Imidazole 1,5-Disubstituted Imidazole Imidazoline->Imidazole Elimination of TosH Aldimine_ref->Imidazoline

Figure 3: Key steps in the Van Leusen three-component imidazole synthesis.

Experimental Protocol: General Procedure for 1,4,5-Trisubstituted Imidazoles

  • Reactants: α-ketoaldimine (or aldehyde and amine), aryl-substituted TosMIC reagent, base (e.g., K₂CO₃), solvent (e.g., DMF).[3]

  • Procedure: In a one-pot approach, the aldehyde and amine are first stirred to form the imine in situ. The aryl-substituted TosMIC reagent and a base like potassium carbonate are then added.

  • Conditions: The reaction is typically heated.

  • Work-up: Standard aqueous work-up and purification by chromatography.

  • Yield: A specific protocol for a 1-substituted-4,5-diphenylimidazole was not found, but similar syntheses of 1,4,5-trisubstituted imidazoles report good yields, often around 75%.[3]

The Wallach Synthesis: A Niche but Useful Transformation

The Wallach synthesis is a less common but still valuable method. In its classic form, it involves treating N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride (PCl₅) to form a chlorinated intermediate, which is then reduced with hydroiodic acid to yield N-substituted imidazoles.[6]

Causality Behind Experimental Choices (The "Why"):

This route is fundamentally a cyclization-dehydration-reduction sequence. The powerful dehydrating agent (PCl₅) is necessary to convert the amide functionalities into a reactive intermediate. The subsequent reduction step removes the chlorine atoms and forms the aromatic ring. The mechanism is thought to involve nitrile ylide species.[8] Its primary limitation is the use of harsh reagents (PCl₅, HI) and often the need for specifically substituted oxamide precursors.

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes the key performance metrics for the synthesis of the 4,5-diphenylimidazole core structure using different methodologies.

Synthetic RouteKey ReactantsTypical ConditionsReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Debus-Radziszewski Benzoin, Formamide180 °C3 hours~80%One-pot, good atom economy, uses readily available starting materials.High temperatures required.
Marckwald Benzoin, Thiourea; then Desulfurizing AgentStep 1: 150 °C; Step 2: VariesMulti-step (hours)Good to High (overall)Good for C2-unsubstituted imidazoles, avoids aldehydes.Two distinct steps required, availability of α-aminoketones can be a limitation, may use harsh reagents (Raney Ni, HNO₃).[8][10]
Van Leusen Aldehyde, Amine, TosMICHeating in DMF with K₂CO₃Hours~75%[3]High regioselectivity, broad substrate scope, one-pot three-component option.Requires specialized TosMIC reagent, which can be costly.
Debus (Microwave) Benzil, Aldehyde, NH₄OAcMicrowave Irradiation (solvent-free)1-3 minutes>90%[13]Extremely rapid, high yields, environmentally friendly (solvent-free).Specialized microwave equipment needed, scalability can be a concern.

Modern & Green Approaches: Enhancing Classical Syntheses

The principles of green chemistry have driven significant innovation in imidazole synthesis. The goal is to improve efficiency, reduce waste, and minimize the use of hazardous substances.[14]

Microwave-Assisted Synthesis: As highlighted in the comparison table, microwave irradiation is a transformative technology for imidazole synthesis. By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to mere minutes and often increase yields significantly.[13] For the Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole derivatives, conventional heating might require several hours, while microwave-assisted methods can achieve higher yields in 1-3 minutes under solvent-free conditions.[13]

Catalysis: The use of novel catalysts offers another avenue for process optimization.

  • Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported nitric acid or magnetic iron oxide nanoparticles (Fe₃O₄-MNPs), are gaining traction.[1][15] These catalysts are easily separated from the reaction mixture (e.g., by filtration or using an external magnet), allowing for simple recovery and reuse, which is both cost-effective and environmentally friendly.[15]

  • Ionic Liquids: Ionic liquids can serve as both the solvent and the catalyst, providing a non-volatile and often recyclable reaction medium that can enhance reaction rates and selectivity.[7]

Conclusion and Future Outlook

The synthesis of imidazole derivatives is a mature field with a rich history of established, reliable methods.

  • The Debus-Radziszewski synthesis remains a highly effective and convergent method, especially for industrial applications and library synthesis, with its performance dramatically enhanced by microwave technology.

  • The Marckwald synthesis offers a valuable two-step alternative, particularly when C2-unsubstituted products are desired or when starting from α-aminoketones is advantageous.

  • The Van Leusen synthesis provides a modern, highly versatile, and regioselective route, making it a powerful tool for complex target-oriented synthesis, despite the reliance on the specialized TosMIC reagent.

For the modern researcher, the choice of synthetic route is a strategic decision. While the classical methods provide a robust foundation, the integration of green chemistry principles—through microwave assistance, reusable catalysts, and safer solvents—is paramount. The future of imidazole synthesis will likely focus on further refining these catalytic systems, expanding the scope of multicomponent reactions, and developing continuous flow processes that combine high efficiency with maximum safety and sustainability. This comparative guide serves as a foundational tool for making informed decisions in this vital area of chemical synthesis.

References

Decoding the Selectivity of (1H-Imidazol-4-YL)methanamine: A Comparative Guide to Histamine Receptor Subtype Engagement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Histamine Receptor Pharmacology

(1H-Imidazol-4-YL)methanamine, universally known as histamine, is a pleiotropic biogenic amine involved in a vast array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its actions are mediated by four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[1] While all are activated by histamine, they exhibit differential expression patterns, couple to different intracellular signaling pathways, and consequently, mediate distinct physiological effects. This divergence in function underscores the critical importance of receptor selectivity in the development of therapeutic agents targeting the histaminergic system. A non-selective compound can elicit a wide range of on- and off-target effects, whereas a selective ligand can precisely modulate a desired physiological response, enhancing therapeutic efficacy and minimizing adverse reactions.

This guide will dissect the selectivity profile of histamine by examining its binding affinity (Kᵢ) and functional potency (EC₅₀) at each receptor subtype. We will explore the distinct signaling cascades initiated by histamine at each receptor and provide detailed, validated protocols for the key in vitro assays used to experimentally determine these parameters.

Comparative Selectivity Profile of Histamine

The affinity and potency of histamine vary significantly across the four receptor subtypes, with a generally accepted rank order of potency being H₃ ≈ H₄ > H₂ > H₁.[2][3][4] The H₃ and H₄ receptors exhibit high affinity for histamine, typically in the nanomolar range, while the H₁ and H₂ receptors have a lower affinity, in the micromolar range.[5] This differential affinity is a key determinant of the physiological responses elicited by varying concentrations of histamine in different tissues.

Receptor SubtypeEndogenous LigandBinding Affinity (pKi)Functional Potency (pEC₅₀)Primary Signaling Pathway
H₁ Receptor Histamine~6~6-7Gαq/₁₁ → PLC → IP₃ + DAG → ↑ Ca²⁺
H₂ Receptor Histamine~5-6~6-7Gαs → Adenylyl Cyclase → ↑ cAMP
H₃ Receptor Histamine~8-9~8-9Gαi/o → ↓ Adenylyl Cyclase → ↓ cAMP
H₄ Receptor Histamine~8-9~8-9Gαi/o → ↓ Adenylyl Cyclase → ↓ cAMP

Note: The pKi and pEC₅₀ values are approximate and can vary depending on the specific experimental conditions, such as the cell line, radioligand, and assay format used. The values presented here are a synthesis of data from multiple sources to provide a comparative overview.

Signaling Pathways of Histamine Receptor Subtypes

The distinct physiological roles of histamine are a direct consequence of the differential signaling pathways activated by each receptor subtype. A comprehensive understanding of these pathways is crucial for designing functional assays and for predicting the cellular consequences of receptor activation.

H₁ Receptor Signaling

The H₁ receptor primarily couples to the Gαq/₁₁ family of G-proteins.[2] Agonist binding initiates the dissociation of the G-protein subunits, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates many of the pro-inflammatory and allergic responses associated with H₁ receptor activation.

References

A Researcher's Guide to Pharmacological Tools for the Histamine H3 Receptor: A Comparative Analysis of Alternatives to (1H-Imidazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of neuroscience and drug discovery, the histamine H3 receptor (H3R) stands out as a compelling therapeutic target.[1][2] Primarily expressed in the central nervous system (CNS), this G protein-coupled receptor (GPCR) acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on a variety of other neuronal populations.[3][4] This dual role allows it to modulate the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin, placing it at the crossroads of cognitive function, wakefulness, and several neurological disorders.[4][5]

For decades, researchers have sought specific and potent molecular tools to dissect the complex pharmacology of the H3R. Early explorations often centered around simple imidazole-containing compounds, with (1H-Imidazol-4-YL)methanamine (also known as 4-(aminomethyl)imidazole) serving as a fundamental structural scaffold. While this basic structure is a constituent of the endogenous ligand histamine and a starting point for synthetic chemistry, its utility as a standalone pharmacological tool is limited. This guide provides a comprehensive comparison of superior alternatives, offering researchers a detailed roadmap to more potent, selective, and functionally diverse compounds for probing H3R function.

The Limitations of a Simple Scaffold: Why Researchers Need Alternatives

This compound, due to its structural simplicity and resemblance to the core of histamine, inherently lacks the potency and selectivity required for precise pharmacological studies. Its likely low affinity for the H3R and potential for interacting with other histamine receptor subtypes (H1R, H2R, and particularly the structurally similar H4R) can lead to ambiguous experimental results.[6]

Furthermore, the imidazole ring, a common feature of early H3R ligands, presents significant challenges for in vivo research. A primary concern is the potential for these compounds to inhibit cytochrome P450 (CYP450) enzymes in the liver, leading to undesirable drug-drug interactions and complex pharmacokinetic profiles.[2][3][7] Additionally, the inherent polarity of such small imidazole-containing molecules often results in poor penetration of the blood-brain barrier (BBB), limiting their efficacy in CNS-targeted studies.[2]

To overcome these hurdles, the field has evolved, yielding a sophisticated arsenal of H3R ligands with improved characteristics. This guide will focus on three key classes of these advanced tools: agonists, antagonists, and inverse agonists.

A Comparative Analysis of Modern H3R Pharmacological Tools

For a clear and objective comparison, we have selected representative compounds from each class that are well-characterized in the scientific literature. The following table summarizes their key performance metrics, providing a quantitative basis for experimental design.

Compound ClassExemplar CompoundH3R Affinity (Ki, nM)H3R Functional ActivitySelectivity Profile (Ki, nM)Key Features
Baseline Scaffold This compoundHigh (µM range, inferred)Weak Agonist (inferred)Poor (likely interacts with other histamine receptors)Structural precursor, limited utility as a tool.
Agonist (R)-α-Methylhistamine0.8 - 2.5Potent Agonist (pEC50 ~8.5)Good vs H1/H2, moderate vs H4Standard potent and selective H3R agonist.[8]
Antagonist Ciproxifan1 - 5Potent Neutral Antagonist (pA2 ~8.5-9.0)High (>1000-fold vs H1, H2, H4)Highly potent and selective H3R antagonist.
Inverse Agonist Pitolisant (Wakix®)1 - 4Potent Inverse Agonist (pIC50 ~8.0-8.5)High (>1000-fold vs H1, H2, H4)Brain-penetrant, clinically approved drug.[8]

Delving Deeper: A Profile of Superior Alternatives

For Mimicking Endogenous Histamine Action: (R)-α-Methylhistamine

(R)-α-Methylhistamine is a chiral derivative of histamine and a cornerstone tool for studying H3R agonism. Its methyl group at the alpha position of the ethylamine side chain confers significantly higher potency and selectivity for the H3R compared to histamine itself.

  • Expertise & Experience: The stereoselectivity of the H3R is evident with (R)-α-methylhistamine, which is considerably more potent than its (S)-enantiomer. This compound is invaluable for in vitro studies requiring potent receptor activation to investigate downstream signaling cascades. However, its utility in vivo can be hampered by rapid metabolism and limited brain penetration.

For Blocking Histamine-Mediated Effects: Ciproxifan

Ciproxifan is a highly potent and selective competitive neutral antagonist of the H3R. Its development marked a significant step forward from earlier, less selective antagonists like thioperamide.

  • Trustworthiness: The high selectivity of Ciproxifan for the H3R over other histamine subtypes is a critical advantage, ensuring that observed effects are indeed mediated by H3R blockade. It effectively antagonizes the effects of H3R agonists, making it an excellent tool for receptor characterization and for investigating the consequences of inhibiting H3R signaling in various experimental models.

For Probing Constitutive Activity and In Vivo Function: Pitolisant (Wakix®)

Pitolisant is a non-imidazole H3R inverse agonist that has successfully transitioned from a research tool to a clinically approved therapeutic for narcolepsy.[8] Its inverse agonism means it not only blocks the action of agonists but also reduces the basal, constitutive activity of the H3R.

  • Authoritative Grounding: As a brain-penetrant compound with a favorable pharmacokinetic profile, Pitolisant is an exceptional tool for in vivo studies. Its ability to cross the BBB allows for the investigation of the central effects of H3R modulation on wakefulness, cognition, and neurotransmitter release. Its clinical approval provides a wealth of safety and efficacy data, lending significant credence to its use in preclinical research.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key H3R signaling pathway and a typical experimental workflow for characterizing H3R ligands.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist H3R Agonist (e.g., (R)-α-Methylhistamine) Agonist->H3R Activates Antagonist H3R Antagonist/Inverse Agonist (e.g., Ciproxifan, Pitolisant) Antagonist->H3R Blocks/Inactivates G_protein->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, DA) G_protein->Neurotransmitter_Release Inhibits PKA ↓ PKA cAMP->PKA

Figure 1: Simplified Histamine H3 Receptor Signaling Pathway.

H3R_Ligand_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay [35S]GTPγS Binding or cAMP Accumulation Assay (Determine EC50/IC50, Emax) Binding_Assay->Functional_Assay Potent compounds Selectivity_Screen Binding Assays at H1R, H2R, H4R Functional_Assay->Selectivity_Screen Functionally active compounds PK_Study Pharmacokinetic Studies (BBB penetration, half-life) Selectivity_Screen->PK_Study Selective compounds Microdialysis In Vivo Microdialysis (Measure neurotransmitter release) PK_Study->Microdialysis Brain-penetrant compounds Behavioral_Study Behavioral Models (e.g., Cognition, Wakefulness) Microdialysis->Behavioral_Study Ligand_Synthesis Test Compound Synthesis Ligand_Synthesis->Binding_Assay

Figure 2: Experimental Workflow for H3R Ligand Characterization.

Essential Experimental Protocols for H3R Ligand Evaluation

To ensure the reproducibility and validity of your research, adhering to well-established protocols is paramount. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

Protocol 1: Radioligand Binding Assay for H3R Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H3R.

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human H3R.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity H3R radioligand (e.g., 0.5-1.0 nM [³H]-Nα-methylhistamine).

    • Add increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, add a high concentration of a known H3R ligand (e.g., 10 µM Pitolisant) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay for H3R Functional Activity

This assay measures the G-protein activation following receptor stimulation and can determine whether a compound is an agonist, antagonist, or inverse agonist.

  • Membrane Preparation:

    • Prepare cell membranes expressing the H3R as described in Protocol 1.

  • GTPγS Binding Assay:

    • In a 96-well plate, add assay buffer containing GDP (to facilitate the exchange for [³⁵S]GTPγS).

    • For agonist determination: Add increasing concentrations of the test compound.

    • For antagonist/inverse agonist determination: Add a fixed concentration of a known H3R agonist (e.g., (R)-α-methylhistamine at its EC80) and increasing concentrations of the test compound. To measure inverse agonism, omit the agonist.

    • Add the cell membrane preparation to each well.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration and Counting:

    • Terminate the reaction and filter the samples as described in Protocol 1.

    • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • For agonists: Plot the stimulated binding against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists/inverse agonists: Plot the inhibition of agonist-stimulated binding against the logarithm of the compound concentration to determine the IC50. For inverse agonists, plot the decrease in basal binding to determine the IC50 and the magnitude of the negative efficacy.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

    • After a stable baseline of neurotransmitter levels is established, administer the test compound (e.g., via intraperitoneal injection or oral gavage).

    • Continue collecting dialysate samples to monitor the change in neurotransmitter concentrations over time.

  • Sample Analysis:

    • Analyze the concentration of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels between the vehicle-treated and drug-treated groups to determine the effect of the test compound.

Conclusion: Selecting the Right Tool for the Job

The study of the histamine H3 receptor has matured significantly from its early days of reliance on simple imidazole-based compounds. While this compound remains a fundamental building block in medicinal chemistry, its direct application as a pharmacological tool is superseded by a new generation of highly potent, selective, and functionally diverse ligands.

For researchers aiming to elucidate the multifaceted roles of the H3R, the choice of the appropriate tool is paramount. Potent agonists like (R)-α-methylhistamine are ideal for dissecting receptor activation and downstream signaling in vitro. Highly selective antagonists such as Ciproxifan provide the precision needed to block H3R-mediated effects without confounding off-target activities. For in vivo investigations, brain-penetrant inverse agonists like Pitolisant offer the ability to modulate both tonic and phasic H3R activity in the CNS, providing invaluable insights into the receptor's physiological and pathophysiological functions.

By understanding the limitations of earlier tools and embracing the advanced alternatives highlighted in this guide, researchers are better equipped to unravel the complexities of the histaminergic system and accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1H-Imidazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of (1H-Imidazol-4-YL)methanamine and related imidazole-based compounds. As compounds within this class are integral to pharmaceutical research and development, a deep understanding of their lifecycle management, particularly disposal, is critical to ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Hazard Assessment: Understanding the Risk Profile

This compound, like many amine compounds, presents a distinct set of hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from structurally similar imidazole and amine compounds provide a reliable hazard profile. These compounds are generally categorized as corrosive and can cause severe skin burns and eye damage.[1][2][3][4] They may also be harmful if swallowed or inhaled, potentially causing respiratory irritation.[4][5]

Key Hazards Associated with Imidazole-Based Amines:

  • Corrosivity: Causes burns upon contact with skin, eyes, and mucous membranes.[1][2][3] The aqueous solution of imidazole is typically alkaline.[1][6]

  • Toxicity: Harmful if ingested and can cause irritation to the respiratory system upon inhalation.[2][4]

  • Reactivity: Reacts violently with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1][6][7]

  • Environmental Hazard: Amines can be harmful to aquatic life, and therefore, must not be disposed of down the drain or into the environment.[8]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during use. Adherence to these operational protocols will minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE)

A minimum level of PPE is mandatory when handling this compound. Specific laboratory conditions may require a higher level of protection.

Protection TypeSpecific EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[6][9]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.Prevents skin contact, which can cause chemical burns and irritation.[6][9]
Respiratory NIOSH-approved respirator with appropriate cartridges.Required when working outside a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[6][9]
Foot Closed-toe shoes.Protects feet from spills.[9]
Engineering Controls

Always handle this compound inside a certified chemical fume hood to control the emissions of contaminants at the source.[3][6][9] Ensure that a safety shower and eyewash station are unobstructed and readily accessible within a ten-second travel distance.[1][6][9]

Spill Management Protocol

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spill (Cleanable in <10 minutes):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed above, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][5]

    • Clean the spill area with a suitable solvent, followed by soap and water.[9]

    • All cleanup materials must be disposed of as hazardous waste.[1][9]

  • Large Spill:

    • Immediately evacuate the area and secure it to prevent entry.[1]

    • If safe to do so, remove any ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste from "cradle to grave".[10] It is Purdue University's policy that all staff assume that all chemical wastes are hazardous and must be managed by the Radiological and. Environmental Management Department. Because of the technical nature of hazardous waste determination, the terms “chemical waste” and “hazardous waste” are used synonymously throughout this document.[10]

Step 1: Waste Characterization and Segregation
  • Characterize: Based on its properties, this chemical waste is characterized as corrosive and potentially toxic.

  • Segregate: This is the most critical step. Amine waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[8]

    • DO NOT mix with acids, acid anhydrides, or strong oxidizers.[1][6]

    • Collect pure this compound waste, solutions, and contaminated materials (e.g., gloves, absorbent pads) in a dedicated waste container.[1]

Step 2: Container Selection and Management
  • Choose a Compatible Container: Use a container made of materials compatible with amines, such as high-density polyethylene (HDPE). The container must be in good condition and have a secure, leak-proof screw-top cap.[8][10] Food-grade containers like milk jugs are strictly prohibited.[10]

  • Keep Containers Closed: Hazardous waste containers must remain sealed at all times except when adding waste.[10][11][12] This is a common EPA violation and prevents the release of fumes and potential spills.[10]

Step 3: Labeling
  • Label Immediately: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[1]

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic")

    • The date accumulation started

    • The name of the principal investigator and laboratory information

Step 4: Accumulation and Storage
  • Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat.[1][8] Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks. Store segregated from incompatible materials.[1]

Step 5: Final Disposal
  • Contact EHS: Once the container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal company.[8][9]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.[8][9][12] This can cause significant harm to aquatic ecosystems and damage plumbing infrastructure.[8]

  • Empty Containers: An empty container that held this substance must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] Only after proper decontamination can the container be discarded as regular trash, with the label defaced.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Corrosive, Toxic Amine ppe->characterize segregate Is this a dedicated Amine waste container? characterize->segregate get_container Obtain new, compatible, empty waste container segregate->get_container No add_waste Add waste to container segregate->add_waste Yes label_container Affix Hazardous Waste Label & Add start date get_container->label_container label_container->add_waste seal Securely seal container add_waste->seal check_full Is container full? seal->check_full store Store in designated Satellite Accumulation Area (SAA) check_full->store No request_pickup Arrange for pickup by EHS / Licensed Contractor check_full->request_pickup Yes store->ppe For next use end_process End: Waste Transferred request_pickup->end_process

References

A Comprehensive Guide to Personal Protective Equipment for Handling (1H-Imidazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of (1H-Imidazol-4-YL)methanamine, a crucial reagent in pharmaceutical research and development. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols. By elucidating the "why" behind each step, we empower researchers to work with confidence and safety.

This compound and its structural analogs, such as histamine, present a range of potential hazards. Safety data from similar compounds indicate risks of skin irritation or corrosion, serious eye damage, and respiratory irritation.[1][2][3] Therefore, a systematic approach to PPE selection and use is paramount to ensure the well-being of laboratory personnel.

Hazard Assessment and PPE Selection

A thorough risk assessment is the foundation of a robust safety plan. For this compound, the primary routes of exposure are dermal contact, ocular contact, and inhalation. The following table outlines the minimum required PPE, with the rationale rooted in mitigating these specific risks. Depending on the scale of the experiment and the potential for aerosolization, these recommendations may need to be augmented.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may lead to irritation or allergic reactions.[1][2][5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[1][2]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[1]

Expert Insight on Glove Selection: While nitrile gloves are commonly recommended, it is crucial to consult the manufacturer's glove compatibility charts for specific breakthrough times and degradation data. For prolonged handling or in situations with a high risk of splash, consider using thicker nitrile gloves or double-gloving.

Procedural, Step-by-Step Guidance

Adherence to standardized procedures for donning, doffing, and using PPE is as critical as the selection of the equipment itself. The following workflows are designed to be self-validating, minimizing the risk of contamination.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence prep 1. Inspect PPE for damage hand_hygiene 2. Perform hand hygiene prep->hand_hygiene lab_coat 3. Don lab coat hand_hygiene->lab_coat respirator 4. Don respirator (if required) lab_coat->respirator goggles 5. Don eye and face protection respirator->goggles gloves 6. Don gloves (over lab coat cuffs) goggles->gloves

Caption: A stepwise visual guide for the correct sequence of donning PPE.

Doffing PPE Workflow

The doffing sequence is designed to prevent the transfer of contaminants from the PPE to the wearer.

G cluster_doffing PPE Doffing Sequence gloves 1. Remove gloves goggles 2. Remove eye and face protection gloves->goggles lab_coat 3. Remove lab coat goggles->lab_coat respirator 4. Remove respirator (if worn) lab_coat->respirator hand_hygiene 5. Perform hand hygiene respirator->hand_hygiene

Caption: A stepwise visual guide for the correct sequence of doffing PPE.

Operational and Disposal Plans

A comprehensive safety plan extends to the operational and disposal phases of working with this compound.

Safe Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1][5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Decontaminate all work surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[1][3] All disposals must be in accordance with local, state, and federal regulations.

In the event of a spill, evacuate the area and follow your institution's established spill response procedures. For minor spills, and if it is safe to do so, use an appropriate absorbent material to contain the spill. Clean the spill area with a suitable solvent, followed by soap and water.[1]

By integrating these detailed protocols and the underlying scientific rationale into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.